molecular formula C12H17BO5 B572720 [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid CAS No. 1309981-67-6

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Cat. No.: B572720
CAS No.: 1309981-67-6
M. Wt: 252.073
InChI Key: CTIOQISLJFDJQX-UHFFFAOYSA-N
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Description

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a specialized arylboronic acid derivative that serves as a versatile building block in synthetic organic chemistry and materials science. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The tert-butoxycarbonyl (Boc) protecting group on the aromatic ring is a key feature, as it masks an amine functionality, allowing for selective coupling at the boronic acid site while preserving the amine for subsequent deprotection and further derivatization. This makes the compound particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Beyond its role in cross-coupling, the boronic acid moiety enables this compound to act as a recognition unit in chemosensors. Boronic acids selectively bind with 1,2- or 1,3-diols to form cyclic boronate esters, a property exploited in the design of fluorescent detection systems for diol-containing biological analytes such as mycolactone—a toxin relevant to Buruli ulcer disease—and other sugars or glycoproteins. This binding event often induces a fluorescent signal, facilitating the development of sensitive diagnostic tools. The combination of the Boc-protected amine and the boronic acid functional group on a single aromatic scaffold provides researchers with a multifunctional reagent for constructing sophisticated molecular architectures in drug discovery, materials science, and chemical biology.

Properties

IUPAC Name

[5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h5-7,15-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIOQISLJFDJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672827
Record name [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-67-6
Record name [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Introduction

This compound is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis. As a member of the arylboronic acid class, its principal utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional precision and versatility.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

The strategic placement of three distinct functional groups—the boronic acid, the electron-donating methoxy group, and the sterically demanding tert-butoxycarbonyl (Boc) group—imparts a unique reactivity profile to this reagent. The boronic acid moiety is the reactive handle for cross-coupling, while the methoxy and Boc groups modulate the electronic and steric properties of the aromatic ring, influencing reaction outcomes and enabling the synthesis of complex molecular architectures.[2]

Core Chemical and Physical Properties

Precise identification and understanding of a reagent's physical properties are fundamental to its successful application in a laboratory setting. This compound is a stable, solid compound under standard laboratory conditions.[3][4]

Chemical Structure

The structure features a phenyl ring substituted at the 1-, 2-, and 5-positions with a boronic acid, a tert-butoxycarbonyl group, and a methoxy group, respectively.

Caption: Chemical structure of this compound.

Data Summary

The key identifying and physical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1309981-67-6[3][5][6]
Molecular Formula C₁₂H₁₇BO₅[5][6]
Molecular Weight 252.07 g/mol [3][4][6]
Physical Form Solid[3][4]
Purity Typically ≥95%[3][5]
Storage Temperature Room Temperature[3][6]
InChI Key CTIOQISLJFDJQX-UHFFFAOYSA-N[3][4]

Synthesis and Preparation

Arylboronic acids are commonly synthesized via two primary routes: the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, or through palladium-catalyzed borylation of an aryl halide.[1] For this specific molecule, a directed ortho-metalation approach is a plausible and effective strategy.

Conceptual Synthesis Workflow

The synthesis leverages the directing ability of the methoxy group. An initial halogenation provides a handle for metal-halogen exchange, followed by trapping with a borate ester and subsequent introduction of the Boc group. A more direct route involves directed ortho-metalation of a Boc-protected aniline precursor.

G A Substituted Anisole (e.g., 4-bromo-3-methoxyaniline) B Boc Protection (Boc)₂O, Base A->B C Protected Intermediate B->C D Lithiation / Metal-Halogen Exchange (e.g., n-BuLi, -78 °C) C->D E Organometallic Species D->E F Borylation B(OR)₃ E->F G Boronate Ester Intermediate F->G H Hydrolysis Aqueous Acid G->H I Final Product [2-(Boc)-5-methoxyphenyl]boronic acid H->I

Caption: Conceptual workflow for the synthesis of the title compound.

Exemplary Synthesis Protocol

This protocol describes a general method starting from a suitable aryl precursor. Note: This is a representative procedure and requires optimization based on the specific starting material.

  • Protection: To a solution of the starting aryl amine (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a base such as triethylamine (1.2 equiv). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Metalation & Borylation: Cool the solution of the Boc-protected precursor to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a strong base like n-butyllithium (1.1 equiv) dropwise to effect lithiation or metal-halogen exchange.

  • Trapping: After stirring for 1-2 hours at low temperature, add triisopropyl borate (1.5 equiv) dropwise, ensuring the temperature remains below -70 °C.

  • Quench & Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M HCl to a pH of ~2-3 to hydrolyze the boronate ester to the desired boronic acid.

  • Work-up & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel column chromatography.[7]

Causality: The use of a low temperature (-78 °C) during lithiation and borylation is critical to prevent side reactions and decomposition of the organometallic intermediates. The acidic work-up is essential for the hydrolysis of the initially formed boronate ester to the final boronic acid product.[1]

Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry for its reliability, functional group tolerance, and ability to form C(sp²)-C(sp²) bonds.[8][9]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-(Boc)-5-methoxyphenyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial as it forms a more nucleophilic boronate "ate" complex, facilitating this step.[10][11]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Our Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The utility of this reagent stems from its ability to introduce the sterically hindered and electronically tuned 2-(Boc)-5-methoxyphenyl group into target molecules. This motif is of significant interest in medicinal chemistry and materials science.[12]

  • Medicinal Chemistry: The introduction of this fragment can influence a molecule's conformation and binding affinity to biological targets like kinases or proteases.[13] The methoxy group can act as a hydrogen bond acceptor, while the bulky Boc group can probe steric pockets in an active site. The Boc group also serves as a protecting group for a potential amino functionality after deprotection, allowing for further synthetic elaboration.[14]

  • Organic Synthesis: It serves as a versatile building block for constructing complex poly-aromatic systems. The predictable reactivity in Suzuki-Miyaura couplings makes it a reliable choice for late-stage functionalization in total synthesis campaigns.[12][15]

  • Material Science: Arylboronic acids are used to create advanced materials, including conjugated polymers and nanomaterials, where the electronic properties of the building blocks are critical.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv), the aryl halide partner (e.g., 4-bromopyridine, 1.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[16]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as a 3:1 ratio of dioxane to water. To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). The choice of catalyst and ligand can significantly impact reaction efficiency.[16]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety.

  • Safety: this compound is classified as harmful if swallowed (H302).[3][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[17] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place at room temperature.[3][6] While many arylboronic acids are stable, some can be susceptible to decomposition, particularly protodeboronation (loss of the B(OH)₂ group) or formation of cyclic boroxine anhydrides upon exposure to moisture or heat.[7][18] It is good practice to store it under an inert atmosphere if it will be kept for extended periods.[17]

  • Compatibility: Avoid strong oxidizing agents and strong acids.[17]

References

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H17BO5, 250 mg. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Boc-5-methoxyphenylboronic acid pinacol ester | 1309981-67-6. Retrieved from [Link]

  • PubChem. (n.d.). (4-Boc-Aminophenyl)Boronic Acid. Retrieved from [Link]

  • PubChem. (n.d.). (3-Boc-aminophenyl)boronic acid. Retrieved from [Link]

  • Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • 1PlusChem. (n.d.). 1416166-92-1 | (2-(N-(tert-butyl)sulfamoyl)-5-methoxyphenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

  • Grych, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]

  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a highly valuable, multi-functionalized arylboronic acid derivative. Its strategic importance in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, cannot be overstated. The presence of a methoxy group, a boronic acid moiety, and a tert-butoxycarbonyl (Boc)-protected amine on the same aromatic scaffold makes it a versatile building block for complex molecule synthesis. The boronic acid functionality serves as a linchpin for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and organic materials.[1] The Boc-protected amine and the methoxy group provide additional handles for synthetic diversification and influence the electronic properties and solubility of the target molecules. This guide provides a comprehensive overview of the synthesis of this key intermediate, focusing on the underlying principles, a detailed experimental protocol, and critical insights for its successful preparation and purification.

Core Synthesis Strategy: Directed ortho-Metalation (DoM)

The regioselective synthesis of this compound is most effectively achieved through a Directed ortho-Metalation (DoM) strategy.[2] This powerful technique allows for the deprotonation of an aromatic C-H bond at a position ortho to a Directed Metalation Group (DMG) by a strong organolithium base.[2][3] The resulting aryllithium intermediate is then quenched with an appropriate electrophile to install the desired functionality.

In the context of our target molecule, the synthesis begins with N-(tert-butoxycarbonyl)-4-methoxyaniline. Both the Boc-amino group and the methoxy group can function as DMGs. The heteroatoms (nitrogen and oxygen) in these groups coordinate to the Lewis acidic lithium cation of the organolithium base (e.g., tert-butyllithium), delivering the base to a proximate ortho C-H bond.[3][4] This complex-induced proximity effect significantly increases the kinetic acidity of the ortho protons, enabling their selective removal.[3] For N-(tert-butoxycarbonyl)-4-methoxyaniline, the two DMGs work in concert to direct metalation to the C-2 position, which is ortho to both groups. This cooperative effect ensures high regioselectivity.

The subsequent introduction of the boronic acid moiety is accomplished by quenching the aryllithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[5] The highly nucleophilic aryllithium attacks the electrophilic boron atom, forming a borate complex. Acidic aqueous workup then hydrolyzes this complex to yield the desired boronic acid.

Mechanistic Rationale Diagram

The following diagram illustrates the key steps in the Directed ortho-Metalation and borylation sequence.

DoM_Synthesis cluster_0 Step 1: Directed ortho-Metalation (DoM) cluster_1 Step 2: Borylation & Hydrolysis Start N-(tert-butoxycarbonyl)- 4-methoxyaniline Intermediate Aryllithium Intermediate (ortho-Lithiated) Start->Intermediate Deprotonation at C-2 Start->Intermediate Borate_Complex Borate Ester Intermediate Intermediate->Borate_Complex Electrophilic Quench Intermediate->Borate_Complex Base t-BuLi (tert-Butyllithium) Base->Start Coordination Electrophile B(OR)3 (Trialkyl Borate) Electrophile->Intermediate Product [2-(Tert-butoxycarbonyl)-5- methoxyphenyl]boronic acid Borate_Complex->Product Hydrolysis Workup Acidic Workup (e.g., aq. HCl) Workup->Borate_Complex

Caption: Workflow for the synthesis via Directed ortho-Metalation.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on strict adherence to anhydrous conditions and inert atmosphere until the quenching step.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (mmol)Notes
N-(tert-butoxycarbonyl)-4-methoxyaniline54947-73-8225.26 g/mol 10.0Starting material. Must be dry.
tert-Butyllithium (1.7 M in pentane)594-19-464.06 g/mol 12.0 (1.2 eq)Highly pyrophoric. Handle with extreme care under inert atmosphere.
Triisopropyl borate5419-55-6188.08 g/mol 15.0 (1.5 eq)Electrophile. Must be anhydrous.
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol ~50 mLSolvent. Must be freshly distilled from a suitable drying agent.
1 M Hydrochloric Acid (aq.)7647-01-036.46 g/mol As neededFor workup and acidification.
Ethyl Acetate141-78-688.11 g/mol As neededExtraction solvent.
Hexanes110-54-386.18 g/mol As neededFor recrystallization.
Brine (saturated aq. NaCl)7647-14-558.44 g/mol As neededFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As neededDrying agent.
Step-by-Step Procedure
  • Preparation of Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, is flame-dried under a stream of argon to ensure all moisture is removed.

  • Dissolution of Starting Material: The flask is allowed to cool to room temperature under argon. N-(tert-butoxycarbonyl)-4-methoxyaniline (2.25 g, 10.0 mmol) is added to the flask, followed by anhydrous THF (50 mL). The mixture is stirred until the solid is completely dissolved.

  • Lithiating Conditions: The solution is cooled to -78 °C using a dry ice/acetone bath. tert-Butyllithium (1.7 M in pentane, 7.1 mL, 12.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The use of t-BuLi is critical as weaker bases like n-BuLi are less effective for the deprotonation of N-Boc anilines.[6] The solution may develop a yellow to orange color, indicative of the aryllithium formation. The reaction is stirred at -78 °C for 2 hours.

  • Borylation (Electrophilic Quench): Triisopropyl borate (3.45 mL, 15.0 mmol) is added dropwise via syringe, again maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1 hour, then allowed to warm slowly to room temperature overnight (approximately 12-16 hours).

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M aq. HCl (20 mL) at 0 °C (ice bath). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the borate ester to the boronic acid.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a solid.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their tendency to dehydrate to form cyclic boroxine anhydrides and their amphiphilic nature, which can lead to streaking on silica gel chromatography.[3]

Recommended Purification Protocol: Acid/Base Extraction & Recrystallization
  • Acid/Base Wash: The crude solid is dissolved in diethyl ether or ethyl acetate (50 mL). The solution is extracted with 1 M aq. NaOH (3 x 20 mL). This step converts the weakly acidic boronic acid into its more water-soluble boronate salt, separating it from non-acidic organic impurities.

  • Isolation: The combined aqueous basic extracts are cooled in an ice bath and carefully acidified to pH ~2-3 with 2 M aq. HCl. The pure boronic acid will precipitate as a white solid.

  • Filtration: The solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold hexanes.

  • Recrystallization: For higher purity, the solid can be recrystallized from an ethyl acetate/hexanes solvent system. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization. The resulting crystals are filtered and dried under vacuum.

Expected Yield and Properties
ParameterValue
Product Name This compound
CAS Number 1309981-67-6[7][8]
Molecular Formula C₁₂H₁₇BO₅[7][8]
Molecular Weight 252.07 g/mol [7][8]
Appearance White to off-white solid[7]
Typical Yield 70-85% (after purification)
Storage Store at room temperature or refrigerated (4°C), protected from moisture and light. Boronic acids are prone to dehydration.[7]

Conclusion and Field-Proven Insights

The Directed ortho-Metalation approach represents the most reliable and regioselective method for the synthesis of this compound. The key to success lies in the meticulous control of reaction parameters. The choice of a strong, non-nucleophilic base like tert-butyllithium is paramount for efficient deprotonation of the N-Boc aniline derivative. Furthermore, strict adherence to anhydrous conditions is non-negotiable, as any trace of water will quench the organolithium species, drastically reducing the yield.

From a process development perspective, the purification strategy is a critical control point. While chromatography is an option, the acid/base extraction method is often more scalable and cost-effective, providing a product of high purity suitable for downstream applications like Suzuki-Miyaura cross-coupling. Researchers and drug development professionals can employ this robust protocol to reliably access this versatile building block, accelerating the discovery and development of novel chemical entities.

References

  • Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837. [Link]

  • Investigation of Directed ortho-Metalation Strategies in the Synthesis of Fusarochromanone, an Anti-Cancer Mycotoxin. (n.d.). UVM ScholarWorks. Retrieved January 15, 2026, from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved January 15, 2026, from [Link]

  • Directed ortho metalation. (2023, November 26). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2007). Arkivoc, 2007(11), 210-237. [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]

Sources

An In-depth Technical Guide to [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid, bearing the CAS Number 1309981-67-6, is a highly valuable synthetic intermediate in the field of organic chemistry.[1] Its utility is primarily centered on its role as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds, particularly for the formation of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The structure of this boronic acid is characterized by a phenyl ring substituted with a boronic acid group, a methoxy group, and a tert-butoxycarbonyl (Boc) protecting group. This specific arrangement of functional groups imparts a unique combination of stability, reactivity, and synthetic versatility, making it an indispensable tool for medicinal chemists and process development scientists. The Boc group, in particular, offers a stable protecting group for a potential amine functionality, allowing for selective transformations at other positions of the molecule.

It is important to note that a related compound, (2-((tert-Butoxycarbonyl)amino)-5-methoxyphenyl)boronic acid (CAS Number 122832-87-5), exists. The presence of the "amino" linker distinguishes it from the topic of this guide. Researchers should pay close attention to the CAS number to ensure they are utilizing the correct reagent for their specific synthetic needs.

This guide will provide a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in a research and development setting.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1309981-67-6[1]
Molecular Formula C12H17BO5[1]
Molecular Weight 252.07 g/mol [1]
Appearance Solid
Purity Typically ≥95%
Storage Room temperature, sealed in a dry environment

Safety and Handling:

This compound is classified with a "Warning" signal word and the hazard statement H302: Harmful if swallowed. Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

General Synthetic Approach: Grignard-Mediated Borylation

A plausible and widely used synthetic route would involve the formation of a Grignard reagent from the corresponding aryl bromide, followed by trapping with a borate ester and subsequent acidic workup.

Diagram of the Synthetic Workflow:

Synthesis_Workflow A Starting Material: 2-Bromo-4-methoxy-tert-butylbenzoate B Grignard Reagent Formation (Mg, THF) A->B C Grignard Reagent Intermediate B->C D Borylation (B(OiPr)3) C->D E Boronate Ester Intermediate D->E F Hydrolysis (Acidic Workup) E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol (General Procedure):

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen), is added magnesium turnings. A solution of the appropriate aryl halide (e.g., tert-butyl 2-bromo-4-methoxybenzoate) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is added dropwise via the dropping funnel. The reaction is initiated, if necessary, with gentle heating or the addition of a small crystal of iodine. The reaction mixture is then typically stirred at reflux until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of a trialkyl borate, such as triisopropyl borate (B(OiPr)3), in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction is allowed to stir at this temperature for a period before being allowed to warm slowly to room temperature.

  • Hydrolysis: The reaction mixture is then carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The resulting mixture is stirred vigorously to ensure complete hydrolysis of the boronate ester.

  • Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel column chromatography, to yield the desired this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere throughout the reaction is critical to prevent the formation of unwanted byproducts and to ensure a high yield of the desired product.

  • Anhydrous Solvents: The use of anhydrous solvents is essential for the same reasons as maintaining an inert atmosphere. Any water present will quench the Grignard reagent, reducing the overall efficiency of the reaction.

  • Low-Temperature Borylation: The addition of the trialkyl borate at low temperatures is crucial to control the reactivity of the Grignard reagent and to prevent over-addition, which can lead to the formation of triarylborane species.

  • Acidic Workup: The hydrolysis of the boronate ester to the corresponding boronic acid is facilitated by an acidic environment.

The Suzuki-Miyaura Cross-Coupling Reaction: The Primary Application

The paramount application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a powerful tool for the formation of C-C bonds between sp2-hybridized carbon atoms.

The Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle.

Suzuki_Coupling_Cycle cluster_steps Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_ox R1-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L_n-R2 pd2_ox->pd2_trans Transmetalation (R2-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a palladium(II) species.

  • Transmetalation: In this key step, the organic group (R²) from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide (X) on the palladium is replaced by the R² group from the boronic acid.

  • Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex. This forms the desired C-C bond in the product (R¹-R²) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Application in Pharmaceutical and Agrochemical Synthesis

The structural motif of a substituted biaryl is a common feature in many biologically active molecules. The use of this compound allows for the introduction of a methoxy- and a protected amino-substituted phenyl ring into a target molecule. This is particularly valuable in drug discovery and development for several reasons:

  • Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and solubility of a molecule, which are critical parameters for drug absorption and distribution.

  • Metabolic Stability: The methoxy group can also affect the metabolic stability of a compound by blocking potential sites of oxidation.

  • Hydrogen Bonding Interactions: The protected amine, once deprotected, can participate in hydrogen bonding interactions with biological targets, which is often crucial for binding affinity and selectivity.

Illustrative Synthetic Scheme:

The following is a representative example of how this compound could be used in a Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a common scaffold in medicinal chemistry.

Suzuki_Example reagent1 This compound C₁₂H₁₇BO₅ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagent1->catalyst reagent2 Aryl Halide (e.g., Bromopyridine) R-Br reagent2->catalyst product Coupled Product Biaryl Structure catalyst->product

Caption: A representative Suzuki-Miyaura coupling reaction utilizing this compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary utility lies in its application as a coupling partner in the Suzuki-Miyaura reaction, enabling the efficient synthesis of complex biaryl structures. The presence of both a methoxy group and a Boc-protected amine precursor makes it a particularly attractive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the research and development laboratory.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents. CN103570753A - Preparation method of arylboronic acid compound.
  • ACS Publications. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]

  • eScholarship, University of California. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. [Link]

Sources

A Technical Guide to [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The serendipitous discovery and subsequent development of boronic acids as key synthetic intermediates have revolutionized the landscape of modern medicinal chemistry. First synthesized in 1860, these organoboron compounds have demonstrated remarkable versatility, stability, and relatively low toxicity, making them indispensable tools for the construction of complex molecular architectures.[1] Their ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their status as privileged building blocks in the synthesis of novel therapeutic agents.[2][3] Boronic acids are also recognized as bioisosteres of carboxylic acids and, upon degradation in the body, yield boric acid, a generally non-toxic compound that is readily eliminated.[1]

This guide provides an in-depth technical overview of a particularly valuable derivative, [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid. We will explore its fundamental physicochemical properties, delve into its synthesis, and illuminate its critical applications in palladium-catalyzed cross-coupling reactions and as a strategic component in the design of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile molecule.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis and drug design. This compound is a white to off-white solid at room temperature.[4] The table below summarizes its key quantitative data.

PropertyValueSource(s)
Molecular Weight 252.07 g/mol [4][5][6]
Molecular Formula C12H17BO5[5][7]
CAS Number 1309981-67-6[4][5][7]
Physical Form Solid[4]
Purity Typically ≥95%[4][7]
Storage Room temperature, sealed in dry conditions[4][5]

Synthesis of Substituted Arylboronic Acids: A Representative Protocol

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several reliable methods available. One of the most common approaches involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[8] The "one-pot" modification of the Grignard method has proven to be an efficient route for the synthesis of various substituted phenylboronic acids.[9]

Below is a representative, step-by-step methodology for the synthesis of a substituted phenylboronic acid, illustrating the core principles that would be applied to the preparation of this compound. The choice of a Grignard-based approach is predicated on its broad functional group tolerance and the ready availability of the requisite starting materials.

Experimental Protocol: Synthesis via Grignard Reaction
  • Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of the corresponding aryl bromide (in this case, a suitably protected 2-bromo-4-methoxyaniline derivative) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is added dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF is then added dropwise, maintaining the low temperature to prevent over-addition and side reactions. The choice of borate ester can influence the reaction yield.[9] The reaction is stirred at this temperature for a set period before being allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath, and the hydrolysis is carefully performed by the slow, dropwise addition of an aqueous acid, such as hydrochloric acid. This step is crucial as it converts the boronate ester intermediate into the desired boronic acid.

  • Work-up and Purification: The aqueous layer is separated and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or flash column chromatography on silica gel, to yield the pure arylboronic acid.

G cluster_synthesis General Synthesis Workflow for Arylboronic Acids start Start: Aryl Halide grignard Grignard Reagent Formation (Mg, anhydrous THF) start->grignard borylation Borylation (Trialkyl borate, -78 °C) grignard->borylation hydrolysis Acidic Hydrolysis (e.g., HCl (aq)) borylation->hydrolysis workup Work-up & Purification (Extraction, Chromatography) hydrolysis->workup end_product End: Pure Arylboronic Acid workup->end_product

Caption: A generalized workflow for the synthesis of arylboronic acids.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a highly valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, and it is widely used to construct biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals.[2][10]

The success of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three main steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2]

G cluster_inputs Reactants cluster_outputs Products pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd2_boronate R1-Pd(II)L2-R2 pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 coupled_product Coupled Product (R1-R2) pd2_boronate->coupled_product Reductive Elimination organohalide Organohalide (R1-X) organohalide->pd2_halide Oxidative Addition boronic_acid Boronic Acid (R2-B(OH)2) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the methoxy group on the phenyl ring of this compound modulate the electronic properties of the molecule and can be strategically retained or removed in subsequent synthetic steps, offering a high degree of synthetic flexibility.

Role in Drug Discovery: A Key Component for Kinase Inhibitors

The unique electronic and structural features of boronic acids have led to their incorporation into a variety of drug candidates.[1] Boronic acid-containing compounds have shown promise as inhibitors of various enzymes, including proteases and kinases.[1][13] Kinases, in particular, are a major class of drug targets, especially in oncology, as their dysregulation is often a hallmark of cancer.[8]

This compound can serve as a crucial building block for the synthesis of kinase inhibitors. The substituted phenyl ring can be incorporated into a larger molecular scaffold designed to fit into the ATP-binding pocket of a target kinase. Boronic acids themselves can act as potent inhibitors by forming reversible covalent bonds with key residues in the active site of enzymes.[10] Furthermore, phenylboronic acid has been shown to inhibit key signaling networks involved in cancer cell migration by affecting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets.[14]

G cluster_pathway Simplified Rho GTPase Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) rho_gtpases Rho GTPases (RhoA, Rac1, Cdc42) rtk->rho_gtpases Activation rock ROCK rho_gtpases->rock Activation mlc Myosin Light Chain (MLC) rock->mlc Phosphorylation contractility Actomyosin Contractility mlc->contractility migration Cell Migration & Invasion contractility->migration inhibitor Boronic Acid-based Inhibitor inhibitor->rho_gtpases Inhibition

Caption: Inhibition of the Rho GTPase signaling pathway by boronic acid-based compounds.

The ability to synthetically modify the structure of inhibitors derived from this compound allows for the fine-tuning of their potency and selectivity against specific kinases, a critical aspect of modern drug development.

Conclusion

This compound stands out as a highly functionalized and versatile building block for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its reactivity in robust and reliable transformations like the Suzuki-Miyaura coupling, provide a direct and efficient route to complex molecular scaffolds. As the demand for targeted and effective therapeutics continues to grow, the strategic application of such sophisticated chemical tools will undoubtedly play a pivotal role in the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. National Institutes of Health. Available at: [Link]

  • Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Ingenta Connect. Available at: [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. National Institutes of Health. Available at: [Link]

  • This compound, 95% Purity, C12H17BO5, 250 mg. CP Lab Safety. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Phenylboronic acid – preparation and application. Georganics. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Reagents and conditions: (a) variously substituted phenylboronic acid,... ResearchGate. Available at: [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. Available at: [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

Sources

A Technical Guide to [2-(Tert-butoxycarbonylamino)-5-methoxyphenyl]boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of [2-(Tert-butoxycarbonylamino)-5-methoxyphenyl]boronic acid, a versatile bifunctional reagent crucial for advanced organic synthesis. We will explore its structural and physicochemical properties, present detailed spectroscopic characterization methods, and outline a robust synthetic protocol. The primary focus will be on its application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Introduction and Core Properties

[2-(Tert-butoxycarbonylamino)-5-methoxyphenyl]boronic acid is an aromatic boronic acid derivative. The molecule features a phenyl ring substituted with three key functional groups: a boronic acid (-B(OH)₂), a methoxy (-OCH₃) group, and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). This strategic arrangement of functional groups makes it a highly valuable intermediate in multi-step organic synthesis.

The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of biaryl structures.[1][2][3][4] The Boc-protected amine is stable under the basic conditions of the Suzuki coupling but can be readily deprotected under acidic conditions, revealing a primary amine for subsequent functionalization.[] This "protecting group strategy" is fundamental in the synthesis of complex target molecules where sequential reactions are required.

Chemical Structure

The structure consists of a benzene ring where the boronic acid and the Boc-protected amine are ortho to each other, and the methoxy group is in the para position relative to the protected amine.

Caption: Chemical Structure of the title compound.

Physicochemical Properties

A summary of the key properties of [2-(Tert-butoxycarbonylamino)-5-methoxyphenyl]boronic acid is presented below. This data is aggregated from various chemical suppliers.

PropertyValueReference(s)
CAS Number 122832-87-5[6]
Molecular Formula C₁₂H₁₈BNO₅[6]
Molecular Weight 267.09 g/mol [6]
Appearance Typically an off-white to light brown solid/powder[7]
Purity Commonly available at ≥95% purity
Storage Conditions Store in a cool, dry, well-ventilated place. Keep container tightly closed. Often stored under inert gas.[8]
SMILES COC1=CC=C(NC(OC(C)(C)C)=O)C(B(O)O)=C1[6]
InChI Key KSJZGJNINMOHMV-UHFFFAOYSA-N (for the deprotected amine)[9]

Spectroscopic Characterization

Definitive structural confirmation of synthesized or purchased [2-(Tert-butoxycarbonylamino)-5-methoxyphenyl]boronic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact compound are not publicly available, we can predict the expected chemical shifts based on its structure and data from analogous compounds.[11][12]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (3H): The three protons on the phenyl ring would appear as complex multiplets or distinct doublets and doublets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). Their specific splitting patterns are dictated by ortho and meta coupling.

    • Amine Proton (1H): A broad singlet corresponding to the -NH proton, typically around δ 8.0-9.5 ppm, though its position can vary with solvent and concentration.

    • Boc Protons (9H): A sharp, prominent singlet at approximately δ 1.5 ppm, characteristic of the nine equivalent methyl protons of the tert-butyl group.

    • Methoxy Protons (3H): A sharp singlet around δ 3.7-3.9 ppm for the -OCH₃ group.

    • Boronic Acid Protons (2H): A very broad singlet for the -B(OH)₂ protons, which may exchange with water in the solvent and can appear over a wide chemical shift range or be unobservable.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range. The carbon attached to the boron atom (C-B) would be in the lower field part of this range, while the carbon attached to the methoxy group (C-O) would be at the higher field end.

    • Boc Carbons: A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group and a signal around δ 28 ppm for the three methyl carbons. The carbonyl carbon (C=O) would appear around δ 150-155 ppm.

    • Methoxy Carbon (1C): A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For [2-(Tert-butoxycarbonylamino)-5-methoxyphenyl]boronic acid (C₁₂H₁₈BNO₅), the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) would be approximately m/z 268.1. Fragmentation patterns would likely show the loss of the Boc group (100 amu) or water from the boronic acid.

Experimental Protocol: Acquiring Spectroscopic Data
  • Sample Preparation (NMR): Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it helps in observing exchangeable protons like those in the -OH and -NH groups.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[11]

  • Data Acquisition:

    • Record a ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

  • Sample Preparation (MS): Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (MS): Infuse the sample into an ESI-MS instrument and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Synthesis Pathway and Protocol

A common and logical synthetic route to [2-(Tert-butoxycarbonylamino)-5-methoxyphenyl]boronic acid starts from the commercially available 2-amino-5-methoxyphenol or a related nitroaniline precursor. A representative pathway involves Boc protection followed by a directed ortho-metalation and borylation sequence.

Synthetic Workflow Diagram

Caption: A plausible two-step synthesis route.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry methodologies. Researchers should optimize conditions for their specific setup.

Step 1: Boc-Protection of the Amine

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-methoxyaniline (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Base: Add a base such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Directed Ortho-Metalation and Borylation

  • Setup: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add a strong base such as n-butyllithium (n-BuLi, 2.2 eq) or sec-butyllithium (s-BuLi) dropwise, maintaining the temperature at -78 °C. The Boc group directs the lithiation to the ortho position. Stir for 1-2 hours at this temperature.

  • Borylation: Add triisopropyl borate (B(OiPr)₃, 2.5 eq) dropwise, again keeping the temperature at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the mixture to 0 °C and carefully quench by slow addition of 1M aqueous HCl. Stir vigorously for 1 hour.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude boronic acid can be purified by recrystallization or by performing a careful acid/base extraction to isolate the product.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of [2-(Tert-butoxycarbonylamino)-5-methoxyphenyl]boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forms a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.[1][13]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

Caption: The three main stages of the Suzuki coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst.[1]

General Protocol for Suzuki-Miyaura Coupling
  • Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), [2-(Tert-butoxycarbonylamino)-5-methoxyphenyl]boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq).[3][14]

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent: Add a degassed solvent system. This is often a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.

  • Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Safety and Handling

Boronic acids require careful handling. Users must consult the full Safety Data Sheet (SDS) before use.[8][15][16][17]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.

  • Fire Safety: Use dry chemical, foam, or carbon dioxide extinguishers.[8] Boronic acids are combustible solids.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

    • Skin Contact: Wash off with soap and plenty of water.[8]

    • Inhalation: Move the person to fresh air.[8]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9]

References

  • MilliporeSigma. (2025). Safety Data Sheet for 4-Fluoro-2-methoxyphenylboronic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxyphenylboronic acid.
  • BLDpharm. (n.d.). (2-((tert-Butoxycarbonyl)amino)-5-methoxyphenyl)boronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MedChemExpress. (2024). Safety Data Sheet for (2-Methoxypyrimidin-5-yl)boronic acid.
  • FUJIFILM Wako Chemicals. (2025). Safety Data Sheet for 2-Fluoro-6-methoxyphenylboronic Acid.
  • Fisher Scientific. (2023). Safety Data Sheet for (3,5-Difluoro-2-methoxyphenyl)boronic acid.
  • Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-methoxyphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 2-BOC-5-METHOXYPHENYLBORONIC ACID.
  • Fluorochem. (n.d.). (2-Amino-5-methoxyphenyl)boronic acid.
  • Chem-Impex. (n.d.). 2-Methoxyphenylboronic acid.
  • AA Blocks. (n.d.). (4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Myers Research Group, Harvard University.
  • Martins, P. F., et al. (2022). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ChemicalBook. (n.d.). 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum.
  • BLDpharm. (n.d.). (4-((tert-Butoxycarbonyl)amino)-2-chloro-5-methoxyphenyl)boronic acid.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • BenchChem. (2025). Spectroscopic Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide.
  • Pinto, C. G., et al. (2024).
  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.
  • MyBest.SHOP. (n.d.). 2-Amino-5-methoxybenzoic acid.
  • ResearchGate. (n.d.). synthesis of 2-amino-5-methoxyphenol.docx.
  • Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.

Sources

An In-depth Technical Guide to the Solubility of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this compound and provides detailed protocols for its empirical determination. Given the frequent absence of published, specific quantitative solubility data for specialized reagents such as this, this guide empowers the end-user to generate reliable and application-relevant solubility data in-house.[1][2]

Introduction: The Critical Role of Solubility in Application

This compound is a valuable building block in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4][5] Its utility in the construction of complex biaryl systems, which are prevalent in pharmaceuticals and advanced materials, is well-established.[3][5] The success of these synthetic applications, however, is fundamentally tethered to the solubility of the boronic acid reagent.[6] Understanding and controlling solubility is paramount for:

  • Reaction Kinetics and Efficiency: Ensuring the boronic acid is sufficiently dissolved in the reaction medium is critical for achieving optimal reaction rates and yields. Poor solubility can lead to sluggish or incomplete conversions.[6]

  • Purification and Isolation: Solubility dictates the choice of solvents for crystallization, precipitation, and chromatographic purification of both the starting material and the final products.

  • Formulation and Drug Delivery: In the context of pharmaceutical development, the aqueous solubility of a compound or its intermediates is a key determinant of bioavailability and the feasibility of certain formulation strategies.[7][8][9]

This guide will delve into the molecular factors influencing the solubility of this compound, provide a framework for solvent selection, and present robust methodologies for its quantitative measurement.

Molecular Structure and its Implications for Solubility

The solubility of a compound is a function of its intermolecular interactions with the solvent. The structure of this compound presents several key features that govern these interactions:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of solubility in polar protic solvents like alcohols. However, boronic acids are known to undergo reversible dehydration to form cyclic boroxines (anhydrides), particularly upon heating or in non-polar environments.[10][11] This transformation can significantly alter solubility characteristics.

  • The Phenyl Ring: The aromatic ring is nonpolar and contributes to solubility in solvents with similar characteristics, such as toluene or chloroform, through van der Waals forces.

  • The Methoxy Group (-OCH₃): This is a moderately polar group that can act as a hydrogen bond acceptor. Its presence can enhance solubility in polar aprotic solvents.

  • The Tert-butoxycarbonyl (Boc) Group (-C(O)O-t-Bu): This is a large, sterically hindering, and largely nonpolar (lipophilic) group. It significantly increases the overall nonpolar character of the molecule, thereby favoring solubility in less polar organic solvents.

Predictive Analysis: Based on this structure, we can anticipate that this compound will exhibit limited solubility in water and nonpolar alkanes. Its optimal solubility is likely to be found in moderately polar to polar aprotic organic solvents such as tetrahydrofuran (THF), acetone, chloroform, and dimethylformamide (DMF). The presence of both polar and nonpolar functionalities suggests that a precise understanding of its solubility in various solvent systems is best achieved through empirical testing.

Experimental Determination of Solubility

The determination of solubility can be approached through several well-established methods, broadly categorized as either thermodynamic or kinetic.[8] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[8][12]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pored (e.g., 0.22 µm) syringe filter.[7]

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear, saturated solution using a suitable analytical technique.[7]

Causality in Protocol Design:

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[12]

  • Extended Equilibration Time: Sufficient time is required for the dissolution process to reach a dynamic equilibrium.

  • Reliable Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.

Analytical Techniques for Concentration Measurement

The choice of analytical method is critical for accuracy.[7]

Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, followed by UV detection.High specificity, can separate the analyte from impurities or degradation products.[7]Requires method development (column, mobile phase selection).
UV-Vis Spectroscopy Measurement of light absorbance at a specific wavelength.Rapid and straightforward.Susceptible to interference from UV-absorbing impurities.[7]
Nephelometry/Turbidimetry Measurement of light scattered by undissolved particles.High-throughput, useful for kinetic solubility assays.[7][9]Measures precipitation, not true thermodynamic solubility.[7]

For the highest degree of accuracy and to ensure that the measured concentration corresponds solely to the target compound, HPLC is the recommended technique. [7]

Visualizing the Experimental Workflow

The logical flow of the shake-flask solubility determination method can be visualized as follows:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge or Filter (0.22 µm) B->C Isolate Saturated Solution E Analyze saturated supernatant by HPLC-UV C->E Analyze Sample D Prepare standards of known concentration F Quantify concentration against standard curve D->F Calibrate E->F Calculate Result

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

Solvent Properties

The principle of "like dissolves like" is a useful starting point.

  • Polarity: As discussed, a solvent that can engage in the types of intermolecular forces exhibited by the solute will be most effective. For the target molecule, solvents with moderate polarity are predicted to be most suitable.

  • Hydrogen Bonding: Protic solvents (e.g., methanol, ethanol) can hydrogen bond with the boronic acid group, potentially increasing solubility. Aprotic polar solvents (e.g., THF, acetone) can act as hydrogen bond acceptors.

  • Dielectric Constant: Solvents with higher dielectric constants can better solvate the polar boronic acid moiety.

A suggested screening panel of solvents, from nonpolar to polar, is presented below.

Solvent Class Examples Expected Solubility Primary Interactions
HydrocarbonHeptane, TolueneVery Low to LowVan der Waals
EtherDiethyl ether, THFModerate to HighDipole-Dipole, H-bond acceptor
KetoneAcetoneModerate to HighDipole-Dipole, H-bond acceptor
HalogenatedDichloromethane, ChloroformModerateDipole-Dipole
AlcoholMethanol, IsopropanolModerateHydrogen Bonding
Aprotic PolarDMF, DMSOHighDipole-Dipole, H-bond acceptor
AqueousWater, BuffersVery LowHydrogen Bonding, Ionic (at high pH)
pH Effects

For aqueous systems, pH can have a dramatic effect on the solubility of boronic acids. Boronic acids are weak Lewis acids that can accept a hydroxide ion to form a more soluble anionic boronate species (B(OH)₃⁻).[13][14][15][16]

G A R-B(OH)₂ (Trigonal, Less Soluble) B R-B(OH)₃⁻ (Tetrahedral, More Soluble) A->B + OH⁻ B->A + H⁺

Caption: pH-Dependent Boronic Acid-Boronate Equilibrium.

This equilibrium means that the aqueous solubility of this compound is expected to increase significantly as the pH rises above its pKa.

Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. When conducting solubility experiments, it is crucial to report the temperature at which the measurement was made. For reactions, heating can be a practical strategy to dissolve the boronic acid, but care must be taken to avoid thermal degradation or promotion of boroxine formation.

Conclusion and Best Practices

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
  • Alsenz, J., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Guerrieri, P., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Google Patents. Method for determining solubility of a chemical compound. WO2005116635A1.
  • Benchchem. An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4498–4505.
  • Adamczyk-Woźniak, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5344–5353.
  • UNT Digital Library. Literature Review of Boric Acid Solubility Data.
  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Sigma-Aldrich. SAFETY DATA SHEET for (2-Formylphenyl)boronic acid.
  • MedchemExpress.com. 4-Methoxyphenylboronic acid.
  • CymitQuimica. Safety Data Sheet for (3-Chloro-4-methoxyphenyl)boronic acid.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Methoxyphenylboronic acid.
  • Fisher Scientific. SAFETY DATA SHEET for 4-Fluoro-2-methoxyphenylboronic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET for Phenylboronic acid.
  • PubChem. 2-Methoxyphenylboronic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. 5-tert-Butyl-2-methoxyphenylboronic acid.
  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • 3wpharm. (2-(tert-Butoxycarbonyl)-5-methoxyphenyl)boronic acid.
  • Batey, R. A., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • AKSci. (2-(tert-butoxycarbonyl)(ethyl)amino)-4-methoxyphenyl)boronic acid.
  • PubChem. (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Aotearoa, B., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.
  • Osakada, K., et al. (2017). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 46(43), 14756-14767.
  • BLDpharm. (2-((tert-Butoxycarbonyl)amino)-5-methoxyphenyl)boronic acid.
  • BLDpharm. (4-((tert-Butoxycarbonyl)amino)-2-chloro-5-methoxyphenyl)boronic acid.

Sources

A Technical Guide to the Stability and Storage of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility is primarily derived from the presence of two key functional groups: a boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and a tert-butoxycarbonyl (Boc) protected aniline precursor. The strategic placement of these groups on a methoxy-activated phenyl ring allows for sequential and site-selective functionalization.

However, the very features that make this molecule a powerful synthetic tool also contribute to its inherent stability challenges. Both the boronic acid and the Boc-protecting group are susceptible to degradation under specific conditions. A comprehensive understanding of these liabilities is paramount for ensuring the integrity of the reagent, the reproducibility of experimental results, and the successful outcome of multi-step synthetic campaigns. This guide provides an in-depth analysis of the stability profile of this compound and offers field-proven protocols for its optimal storage and handling.

Chemical Stability Profile: A Tale of Two Functional Groups

The stability of this compound is governed by the interplay of its constituent parts: the arylboronic acid and the Boc-carbamate. The methoxy group, being an electron-donating group, also influences the reactivity of the aromatic ring and the boronic acid moiety.

The Arylboronic Acid Moiety: Intrinsic Instabilities

Arylboronic acids are known to undergo several decomposition pathways, with the most common being protodeboronation and oxidation.[1] The rate and extent of these degradation processes are influenced by factors such as pH, temperature, moisture, light, and the presence of catalysts.[2][3]

  • Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[4] This process can be catalyzed by both acid and base.[5][6] For this compound, this would result in the formation of tert-butyl (4-methoxyphenyl)carbamate, a significant impurity that will not participate in Suzuki-Miyaura coupling reactions. The general mechanism is depicted below:

    Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃[2]

  • Oxidation: The boronic acid group is susceptible to oxidation, leading to the formation of a phenol.[7][8] This process can be initiated by atmospheric oxygen, particularly in the presence of light or metal contaminants.[9] For the target molecule, this would yield tert-butyl (2-hydroxy-4-methoxyphenyl)carbamate.

  • Trimerization (Dehydration): Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[10][11] This is a reversible process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. However, the formation of boroxines can affect the solubility and reactivity of the material.[10]

The tert-Butoxycarbonyl (Boc) Protecting Group: Acid Lability

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions. However, its primary liability is its susceptibility to cleavage under acidic conditions.[12][13] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton.

While solid this compound is generally stable, exposure to acidic environments, even mild ones, can lead to the removal of the Boc group, yielding 2-amino-5-methoxyphenylboronic acid. This deprotection can be problematic if unintended, as the free amine can participate in side reactions. It is important to note that while strong acids like trifluoroacetic acid (TFA) are typically used for Boc deprotection, prolonged exposure to milder acidic conditions can also cause slow cleavage.[14][15]

Core Directive: Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term viability of this compound, the following storage and handling protocols are strongly recommended. These are not merely suggestions but form a self-validating system to preserve the integrity of the compound.

Long-Term Storage
ParameterRecommendationRationale
Temperature -20°C to 8°C.[16]Low temperatures slow down the rates of all chemical degradation pathways, including protodeboronation and oxidation.
Atmosphere Inert gas (Argon or Nitrogen).[17]Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation.
Light Amber vial or stored in the dark.[18]Protects the compound from photo-initiated oxidative degradation.
Moisture Tightly sealed container with a desiccant.[17]Arylboronic acids are often hygroscopic.[17] Minimizing moisture prevents protodeboronation and the formation of boroxines.
Handling Procedures
  • Dispensing: Only remove the required amount of material from the main stock bottle in a controlled environment, preferably a glove box or under a stream of inert gas.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture, acids, bases, or metal contaminants that could catalyze degradation.

  • Solvent Selection: When preparing solutions, use anhydrous solvents. If aqueous conditions are necessary for a reaction, prepare the solution immediately before use.

  • pH Control: Avoid acidic conditions during workup and purification unless Boc-deprotection is the desired outcome. The use of basic washes to remove boronic acids should be done cautiously, as strong bases can also promote protodeboronation.[6]

Assessing Compound Stability: A Proactive Approach

Regularly assessing the purity of this compound is crucial, especially for material that has been stored for an extended period or subjected to suboptimal conditions.

Visual Inspection

While not a definitive measure, a visual inspection can provide initial clues. The pure compound should be a white to off-white solid. Any significant discoloration (e.g., yellowing or browning) may indicate degradation.

Spectroscopic and Chromatographic Analysis

A more rigorous assessment of purity can be achieved through the following analytical techniques:

MethodObservable Indication of Degradation
¹H NMR Appearance of new aromatic signals corresponding to the protodeboronated product. A change in the integration ratio of the aromatic protons to the tert-butyl protons.
LC-MS Appearance of peaks corresponding to the mass of the protodeboronated and/or oxidized byproducts. A decrease in the area of the main peak.
Melting Point A depression and broadening of the melting point range compared to the reference value for the pure compound.

Experimental Protocols

Protocol 1: ¹H NMR Assay for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Identify the characteristic peak for the tert-butyl group (a singlet at approximately 1.5 ppm).

    • Identify the aromatic proton signals.

    • Look for the appearance of a new aromatic signal corresponding to the proton that has replaced the boronic acid in the protodeboronated impurity.

    • Calculate the percentage of the protodeboronated impurity by comparing the integration of its characteristic signal to the integration of a signal from the parent compound.

Visualization of Degradation Pathways and Handling Workflow

Diagram 1: Key Degradation Pathways

main [2-(Boc)-5-methoxyphenyl]boronic acid protodeboronation Protodeboronation (Ar-H) main->protodeboronation H₂O, H⁺/OH⁻ oxidation Oxidation (Ar-OH) main->oxidation [O], light boroxine Boroxine Formation (Trimer) main->boroxine -H₂O (Dehydration) boc_cleavage Boc Cleavage (Amine) main->boc_cleavage H⁺

Caption: Major degradation pathways for the title compound.

Diagram 2: Decision Workflow for Storage and Use

start Receive/Synthesize Compound check_purity Assess Initial Purity (NMR, LC-MS) start->check_purity store Store at -20°C to 8°C Under Inert Gas, in Dark check_purity->store Purity OK fail Consider Purification or Resynthesis check_purity->fail Purity Not OK use Use in Reaction store->use recheck Re-assess Purity if Stored > 6 months use->recheck pass Purity Acceptable? recheck->pass pass->use Yes pass->fail No

Caption: Workflow for handling and stability assessment.

Conclusion

This compound is a potent synthetic intermediate whose stability is critical to its successful application. By understanding the primary degradation pathways—protodeboronation, oxidation, boroxine formation, and Boc deprotection—researchers can implement robust storage and handling procedures. Adherence to the protocols outlined in this guide, including storage at low temperatures under an inert atmosphere and away from light and moisture, will ensure the long-term integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. CSIRO Publishing. [Link]

  • TCI AMERICA. (2018).
  • Mayr, L. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(10), 1383–1395. [Link]

  • Mayr, L. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Gold, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Mastalerz, M., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 142(33), 14199–14207. [Link]

  • Gold, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Mastalerz, M., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 142(33), 14199–14207. [Link]

  • ResearchGate. (2012).
  • Fisher Scientific. (2025).
  • Leiria, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5825. [Link]

  • Stella, V. J., & Wang, W. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1330–1339.
  • CymitQuimica. (2024).
  • Fisher Scientific. (2010).
  • Gold, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2025).
  • Aggarwal, V. K., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(27), 9131–9134.
  • Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (2025).
  • ResearchGate. (2023). Activation of Boc‐protected amino boronic esters.
  • Semantic Scholar. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II)
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Wikipedia. (n.d.). Boronic acid.
  • ChemRxiv. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • 3W Pharm. (n.d.). (2-(tert-Butoxycarbonyl)-5-methoxyphenyl)boronic acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubChem. (n.d.). (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Sigma-Aldrich. (n.d.). (3-Butoxy-5-methoxyphenyl)boronic acid.
  • PubChem. (n.d.). 2-Methoxyphenylboronic acid.

Sources

Introduction: The Strategic Importance of Trifunctional Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boc-Protected Methoxyphenylboronic Acid Derivatives for Advanced Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for complex molecular architectures has driven the development of highly versatile and precisely functionalized building blocks. Among these, Boc-protected methoxyphenylboronic acid derivatives have emerged as indispensable tools. These trifunctional reagents strategically combine the reactivity of a boronic acid, the electronic influence of a methoxy group, and the robust, yet labile, protection of an amine via a tert-butoxycarbonyl (Boc) group.

This unique combination allows for their seamless integration into multistep synthetic routes, primarily as key coupling partners in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.[1][2] The Boc group not only masks the nucleophilicity of an amino group, preventing unwanted side reactions, but can also serve as a powerful directing group in the synthesis of the reagent itself.[3][4] This guide offers a comprehensive exploration of the synthesis, underlying principles, and application of these valuable compounds, tailored for researchers, chemists, and drug development professionals.

Functional Analysis of the Core Components

The utility of these derivatives stems from the distinct and synergistic roles of their three key functional components. Understanding each part is critical to appreciating their application.

The Boronic Acid Moiety: The Engine of Cross-Coupling

The boronic acid group is the reactive center for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction renowned for its mild conditions and exceptional functional group tolerance.[5] This moiety readily undergoes transmetalation with a palladium(II) species in the catalytic cycle, enabling the formation of new carbon-carbon bonds. The stability of boronic acids, compared to other organometallic reagents, makes them ideal for use in complex syntheses.[6]

The Methoxyphenyl Scaffold: Modulator of Reactivity

The methoxy group (-OCH₃) is a strong electron-donating group that influences the electronic properties of the phenyl ring through the resonance effect. This increased electron density can affect the reactivity of the boronic acid in the transmetalation step of the Suzuki coupling. Furthermore, its steric and electronic presence is a key feature in the final target molecule, often found in biologically active compounds.

The Boc Protecting Group: A Dual-Role Powerhouse

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[7] Its widespread use is due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its clean, facile removal under acidic conditions.[8][]

  • Protection: Amines are highly nucleophilic and can interfere with many synthetic transformations. The Boc group converts the amine into a carbamate, drastically reducing its reactivity and preventing side reactions like N-acylation or N-alkylation during subsequent steps.[3][10]

  • Direction: In the synthesis of the boronic acid itself, a Boc-protected amine can act as a potent directed metalation group (DMG). This allows for highly regioselective deprotonation (lithiation) at the ortho position, which is then quenched with a boron electrophile.[11] This provides a reliable method for synthesizing specifically substituted isomers that would be difficult to access otherwise.[12]

Synthesis of Boc-Protected Methoxyphenylboronic Acid Derivatives

The synthesis of these reagents requires a multi-step approach that leverages modern synthetic methodologies. A common and powerful strategy involves the use of directed ortho-metalation (DoM).

General Synthetic Workflow via Directed ortho-Metalation

This pathway is particularly effective for producing derivatives where the boronic acid is positioned ortho to the Boc-protected amino group, a common structural motif in pharmaceutical intermediates.

G cluster_0 Synthesis Workflow Start Boc-Protected Anisidine (Starting Material) Step1 Directed ortho-Lithiation (n-BuLi or s-BuLi, THF, -78 °C) Start->Step1 Deprotonation at ortho-position Step2 Borylation (Quench with Borate Ester, e.g., B(OiPr)₃) Step1->Step2 Electrophilic trapping of aryl anion Step3 Acidic Hydrolysis (e.g., HCl (aq)) Step2->Step3 Conversion of borate ester to boronic acid End Boc-Protected Aminomethoxyphenylboronic Acid (Final Product) Step3->End

Caption: Directed ortho-Metalation (DoM) workflow for synthesis.

Detailed Experimental Protocol: Synthesis of (2-(tert-butoxycarbonylamino)-3-methoxyphenyl)boronic acid

This protocol exemplifies the directed ortho-metalation approach starting from N-Boc-2-methoxyaniline.

Step 1: Directed ortho-Lithiation and Borylation

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add N-Boc-2-methoxyaniline (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (1.1 equiv, 1.4 M solution in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The Boc group directs the lithium to the C6 position, ortho to the amino group.[12]

  • Borylation: Add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).[13]

Step 2: Hydrolysis and Work-up

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M hydrochloric acid (HCl) until the pH is between 2 and 3. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Recrystallization/Chromatography: The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Boc-protected aminomethoxyphenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

These reagents are prime candidates for Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The Boc group's stability to the typically basic reaction conditions is a key advantage.[14][15]

Catalytic Cycle and Mechanism

The Boc-protected methoxyphenylboronic acid enters the standard Suzuki-Miyaura catalytic cycle at the transmetalation step, where the aryl group is transferred from boron to the palladium center.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar¹-Ar² Transmetal->Product Reductive Elimination Pd_out Pd(0)L₂ ArylHalide Ar¹-X BoronicAcid Ar²-B(OH)₂ (Boc-reagent) Base Base (e.g., K₂CO₃)

Caption: The Suzuki-Miyaura catalytic cycle.

Protocol for a Typical Suzuki-Miyaura Coupling

Reactants & Reagents:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Boc-protected methoxyphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water)[16]

Procedure:

  • Setup: In a Schlenk flask, combine the aryl halide, the boronic acid derivative, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for a broad range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[14]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80–100 °CProvides thermal energy to overcome activation barriers.

Deprotection of the Boc Group

The final step in many synthetic sequences is the removal of the Boc group to reveal the free amine. This is most commonly achieved under acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and CO₂.[10][17]

G cluster_0 Boc Deprotection Mechanism Start Boc-Protected Amine (R-NH-Boc) Step1 Protonation (Carbonyl Oxygen) Start->Step1 + H⁺ (e.g., TFA) Step2 Cleavage of t-Butyl-Oxygen Bond (Forms t-Butyl Cation) Step1->Step2 Unimolecular cleavage Step3 Decarboxylation of Carbamic Acid Step2->Step3 Spontaneous End Free Amine (R-NH₃⁺) + CO₂ + Isobutylene Step3->End

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol for Boc Deprotection

Reagents & Conditions:

  • Standard: Trifluoroacetic acid (TFA) in dichloromethane (DCM).[18]

  • Alternative: Hydrochloric acid (HCl) in dioxane or ethyl acetate.[19]

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Acid Addition: Add TFA (5-10 equivalents, often used as a 20-50% solution in DCM) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization: Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine. Extract, dry, and concentrate to yield the deprotected product.

Critical Consideration: The tert-butyl cation generated during deprotection is electrophilic and can cause side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic functional groups.[20] The inclusion of a scavenger like triethylsilane or anisole can mitigate this issue.

Conclusion

Boc-protected methoxyphenylboronic acid derivatives are sophisticated and highly effective building blocks in organic synthesis. Their design brilliantly integrates the principles of protecting group chemistry with the power of transition metal-catalyzed cross-coupling. The ability of the Boc group to serve as both a robust protector and a regiochemical director provides chemists with a powerful tool for constructing complex molecular frameworks with high precision. As the pursuit of novel therapeutics and advanced materials continues, the strategic application of these versatile reagents will undoubtedly remain a cornerstone of synthetic innovation.

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Molander, G. A., & Jean-Gérard, L. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Ismail, F. M. D. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
  • Various Authors. (2016). Any suggestion on Boc deprotection without using acid?
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry.
  • Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylboronic acid?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid.
  • ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid synthesis.
  • Ambeed. (n.d.). Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Císařová, I., & Eigner, V. (2019).
  • Davis, H., & Phipps, R. J. (2016). Harnessing non-covalent interactions to exert control over regioselectivity and site-selectivity in catalytic reactions.
  • Wikipedia contributors. (n.d.).
  • Maleczka, R. E., & Smith, M. R. (2008).
  • Snieckus, V. (n.d.). Directed (ortho)
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Wuts, P. G. M., & Greene, T. W. (2012).
  • López-Soria, J. M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.

Sources

An In-depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of Phenylboronic Acids in Modern Chemistry

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, finding indispensable applications in fields ranging from medicinal chemistry and drug development to materials science.[1][2][3][4] Their prominence is largely attributed to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[5][6][7] This guide provides an in-depth exploration of the primary synthetic routes to this versatile class of compounds, offering not just protocols but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors. We will delve into classical organometallic approaches and cutting-edge direct C-H functionalization techniques, providing a comprehensive toolkit for the synthesis of substituted phenylboronic acids.

Classical Approaches: The Organometallic Workhorses

For decades, the synthesis of phenylboronic acids has been dominated by the reaction of organometallic reagents with borate esters. These methods, while robust, require the pre-functionalization of the aromatic ring with a halogen, which is then converted into a nucleophilic organometallic species.

The Grignard Reaction Route

The reaction of a phenyl Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, is a widely practiced method for the synthesis of phenylboronic acids.[8][9] This approach is favored for its operational simplicity and the ready availability of starting materials.

Mechanism: The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester. This is followed by a stepwise displacement of the alkoxy groups to form a boronic ester, which is then hydrolyzed to the desired phenylboronic acid.

Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid via Grignard Reaction [4]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromo-4-tert-butylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate in anhydrous diethyl ether is added dropwise, maintaining the low temperature.

  • Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.[10]

The Lithium-Halogen Exchange Pathway

An alternative to the Grignard route is the use of organolithium reagents generated via lithium-halogen exchange.[11][12][13] This method is particularly useful for substrates that are incompatible with Grignard reagent formation or when higher reactivity is required.

Causality Behind Experimental Choices: The choice between Grignard and organolithium routes often depends on the functional group tolerance of the substrate. Organolithium reagents are generally more reactive and can be less tolerant of certain functional groups. The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions.[12][14]

Workflow for Lithium-Halogen Exchange Synthesis of Phenylboronic Acids

G A Aryl Halide (Ar-X) C Aryllithium (Ar-Li) A->C Lithium-Halogen Exchange B Organolithium Reagent (e.g., n-BuLi) B->C E Boronate Ester C->E Borylation D Trialkyl Borate (B(OR)3) D->E G Phenylboronic Acid (Ar-B(OH)2) E->G Hydrolysis F Aqueous Acid Work-up F->G

Caption: General workflow for the synthesis of phenylboronic acids via lithium-halogen exchange.

Modern Strategies: Direct C-H Borylation

A significant advancement in the synthesis of phenylboronic acids is the direct borylation of aromatic C-H bonds, a process that avoids the need for pre-functionalized aryl halides.[11][15] This atom-economical approach is catalyzed by transition metals, most commonly iridium.[15][16][17]

Mechanism of Iridium-Catalyzed C-H Borylation: The catalytic cycle typically involves the oxidative addition of an iridium(I) catalyst to a C-H bond of the arene, followed by reductive elimination of the borylated product and regeneration of the active catalyst.[18][19]

Key Advantages of C-H Borylation:

  • Atom Economy: Avoids the use of halogenated starting materials and the generation of stoichiometric metallic waste.

  • Late-Stage Functionalization: Enables the direct introduction of a boronic acid group into complex molecules, which is highly valuable in drug discovery.[19]

  • Regioselectivity: The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered C-H bond.[17]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of an Arene [15]

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with the arene, bis(pinacolato)diboron (B₂pin₂), an iridium catalyst (e.g., [Ir(COD)OMe]₂), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).

  • Reaction Execution: Anhydrous solvent (e.g., cyclohexane) is added, and the vial is sealed and heated at the desired temperature for the specified time.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the aryl boronate ester.

  • Hydrolysis to Boronic Acid: The purified boronate ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid, such as aqueous HCl, or by transesterification with a diol followed by hydrolysis.

Comparative Analysis of Synthetic Methodologies

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Grignard Reaction Aryl HalideMg, Trialkyl BorateReadily available starting materials, operationally simple.[1][3]Limited functional group tolerance, requires anhydrous conditions.
Lithium-Halogen Exchange Aryl HalideOrganolithium, Trialkyl BorateHigher reactivity, useful for less reactive halides.[11][12]Requires very low temperatures, sensitive to moisture and air.[12]
C-H Borylation AreneB₂pin₂, Iridium CatalystAtom economical, allows for late-stage functionalization.[15][19]Expensive catalyst, regioselectivity can be a challenge.

Purification and Characterization: Ensuring Quality and Identity

The successful synthesis of a substituted phenylboronic acid is contingent upon its effective purification and unambiguous characterization.

Purification Techniques
  • Recrystallization: This is a common and effective method for purifying solid phenylboronic acids. A suitable solvent system, often a mixture of an organic solvent and water, is chosen to dissolve the impure compound at an elevated temperature, allowing for the formation of pure crystals upon cooling.[10]

  • Extraction: Liquid-liquid extraction can be employed to separate the phenylboronic acid from impurities based on their differing solubilities in immiscible solvents. Adjusting the pH of the aqueous phase can be a powerful tool in this process, as phenylboronic acids can be precipitated by acidification.[10][20][21]

  • Chromatography: Column chromatography using silica gel or alumina is a versatile technique for separating phenylboronic acids from byproducts.[10] The choice of eluent is critical for achieving good separation.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of the phenylboronic acid.

  • ¹¹B NMR Spectroscopy: This technique is particularly informative for characterizing boronic acids. The chemical shift in the ¹¹B NMR spectrum can provide information about the hybridization state of the boron atom (sp² in the trigonal planar acid vs. sp³ in the tetrahedral boronate ester) and can be used to monitor reactions and assess purity.[22][23][24][25]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming its identity.

The Role of Phenylboronic Acids in Drug Development: The Suzuki-Miyaura Coupling

The primary application of substituted phenylboronic acids in drug development is as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the efficient formation of biaryl structures, which are prevalent in many pharmaceuticals.[6][26]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L2-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OH)2, Base) PdII_R_Ar->Pd0 Product R-Ar PdII_R_Ar->Product Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.[5][7][26]

The versatility of the Suzuki-Miyaura reaction, coupled with the stability and low toxicity of boronic acids, has made it a favored method in the pharmaceutical industry for constructing complex molecular architectures.[2][6] Phenylboronic acids are also being explored for their unique ability to bind with diols, leading to applications in glucose sensing and drug delivery systems.[27][28][29][30]

Conclusion

The synthesis of substituted phenylboronic acids is a mature yet continually evolving field. While traditional organometallic methods remain valuable, the advent of direct C-H borylation has opened new avenues for efficient and elegant molecular construction. A thorough understanding of the principles and practicalities of these synthetic routes, along with robust purification and characterization techniques, is essential for any researcher or professional in the field of organic synthesis and drug development. The continued innovation in this area promises to further empower chemists to create the complex molecules that will drive future scientific advancements.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]

  • How to separate Phenylboronic Acid from reaction mixtures? - Blog - Sparrow Chemical. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid - PubMed. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - The Journal of Organic Chemistry. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - ACS Publications. [Link]

  • The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nuclear Magnetic Resonance Spectra of Phenylboronic Acids - Journal of the American Chemical Society. [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications - MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed Central. [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids - Thieme. [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Springer. [Link]

  • Phenylboronic acid - American Chemical Society. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications - PubMed. [Link]

  • Improvement on Synthesis of Different Alkyl-Phenylboronic Acid - Ingenta Connect. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - ResearchGate. [Link]

  • Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Publishing. [Link]

  • Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids - ACS Publications. [Link]

  • Vinyl boronic ester synthesis by lithium–halogen exchange and an... - ResearchGate. [Link]

  • Process for the preparation of substituted phenylboronic acids - Google P
  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode - ETH Zurich. [Link]

  • Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid - PubMed. [Link]

  • Studies On The Synthesis Of Para-Substitued Phenylboronic Acid - Globe Thesis. [Link]

  • Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor - ResearchGate. [Link]

  • Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... - ResearchGate. [Link]

  • Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PubMed Central. [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications - Agilent. [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org. [Link]

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed Central. [Link]

  • Synthesis of some para-functionalized phenylboronic acid derivatives - ResearchGate. [Link]

  • Synthesis of (Azidomethyl)phenylboronic Acids. - ResearchGate. [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. [Link]

  • Selective C–H Borylation of Polyaromatic Compounds Enabled by Metal-Arene π-Complexation - ChemRxiv. [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed Central. [Link]

  • ChemInform Abstract: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. - ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Encumbered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

This document provides a detailed guide to the Suzuki-Miyaura coupling of a particularly challenging substrate: [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid . The presence of a bulky tert-butoxycarbonyl (Boc) group at the ortho position introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle and necessitate carefully optimized reaction conditions. Furthermore, the electron-donating methoxy group influences the electronic properties of the boronic acid. This guide will delve into the mechanistic considerations for overcoming these challenges and provide a detailed, field-proven protocol adaptable for various coupling partners.

Mechanistic Insights: The Key to a Successful Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X RPdX R¹-Pd(II)L₂-X OxAdd->RPdX Trans Transmetalation RPdX->Trans [R²B(OH)₃]⁻ RPdR R¹-Pd(II)L₂-R² Trans->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Borate [R²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Borate Activation Base Base (e.g., OH⁻) caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

For sterically hindered boronic acids like this compound, the transmetalation step is often rate-limiting. The bulky ortho-substituent can sterically clash with the palladium center and its ligands, hindering the efficient transfer of the aryl group from boron to palladium.

To overcome this, several strategies are employed:

  • Bulky, Electron-Rich Ligands: The use of specialized phosphine ligands is crucial. Ligands such as those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) create a more electron-rich and sterically accessible palladium center, which facilitates both the oxidative addition and the subsequent transmetalation of the hindered boronic acid.[1][6]

  • Choice of Base: The base plays a critical role in activating the boronic acid to a more nucleophilic boronate species.[3] For sterically hindered substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]

  • Solvent System: The solvent must solubilize all reaction components. Aprotic polar solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) are commonly used, often in combination with water to aid in dissolving the inorganic base.[7]

Experimental Protocol: A Generalized Approach

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the specific ligand, base, solvent, temperature, and reaction time may be necessary for a given substrate.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., Ar bubbling) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

Figure 2. General Experimental Workflow for the Suzuki-Miyaura Coupling.

Materials and Reagents:

ReagentM.W.Typical Molar Eq.
Aryl/Heteroaryl Halide-1.0
This compound252.071.2 - 1.5
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)-0.01 - 0.05
Ligand (e.g., SPhos, XPhos)-0.02 - 0.10
Base (e.g., K₃PO₄, Cs₂CO₃)-2.0 - 3.0
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene)--
Water (degassed)18.02-

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst and/or ligand loading, using a more active ligand (e.g., a second-generation Buchwald ligand), or a stronger base (e.g., Cs₂CO₃). Increasing the reaction temperature or time may also be beneficial.

  • Deboronated Byproduct: Protodeboronation of the boronic acid can be a significant side reaction. To minimize this, ensure the reaction is thoroughly degassed and run under an inert atmosphere. Using anhydrous solvents and bases can also be helpful.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially if the reaction mixture is not properly degassed.[4]

  • Boc Deprotection: While the Boc group is generally stable under these conditions, prolonged heating in the presence of a strong base could potentially lead to its cleavage. If this is observed, a milder base or lower reaction temperature should be explored.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging due to steric hindrance, is a highly feasible transformation with careful selection of reaction parameters. The use of modern, bulky, and electron-rich phosphine ligands in conjunction with appropriate bases and solvents is key to achieving high yields. The protocol provided herein serves as a comprehensive and adaptable starting point for researchers in the synthesis of complex biaryl molecules.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Zhang, Y., & Wu, J. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(88), 12016-12019. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,6-Dimethylphenylboronic Acid. Retrieved January 15, 2026, from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 10(22), 4333-4336. [Link]

  • Tang, W., & Zhang, X. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 225-229. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Mastering Suzuki Coupling: The Power of Phenylboronic Acid Derivatives. Retrieved from [Link]

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Li, C., Chen, T., Li, B., & Tang, W. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie (International ed. in English), 54(12), 3792–3796. [Link]

  • Singh, U. P., & Singh, R. P. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Sowa, P., & Skarżewski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Sowa, P., & Skarżewski, J. (2022, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Sowa, P., & Skarżewski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]

  • Delaney, C. P., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Princeton University. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Challenges in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly biaryl scaffolds.[2][4]

This guide focuses on a specific, yet challenging, substrate: [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid . The presence of a bulky tert-butoxycarbonyl (Boc) group at the ortho position introduces significant steric hindrance. This steric impediment can dramatically affect the kinetics and efficiency of the catalytic cycle, often leading to low yields or complete reaction failure with standard protocols.[5][6] Understanding the mechanistic nuances and rationally selecting the catalyst system are therefore paramount to achieving a successful coupling.

This document provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic considerations, a guide to selecting the optimal catalytic components, and robust, field-proven protocols for the successful Suzuki-Miyaura coupling of this sterically demanding boronic acid.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated, three-step catalytic cycle involving a palladium catalyst.[2][7] The ligand-coordinated palladium complex cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[7][8] This step forms a square-planar Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands can accelerate this rate-limiting step, especially with less reactive aryl chlorides.[9][10]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The reaction requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[7] The exact mechanism can proceed via a Pd-O-B linkage.[8] For sterically hindered boronic acids like the one in focus, this step can be particularly sluggish, necessitating a careful selection of the base and solvent system to facilitate the formation of the diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product.[7][8] This process regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[2] Sterically demanding ligands can promote this step, preventing catalyst decomposition and ensuring efficient turnover.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Intermediate L₂Pd(II)(Ar¹)(X) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate L₂Pd(II)(Ar¹)(Ar²) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) TM_Intermediate->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_Intermediate Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->TM_Intermediate Base Base (e.g., K₂CO₃, K₃PO₄) Base->TM_Intermediate Activates

Caption: The Suzuki-Miyaura catalytic cycle.

Component Selection: A Strategic Approach for Hindered Substrates

Success with this compound requires moving beyond standard conditions. Each component must be chosen to overcome the steric barrier imposed by the ortho-Boc group.

Table 1: Strategic Component Selection Guide
ComponentStandard ChoiceRecommended for Hindered SubstrateRationale for Recommendation
Pd Precursor Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂These are air-stable sources of Pd(0) that require in-situ activation by a ligand. This allows for the use of more specialized, bulky ligands that are crucial for hindered couplings.[11]
Ligand PPh₃, dppfBuchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling sterically hindered substrates.[10] They promote the formation of monoligated, highly reactive LPd(0) species, accelerate oxidative addition, and facilitate reductive elimination.[9][10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ Stronger, non-nucleophilic bases are often required for challenging couplings.[12] They more effectively generate the reactive boronate species and can help drive the transmetalation step to completion. Cesium carbonate is particularly effective due to its higher solubility in organic solvents.[12]
Solvent Toluene, Dioxane, DMFDioxane/H₂O, Toluene/H₂O, 2-MeTHF Aprotic solvents are generally preferred. A small amount of water is often necessary to solubilize the inorganic base and facilitate the formation of the boronate.[1][13] The choice of solvent can significantly impact reaction rates and yields, and screening may be necessary.[14]
Aryl Halide Aryl Iodide > Aryl Bromide > Aryl ChlorideAryl Bromide or TriflateWhile aryl iodides are most reactive, aryl bromides offer a good balance of reactivity and stability.[3] With advanced ligands like SPhos or XPhos, even less reactive aryl chlorides can be used effectively.[10][15]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. It is crucial that all reactions are set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and phosphine ligands.[16]

Protocol 1: General Screening Protocol using a Buchwald Ligand

This protocol is designed as a reliable first attempt for coupling with a variety of aryl bromides or triflates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Catalyst Premix (Optional but Recommended): In a separate small vial, add Pd₂(dba)₃ and SPhos. Add 1 mL of anhydrous dioxane and swirl briefly.

  • Inert Atmosphere: Seal the main reaction flask with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the remaining anhydrous dioxane (4 mL) and degassed water (1 mL) to the reaction flask via syringe. Then, add the catalyst premix via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Insufficiently active catalyst. 2. Incomplete transmetalation. 3. Catalyst decomposition.1. Increase catalyst loading (up to 5 mol%). Try a different ligand (e.g., XPhos). 2. Switch to a stronger base (Cs₂CO₃). Ensure the base is finely powdered. 3. Ensure the reaction is thoroughly degassed. Increase ligand-to-palladium ratio.
Protodeborylation (Boronic acid decomposes to arene)1. Reaction temperature is too high. 2. Presence of excess water or protic sources. 3. Base is too harsh.1. Lower the reaction temperature and extend the reaction time. 2. Use anhydrous base and solvents, adding only a minimal amount of water if necessary. Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.[1] 3. Screen milder bases like K₂CO₃, though this may reduce conversion.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[15]

Conclusion

The palladium-catalyzed cross-coupling of this compound, while challenging due to steric hindrance, is a highly achievable transformation. Success lies not in a single "magic bullet" condition, but in a rational, mechanistically informed approach to experimental design. By selecting bulky, electron-rich phosphine ligands, employing stronger inorganic bases, and carefully controlling reaction parameters, researchers can effectively overcome the steric barrier to synthesize valuable biaryl compounds. The protocols and strategies outlined in this guide provide a comprehensive framework for optimizing this important reaction, empowering scientists in their pursuit of novel molecular entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Sharma, A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 959–970. [Link]

  • RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Marion, N. (2011). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Sharma, S., & Kumar, P. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 67(41), 7847-7880. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Wiley Online Library. (2025). Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(11), 2433-2466. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • E-Periodica. (2011). What are the key steps involved in the general procedure of the Suzuki reaction? [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • National Institutes of Health. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. (2023). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

Sources

Suzuki-Miyaura reaction conditions for Boc-protected arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Reactions for N-Boc-Protected Arylboronic Acids

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance. N-Boc-protected aryl amines are critical building blocks in pharmaceutical and materials science, and their corresponding boronic acids are frequently used in these coupling reactions. However, the inherent sensitivities of both the boronic acid moiety and the tert-butyloxycarbonyl (Boc) protecting group present unique challenges. This guide provides an in-depth analysis of the critical parameters, field-proven strategies, and detailed protocols for successfully employing N-Boc-protected arylboronic acids in Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind experimental choices, focusing on mitigating common side reactions such as protodeboronation and premature Boc-group cleavage to ensure high-yield, reproducible outcomes.

The Synthetic Challenge: Balancing Reactivity and Stability

The utility of N-Boc-protected arylboronic acids in drug development and complex molecule synthesis is immense. The Boc group offers robust protection during many synthetic steps but is sensitive to acidic conditions.[1] In the context of the Suzuki-Miyaura reaction, the primary challenges are not acid-related but stem from the basic conditions and elevated temperatures typically employed.

Two competing and undesired pathways compromise the reaction's efficiency:

  • Protodeboronation: This is a well-known side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid starting material.[2] This process is often accelerated by aqueous basic conditions and elevated temperatures, the very environment of many Suzuki couplings. Boronic acids that are electron-deficient or contain certain heteroatoms are particularly susceptible.[3][4][5]

  • Boc-Group Cleavage: While generally stable to bases, the Boc group can be labile under harsh conditions, such as with strong bases (e.g., NaOH, KOH) or prolonged heating, leading to undesired deprotection and potential side reactions involving the newly freed amine.

The central goal is to identify reaction conditions that are vigorous enough to drive the catalytic cycle forward efficiently but mild enough to preserve the integrity of both the C-B bond and the N-Boc protecting group.

Optimizing Reaction Conditions: A Mechanistic Approach

Success hinges on the careful selection of four key parameters: the base, the catalyst system, the solvent, and the temperature.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to react with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[6][7] This "ate" complex is significantly more reactive and readily participates in the crucial transmetalation step with the palladium center.[8]

For sensitive Boc-protected substrates, strong inorganic bases like NaOH or KOH should be avoided. Milder bases are highly recommended to prevent Boc cleavage.

  • Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base suitable for many couplings. It is often effective when used in combination with a robust catalyst system.[9]

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic, strong base that is often highly effective, particularly for sterically hindered substrates or less reactive aryl chlorides.[10] Its use in anhydrous systems is common.

  • Cesium Carbonate (Cs₂CO₃): A highly effective base due to its high solubility in organic solvents, which can accelerate the reaction.

  • Potassium Trimethylsilanolate (TMSOK): Used under anhydrous conditions, this soluble base promotes rapid, homogeneous reactions and can be advantageous for preventing hydrolysis-driven protodeboronation.[11]

The choice of base should be tailored to the reactivity of the coupling partners. For highly reactive aryl iodides or bromides, K₂CO₃ is often sufficient. For less reactive aryl chlorides, a stronger base like K₃PO₄ may be necessary.

The Catalyst System: Palladium Precatalyst and Ligand

Rapid catalytic turnover is essential to ensure the desired cross-coupling outpaces the rate of protodeboronation.[2] This is achieved by pairing a palladium source with a suitable ligand.

  • Ligands: For challenging substrates like Boc-protected arylboronic acids, bulky and electron-rich biaryl monophosphine ligands are the gold standard. Ligands developed by the Buchwald group, such as SPhos , XPhos , and RuPhos , are exceptionally effective.[10][12] These ligands promote both the initial oxidative addition and the final reductive elimination steps, leading to a faster overall catalytic cycle. This increased reaction rate allows for the use of lower temperatures and shorter reaction times, further preserving the sensitive functional groups.

  • Palladium Precatalysts: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, air-stable precatalysts are often more reliable and efficient. Buchwald-type G2, G3, or G4 precatalysts (e.g., XPhos Pd G2) are designed to rapidly generate the active monoligated Pd(0) species in solution, initiating the catalytic cycle quickly and cleanly.[10][13] Using a precatalyst that activates at low temperatures can be particularly beneficial for preventing boronic acid decomposition before the reaction begins.[3][4]

Solvent and Temperature Considerations

The choice of solvent and temperature is intrinsically linked to the stability of the Boc-protected substrate.

  • Solvents: A range of solvents can be employed, often as a mixture with water to solubilize the inorganic base. Common choices include:

    • Toluene / H₂O

    • Dioxane / H₂O

    • Tetrahydrofuran (THF) / H₂O

    • tert-Butanol / H₂O[14]

    Anhydrous conditions, using solvents like THF or 2-MeTHF with a soluble organic base (e.g., TMSOK), can be a powerful strategy to minimize protodeboronation by eliminating the water required for hydrolysis.[11]

  • Temperature: The lowest temperature that provides a reasonable reaction rate should be used. Many modern catalyst systems allow for reactions to proceed at room temperature or with gentle heating (40–85 °C).[4][9] High temperatures (>100 °C) should be a last resort, as they significantly increase the risk of both protodeboronation and Boc-cleavage.

Data Summary: Recommended Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of N-Boc-protected arylboronic acids. Optimization may be required based on the specific substrates used.

ParameterRecommendationRationale & Comments
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity: I > Br > OTf > Cl. Chlorides are least reactive and may require stronger conditions.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or decomposition.
Palladium Precatalyst 1-2 mol% (e.g., XPhos Pd G2/G3)Modern precatalysts ensure rapid and reliable generation of the active Pd(0) species.[3][4]
Ligand 1.1 - 1.2 eq. relative to PdUse of biaryl phosphine ligands (SPhos, XPhos) is critical for high efficiency.[12]
Base 2.0 - 3.0 equivalentsK₃PO₄, K₂CO₃, Cs₂CO₃. Choice depends on halide reactivity. Avoid strong hydroxides.[9][10]
Solvent Dioxane/H₂O, Toluene/H₂O, or Anhydrous THFDegassing is crucial to prevent oxidation of the Pd(0) catalyst.[10] Anhydrous conditions can suppress protodeboronation.[11]
Temperature Room Temp to 85 °CUse the lowest effective temperature to preserve the Boc group and minimize side reactions.[4][15]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst oxidation and decomposition.[10]

Visualization of Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L) OxAdd->ArPdX Ar-X Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L) Transmetalation->ArPdAr [Ar'B(OH)₃]⁻ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Challenges and Mitigation Workflow

Challenges_Workflow cluster_main Suzuki Coupling of N-Boc Arylboronic Acids cluster_challenges Primary Challenges cluster_mitigation Mitigation Strategies start Goal: High-Yield Coupling challenge1 Protodeboronation C-B bond replaced by C-H start->challenge1 Potential Issues challenge2 Boc-Group Cleavage Loss of protecting group start->challenge2 Potential Issues strat2 strat2 challenge1->strat2 strat3 Efficient Catalyst Buchwald Ligands (SPhos) Modern Precatalysts challenge1->strat3 strat4 Anhydrous Conditions Suppresses hydrolysis-driven protodeboronation challenge1->strat4 strat1 Mild Base K₃PO₄, K₂CO₃ Avoid NaOH, KOH challenge2->strat1 challenge2->strat2

Caption: Logic diagram of challenges and corresponding mitigation strategies.

Experimental Protocol: General Procedure

This protocol describes a general method for the coupling of an N-Boc-protected arylboronic acid with an aryl bromide.

Reaction: (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid + 1-bromo-4-methoxybenzene → tert-butyl (4'-methoxy-[1,1'-biphenyl]-4-yl)carbamate

Reagents:

ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
1-Bromo-4-methoxybenzene187.041.00.593.5 mg
N-Boc-4-aminophenylboronic acid237.071.20.6142.2 mg
XPhos Pd G3863.770.020.018.6 mg
Potassium Phosphate (K₃PO₄)212.272.01.0212.3 mg
Dioxane---4.0 mL
Water---1.0 mL

Procedure:

  • Vessel Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (93.5 mg, 0.5 mmol), N-Boc-4-aminophenylboronic acid (142.2 mg, 0.6 mmol), XPhos Pd G3 (8.6 mg, 0.01 mmol), and finely powdered K₃PO₄ (212.3 mg, 1.0 mmol).[10]

  • Solvent Degassing: In a separate vial, prepare a 4:1 mixture of dioxane (4.0 mL) and water (1.0 mL). Degas the solvent mixture thoroughly by sparging with argon or nitrogen for 15-20 minutes.

  • Reaction Setup: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed dioxane/water mixture (5.0 mL) to the reaction vial containing the solids.

  • Reaction Execution: Place the vial in a pre-heated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the aryl bromide starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, tert-butyl (4'-methoxy-[1,1'-biphenyl]-4-yl)carbamate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent.Use a fresh batch of precatalyst. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[10]
Low reactivity of aryl chloride.Increase temperature slightly (e.g., to 95 °C), switch to a stronger base like K₃PO₄ if not already used, or increase catalyst loading to 3 mol%.
Significant Protodeboronation Reaction temperature is too high or time is too long.Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider switching to anhydrous conditions with a base like TMSOK.[11]
Boc-Group Cleavage Base is too strong or temperature is too high.Switch to a milder base (e.g., K₂CO₃). Ensure the reaction temperature does not exceed 85-90 °C.
Formation of Homocoupled Boronic Acid Product (Ar-Ar) Presence of oxygen.Improve degassing procedure and ensure a leak-proof inert atmosphere setup.[10]

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Vertex AI Search.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Vertex AI Search.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC - NIH.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014).
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed.
  • "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Vertex AI Search.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temper
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). PubMed.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Protodeboron
  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011). Organic Chemistry Portal.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2004). Journal of the American Chemical Society.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). RSC Publishing.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions (RSC Publishing).
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2020). MDPI.
  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. (2012). PMC - NIH.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.

Sources

The Strategic deployment of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid has emerged as a versatile and valuable reagent. Its unique constellation of a sterically demanding tert-butoxycarbonyl (Boc) protecting group, an electron-donating methoxy substituent, and a reactive boronic acid moiety makes it a powerful tool for medicinal chemists, particularly in the synthesis of kinase inhibitors and other intricate bioactive molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights.

Core Principles and Applications

This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation is one of the most robust methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in many approved drugs.[1][2]

The key attributes of this specific boronic acid that commend its use in medicinal chemistry are:

  • The Boc Protecting Group: The tert-butoxycarbonyl group serves as a reliable protecting group for an amino functionality that can be introduced in a subsequent step. This is crucial in multi-step syntheses where the reactivity of a primary or secondary amine needs to be masked.[3] The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, offering a strategic advantage in synthetic planning.

  • The Methoxy Group: The methoxy substituent at the 5-position is an electron-donating group, which can influence the electronic properties of the resulting molecule. This can be critical for modulating the binding affinity of a drug candidate to its biological target.

  • The Boronic Acid: This functional group is the linchpin of the Suzuki-Miyaura reaction, enabling the coupling with a wide range of aryl and heteroaryl halides or triflates.[1]

A significant application of this building block is in the synthesis of complex heterocyclic scaffolds that form the core of many kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4] The [2-(Tert-butoxycarbonyl)-5-methoxyphenyl] moiety can be strategically installed to occupy specific pockets in the kinase active site, contributing to both potency and selectivity.

Application Spotlight: Synthesis of Kinase Inhibitors

A notable application of this compound is in the synthesis of novel kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK). BTK is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[5]

In the synthesis of certain BTK inhibitors, this compound is coupled with a heterocyclic halide to construct a key biaryl intermediate. This strategic bond formation is often a critical step in the assembly of the final drug candidate. The general workflow for such a synthesis is depicted below.

G cluster_0 Synthesis Workflow Start This compound + Heterocyclic Halide Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Pd Catalyst, Base, Solvent Intermediate Biaryl Intermediate Suzuki_Coupling->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Acidic Conditions Final_Steps Further Functionalization Deprotection->Final_Steps Product Final Kinase Inhibitor Final_Steps->Product

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide. This protocol is based on established methodologies and can be adapted for specific substrates.[6][7]

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentMolar Equiv.Molecular WeightAmount
This compound1.2252.07 g/mol (To be calculated)
Heteroaryl Bromide1.0(Varies)(To be calculated)
Pd(PPh₃)₄0.051155.56 g/mol (To be calculated)
K₂CO₃2.0138.21 g/mol (To be calculated)
1,4-Dioxane--(To be calculated)
Water--(To be calculated)
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is rendered inert by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added via syringe. The final concentration of the heteroaryl bromide is typically in the range of 0.1-0.2 M.

  • Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

The catalytic cycle for this transformation is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle center pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)-Ar']L_n pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

This compound stands out as a strategically designed building block that offers significant advantages in the synthesis of complex molecules for medicinal chemistry research. Its judicious use in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of key biaryl scaffolds, particularly in the development of kinase inhibitors. The protocols and principles outlined in this guide are intended to empower researchers to effectively leverage this versatile reagent in their drug discovery endeavors.

References

  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - European Patent Office - EP 3660020 B1. (2023). Retrieved from [Link]

  • 2-Boc-5-methoxyphenylboronic acid pinacol ester | 1309981-67-6 - J&K Scientific. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Green synthesis of biologically active heterocycles of medicinal importance: a review. (2021). Environmental Chemistry Letters. Retrieved from [Link]

  • Synthesis of Bioactive Heterocycles - ScholarWorks @ UTRGV. (2022). Retrieved from [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). Molecules. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2001). Synthesis. Retrieved from [Link]

  • Publications & Patents - MedChemica. (n.d.). Retrieved from [Link]

  • WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents. (2017).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. (n.d.). Retrieved from [Link]

  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • WO2023130054A2 - Heteroaryl compounds as inhibitors of irak4, compositions and applications thereof - Google Patents. (2023).

Sources

The Strategic Application of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sterically Encumbered Yet Versatile Building Block

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction remains a paramount tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials[1][2]. The choice of the organoboron reagent is critical, dictating not only the reaction's efficiency but also the strategic introduction of functional handles for subsequent molecular elaboration. [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid emerges as a sophisticated building block, uniquely engineered with both steric hindrance and electronic activation.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in organic synthesis. We will delve into the mechanistic nuances of its reactivity, provide field-proven experimental protocols, and discuss its application in the synthesis of medicinally relevant compounds.

The core of this reagent's utility lies in the interplay between its three key structural features:

  • The Boronic Acid Moiety: The reactive center for the palladium-catalyzed Suzuki-Miyaura coupling[1][3].

  • The ortho-Tert-butoxycarbonyl (Boc) Group: This bulky protecting group introduces significant steric hindrance around the reaction center. While this presents challenges, it can also be exploited for controlling regioselectivity in certain contexts. Its primary role, however, is the protection of a carboxylic acid or an amino group, which can be unmasked in a later synthetic step to provide a crucial functional handle for further diversification[4].

  • The para-Methoxy Group: As an electron-donating group, the methoxy substituent enhances the nucleophilicity of the arylboronic acid, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

This guide will focus on leveraging these features for the efficient synthesis of complex biaryl structures.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is its participation as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. The steric bulk of the ortho-Boc group necessitates careful selection of the catalytic system to overcome the inherent challenge of coupling sterically hindered substrates.

Mechanistic Considerations and Strategic Catalyst Selection

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates like this compound, the transmetalation and reductive elimination steps can be particularly sluggish.

To address this, the use of bulky and electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is more amenable to coupling with hindered partners. Furthermore, such ligands accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII_complex Ar'-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation ([ArB(OH)3]⁻) PdII_complex->Transmetalation Rate-limiting for hindered substrates Diaryl_PdII Ar'-Pd(II)-Ar(L_n) Transmetalation->Diaryl_PdII Base_Activation Base (e.g., K₃PO₄) ArB(OH)₂ → [ArB(OH)₃]⁻ Base_Activation->Transmetalation RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst / Ligand ClassRecommended ExamplesRationale for Use with Hindered Substrates
Palladium Precatalysts Pd(OAc)₂, Pd₂(dba)₃Common, reliable sources of Pd(0) upon in situ reduction.
Bulky Phosphine Ligands XPhos, SPhos, RuPhosPromote oxidative addition and facilitate reductive elimination from sterically congested intermediates.
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form stable, highly active palladium complexes capable of high turnover numbers.
Pre-formed Catalysts XPhos Pd G2/G3Air- and moisture-stable precatalysts that provide a reliable source of the active catalytic species, improving reproducibility.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids.

Detailed Application Protocol: Synthesis of a Biaryl Precursor

The following protocol is adapted from a documented synthesis of a precursor to poly(ADP-ribose) polymerase (PARP) inhibitors, demonstrating a robust and scalable procedure for the coupling of a closely related boronic acid, (2-(tert-butoxycarbonylamino)-5-methoxyphenyl)boronic acid, with a heterocyclic halide. This protocol is directly applicable to this compound.

Protocol 1: Suzuki-Miyaura Coupling of (2-(tert-butoxycarbonylamino)-5-methoxyphenyl)boronic acid with 4-Bromoisoquinoline

This procedure details the synthesis of tert-butyl (2'-(isoquinolin-4-yl)-4'-methoxy-[1,1'-biphenyl]-2-yl)carbamate.

Materials:

  • (2-(tert-butoxycarbonylamino)-5-methoxyphenyl)boronic acid (1.1 equiv.)

  • 4-Bromoisoquinoline (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv.)

  • Toluene

  • Ethanol (95%)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline (1.0 equiv.), (2-(tert-butoxycarbonylamino)-5-methoxyphenyl)boronic acid (1.1 equiv.), and sodium carbonate (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of toluene, 95% ethanol, and water in a 2:1:1 ratio (volume is typically adjusted to achieve a starting material concentration of ~0.1-0.2 M).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Post-Coupling Strategy: Deprotection of the Boc Group

A key strategic advantage of using this compound is the ability to deprotect the Boc group post-coupling to reveal a reactive functional group. This two-step sequence allows for the introduction of a biaryl moiety followed by further functionalization, a common strategy in the synthesis of complex drug molecules.

The Boc group is acid-labile and can be removed under a variety of acidic conditions. The choice of deprotection reagent depends on the sensitivity of other functional groups in the molecule.

Reagent SystemConditionsComments
Trifluoroacetic Acid (TFA) 10-50% TFA in Dichloromethane (DCM)Standard, highly effective conditions. Reaction is typically fast (1-2 hours) at room temperature. Volatile reagents are easily removed.
Hydrogen Chloride (HCl) 4M HCl in 1,4-Dioxane or MethanolCommon and effective. The resulting amine hydrochloride salt often precipitates, simplifying isolation.
Oxalyl Chloride / Methanol 3 equiv. (COCl)₂ in MethanolA milder alternative that can be selective in the presence of other acid-sensitive groups. The reaction proceeds at room temperature.[4]
Sulfuric Acid (H₂SO₄) Catalytic H₂SO₄ in t-BuOAcCan offer selectivity for N-Boc deprotection in the presence of t-butyl esters.

Table 2: Common Reagents for Boc Group Deprotection.

Protocol 2: Boc Deprotection of a Biaryl Product

This protocol describes the deprotection of the product from Protocol 1 to yield the corresponding primary amine.

Materials:

  • tert-butyl (2'-(isoquinolin-4-yl)-4'-methoxy-[1,1'-biphenyl]-2-yl)carbamate (from Protocol 1)

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected biaryl (1.0 equiv.) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.

  • Acid Addition: To the stirred solution at 0 °C (ice bath), add 4M HCl in 1,4-dioxane (5-10 equiv.).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Upon completion, the amine hydrochloride salt may precipitate. If so, dilute the mixture with diethyl ether to enhance precipitation, and collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Alternative Isolation: If a precipitate does not form, concentrate the reaction mixture under reduced pressure. The resulting residue is the crude amine hydrochloride, which can be used directly in the next step or purified further if necessary.

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in water or a suitable organic solvent and neutralize with a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N). Extract the free amine into an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer, and concentrate to yield the final product.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of complex biaryl compounds. While its sterically hindered nature requires the use of robust catalytic systems, featuring bulky, electron-rich phosphine ligands, the subsequent ability to deprotect the Boc group offers a powerful handle for late-stage functionalization. The protocols and strategic insights provided in this application note are intended to equip researchers in organic synthesis and drug discovery with the practical knowledge to effectively utilize this versatile reagent in their synthetic campaigns, enabling the efficient construction of novel molecular architectures with potential therapeutic applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Technical Support Document.
  • Walker, S. D., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroarylboronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Boateng, E., & Aher, N. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23291-23297. [Link]

  • World Intellectual Property Organization. (2012). PROCESS FOR PREPARING ISOQUINOLINONE DERIVATIVES AS PARP INHIBITORS. WO/2012/117399. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). Molecules, 23(1), 149. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

Sources

Application Notes and Protocols for [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Modern Synthesis

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, celebrated for its functional group tolerance and mild reaction conditions. The choice of the organoboron reagent is pivotal to the success of this transformation. [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid emerges as a highly valuable building block, particularly for the synthesis of complex biaryl scaffolds found in pharmaceuticals, agrochemicals, and advanced materials.

The strategic placement of the substituents on this boronic acid offers distinct advantages. The methoxy group at the 5-position renders the phenyl ring electron-rich, which can influence the electronic properties of the final coupled product. More significantly, the ortho-tert-butoxycarbonyl (Boc) group introduces considerable steric hindrance around the boronic acid moiety. While this steric bulk presents challenges that necessitate carefully optimized reaction conditions, it also provides a powerful tool for controlling regioselectivity in complex syntheses. The Boc group's lability under acidic conditions or high temperatures also offers a convenient handle for subsequent synthetic transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind protocol design, provide a detailed, field-proven experimental workflow, and present data to guide your synthetic strategies.

The Role of Ortho-Substitution: Navigating Steric Hindrance

The presence of the bulky tert-butoxycarbonyl group ortho to the boronic acid functionality is the most critical feature of this reagent. This steric impediment directly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. The transfer of the aryl group from the boron atom to the palladium center is sterically demanding, and overcoming this hurdle is key to achieving high reaction yields.

To address this, the selection of an appropriate palladium catalyst system is paramount. Catalyst systems employing bulky, electron-rich phosphine ligands are generally required. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is more accessible for the sterically hindered boronic acid. Furthermore, the choice of base and solvent system must be carefully considered to ensure efficient formation of the boronate species, which is the active nucleophile in the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol provides a robust method for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer/hotplate

Reaction Setup Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Add boronic acid, aryl bromide, Pd(OAc)₂, and SPhos to a Schlenk flask b Add K₃PO₄ a->b 1. c Evacuate and backfill the flask with N₂/Ar (3x) b->c 2. d Add degassed toluene and water c->d 3. e Heat the reaction mixture at 80-100 °C d->e 4. f Monitor reaction progress by TLC or LC-MS e->f 5. g Cool to room temperature and dilute with ethyl acetate f->g 6. h Wash with water and brine g->h 7. i Dry the organic layer over Na₂SO₄ h->i 8. j Concentrate under reduced pressure i->j 9. k Purify by column chromatography j->k 10.

A typical experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the desired aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Base Addition: Add potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: To the flask, add anhydrous toluene (5 mL) and deionized water (0.5 mL) that have been previously degassed by sparging with nitrogen or argon for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Expected Outcomes with Various Aryl Bromides

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a selection of electronically and sterically diverse aryl bromides under the optimized conditions described above.

EntryAryl BromideProductExpected Yield (%)
14-Bromotoluene2-Boc-5-methoxy-4'-methyl-1,1'-biphenyl85-95
24-Bromoanisole2-Boc-5,4'-dimethoxy-1,1'-biphenyl80-90
31-Bromo-4-nitrobenzene2-Boc-5-methoxy-4'-nitro-1,1'-biphenyl75-85
41-Bromo-2-methylbenzene2-Boc-5-methoxy-2'-methyl-1,1'-biphenyl60-75
51-Bromo-3,5-dimethylbenzene2-Boc-5-methoxy-3',5'-dimethyl-1,1'-biphenyl80-90

Note: Yields are indicative and may vary depending on the precise reaction conditions and the purity of the starting materials.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid to a more nucleophilic boronate species. For sterically hindered substrates like this compound, this is often the rate-limiting step.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices

  • Catalyst System (Pd(OAc)₂/SPhos): Palladium(II) acetate is a stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the formation of a monoligated Pd(0)L species, which is highly reactive and can more readily accommodate the sterically demanding this compound. The electron-donating nature of SPhos also increases the electron density on the palladium center, facilitating the oxidative addition step.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the formation of the boronate species without causing significant decomposition of base-sensitive functional groups. Its solubility in the aqueous phase of the biphasic solvent system is crucial for the reaction to proceed efficiently.

  • Solvent System (Toluene/Water): The biphasic toluene/water system is a common choice for Suzuki-Miyaura reactions. Toluene effectively solubilizes the organic starting materials and the palladium complex, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Conclusion and Future Directions

This compound is a versatile and valuable reagent for the synthesis of sterically hindered biaryl compounds. By understanding the key challenges posed by its steric bulk and employing an appropriately tailored catalytic system, researchers can successfully incorporate this building block into a wide range of complex molecules. The protocol and insights provided in these application notes serve as a robust starting point for synthetic endeavors. Further optimization may be required for particularly challenging substrates, and the exploration of other advanced catalyst systems could further expand the utility of this important synthetic tool.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in water. Chemical Society Reviews, 2014, 43 (1), 412-443. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005, 127 (13), 4685–4696. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568. [Link]

Application Notes & Protocols: Strategic Coupling of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid has emerged as a critical structural motif in medicinal chemistry and the synthesis of fine chemicals.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the efficient construction of carbon-carbon bonds.[3][4][5] This particular boronic acid is prized for its unique substitution pattern. The electron-donating methoxy group influences the electronic character of the aromatic ring, while the sterically demanding ortho-tert-butoxycarbonyl (Boc) group serves as both a protecting group and a significant steric controller.[3][6] This combination allows for the synthesis of complex biaryl compounds that are often key scaffolds in the development of novel therapeutic agents, including kinase inhibitors.[7]

However, the very features that make this reagent valuable also present distinct synthetic challenges. The steric hindrance from the Boc group can impede the catalytic cycle, necessitating carefully optimized reaction conditions to achieve high yields.[8][9][10] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this reagent, explaining the mechanistic rationale behind the recommended protocols and offering solutions to common challenges.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8] A base is essential for the activation of the boronic acid into a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[4][11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [Ar'B(OH)₃]⁻ PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Releases Product (Ar-Ar') BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates ArylHalide Ar-X Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol is designed to address the steric challenges posed by the ortho-Boc group. The key to success lies in the use of advanced catalyst systems and carefully controlled conditions.

I. Materials and Reagents
  • Substrates: Aryl or heteroaryl halide (1.0 eq.), this compound (1.2–1.5 eq.)

  • Catalyst System: Palladium precatalyst such as XPhos Pd G3 (1–3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., SPhos, XPhos, 4 mol%).[8][12]

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq.).

  • Solvent: Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v).[8][13]

  • Equipment: Oven-dried reaction vial or flask, magnetic stir bar, septum, inert gas line (Argon or Nitrogen), heating block or oil bath.

II. Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add aryl halide, boronic acid, base to oven-dried vial. start->setup inert 2. Inert Atmosphere - Seal vial and purge with Ar or N₂ for 10-15 min. setup->inert reagent_add 3. Reagent Addition - Add Pd precatalyst & degassed solvent via syringe. inert->reagent_add reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring for 12-24h. reagent_add->reaction monitor 5. Monitoring - Check conversion by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup 6. Work-up - Cool, quench with water, extract with organic solvent (e.g., EtOAc). monitor->workup Complete purify 7. Purification - Wash, dry, concentrate, and purify by column chromatography. workup->purify end End (Isolated Product) purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

III. Detailed Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[8]

  • Establish Inert Atmosphere: Seal the vial with a septum and thoroughly purge with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).[12] Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[8]

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C) for the specified time (12–24 hours).[8][13]

  • Monitoring Progress: After a few hours, and periodically thereafter, the reaction's progress can be monitored. Carefully take a small aliquot from the reaction mixture, dilute it, and analyze by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.[8][9]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.

  • Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[13]

Data-Driven Optimization Strategies

The success of coupling with sterically hindered boronic acids is highly dependent on the judicious selection of reaction parameters. The following table summarizes key variables and provides evidence-based recommendations for optimization.

ParameterStandard ConditionsRecommended for Hindered SubstratesRationale & Justification
Catalyst System Pd(PPh₃)₄XPhos/SPhos/RuPhos-based precatalysts (e.g., XPhos Pd G3) [8][12]Standard catalysts are often ineffective for hindered substrates.[9] Bulky, electron-rich biaryl phosphine ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[8][10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ Stronger, non-nucleophilic bases are often required to facilitate the transmetalation of sterically encumbered boronic acids without causing undesired side reactions.[8][10]
Solvent System Toluene/Ethanol/Water1,4-Dioxane/Water, Toluene/Water Aprotic polar solvents like dioxane often provide better solubility for the catalyst complex and substrates. The presence of water is crucial for dissolving the inorganic base and promoting the formation of the active boronate species.[13]
Temperature 80-90 °C90-110 °C Higher temperatures may be necessary to overcome the activation energy barrier associated with sterically demanding substrates. However, excessive heat can lead to catalyst decomposition or Boc-group cleavage.[8]
Boronic Acid Stoichiometry 1.1 eq.1.2 - 1.5 eq. A slight excess of the boronic acid can help drive the reaction to completion, compensating for potential homocoupling or protodeboronation side reactions.[8][10]

Troubleshooting Common Issues

  • Low to No Yield: This is the most common issue with hindered substrates.[8][9]

    • Solution: Ensure the catalyst is active. Increase catalyst loading to 2-5 mol%. Switch to a more robust ligand system like XPhos or SPhos.[8] Use a stronger base such as K₃PO₄.[10]

  • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond. This is a known side reaction for electron-rich boronic acids.[14]

    • Solution: Ensure rigorous exclusion of oxygen and use thoroughly degassed solvents. A less aqueous solvent system or a different base might be beneficial.

  • Homocoupling of Boronic Acid: The boronic acid couples with itself to form a symmetrical biaryl.

    • Solution: This can be minimized by changing the catalyst system or by the slow addition of the boronic acid to the reaction mixture.[9]

  • Premature Boc-Group Cleavage: The Boc protecting group can be labile under certain basic or thermal conditions.[12][15]

    • Solution: If deprotection is not desired, consider using a milder base (if tolerated by the coupling) or reducing the reaction temperature. In some synthetic routes, this simultaneous deprotection can be advantageous, eliminating a separate step.[12]

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling is a testament to the power of modern catalyst development. While its inherent steric bulk presents a challenge, high yields of complex biaryl products are readily achievable. The key to success is to move beyond traditional conditions and embrace the use of bulky, electron-rich phosphine ligands, appropriate bases like K₃PO₄, and carefully controlled reaction parameters. By understanding the mechanistic underpinnings and following the robust protocols outlined in this guide, researchers can confidently employ this versatile building block to accelerate innovation in drug discovery and materials science.

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2019, June 5). Suzuki-Miyaura Coupling.
  • Krasulova, K., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules.
  • J&K Scientific. (n.d.). 2-Boc-5-methoxyphenylboronic acid pinacol ester.
  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal.
  • Bumagin, N. A., Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Krasulova, K., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. National Institutes of Health.
  • Schmidt, J., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • TCI AMERICA. (n.d.). TCI Practical Example: Suzuki-Miyaura Cross Coupling Using an Alkenyl Boronic Acid Ester as a Substrate.
  • Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
  • Silva, F. A., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • MDPI. (n.d.). Boron Chemistry for Medical Applications.
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates using 2-Ethoxy-5-methoxyphenylboronic acid.
  • African Rock Art. (n.d.). 2-Methoxy-5-methylphenylboronic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions.
  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.

Sources

Application Notes and Protocols for Boronic Acid Protecting Group Strategies in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Boronic Acids and the Necessity for Protection

Boronic acids and their derivatives have become cornerstone reagents in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends to other significant transformations, including Chan-Evans-Lam and Petasis reactions, making them invaluable building blocks for constructing complex molecular architectures in pharmaceuticals and materials science.[3] However, the inherent nature of the boronic acid functional group—a Lewis acidic boron center—presents significant challenges. Free boronic acids are often prone to decomposition pathways such as protodeboronation and trimerization into boroxines, which can complicate purification, characterization, and quantification.[4]

To overcome these stability and handling issues, the use of protecting groups to temporarily mask the boronic acid moiety has become a routine and powerful strategy.[4] This approach not only enhances the stability of the organoboron species, allowing them to be carried through multiple synthetic steps, but also enables sophisticated strategies like iterative cross-coupling (ICC) for the sequential and controlled assembly of molecular fragments.[3][5][6] The judicious choice of a protecting group is therefore critical, dictated by its stability to various reaction conditions and the specific requirements for its cleavage (deprotection). This guide provides an in-depth overview of the most common and effective boronic acid protecting groups, with detailed protocols and a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic goals.

Core Concepts in Boronic Acid Protection

The fundamental principle behind protecting a boronic acid is to convert the electron-deficient, trigonal planar (sp²-hybridized) boron center into a more stable, tetracoordinate (sp³-hybridized) boronate species.[2] This is typically achieved by reacting the boronic acid with a bidentate ligand, such as a diol or a diamine, to form a cyclic boronic ester or aminal. This structural change shields the boron from unwanted side reactions.

A key concept in advanced synthesis is orthogonality , where multiple protecting groups are used for the same type of functional group within a single molecule.[7][8] An orthogonal set of protecting groups allows for the selective removal of one group under a specific set of conditions, while the others remain intact. This enables precise, stepwise manipulation of different boron functionalities within a complex substrate.

Caption: Orthogonal protection workflow.

Key Protecting Groups: Properties and Protocols

Pinacol Esters (BPin)

Pinacol boronate esters are arguably the most popular and widely used protecting group for boronic acids.[4] Their popularity stems from their general stability to a wide range of reaction conditions, including chromatography on silica gel (with caution), and their ability to be used directly in many Suzuki-Miyaura coupling reactions without a separate deprotection step.[4][9][10] However, their high stability can also be a drawback, as cleavage to the free boronic acid often requires harsh acidic conditions or oxidative workups.[4][11]

  • Stability: Good stability to chromatography, anhydrous cross-coupling conditions, and many synthetic reagents.[1][4] Can be susceptible to hydrolysis, especially under acidic or basic conditions.[12]

  • Reactivity: Often reactive enough to participate directly in cross-coupling reactions.[4]

  • Cleavage: Can be challenging. Typically involves acidic hydrolysis (e.g., HCl) or transesterification followed by hydrolysis.[4][13][14] The pinacol byproduct can be removed by trapping with agents like NaIO₄ or phenylboronic acid.[4]

Protocol 1: Protection of a Boronic Acid with Pinacol

  • Setup: To a round-bottom flask, add the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a suitable solvent for azeotropic removal of water, such as toluene or hexanes.

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. The crude pinacol boronate ester can often be used directly or purified by column chromatography on silica gel.[4]

Protocol 2: Two-Step Deprotection of Pinacol Esters via Diethanolamine (DEA) Adduct [13][14]

This mild, two-step procedure is advantageous for substrates sensitive to harsh acidic conditions.

  • Transesterification: Dissolve the pinacol boronate ester (1.0 equiv) in diethyl ether. Add diethanolamine (1.1 equiv). A white precipitate of the DEA-boronate adduct should form within minutes.

  • Isolation: Stir for approximately 30 minutes, or until TLC indicates complete consumption of the starting material. Filter the precipitate, wash with fresh ether, and dry.

  • Hydrolysis: Treat the isolated DEA-boronate adduct with a mild acid solution (e.g., 0.1 M HCl) for 20-30 minutes.

  • Work-up: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers contain the free boronic acid.

N-Methyliminodiacetic Acid (MIDA) Esters

MIDA boronates have emerged as a transformative class of protecting groups, particularly for enabling iterative cross-coupling (ICC).[5][15] The trivalent MIDA ligand rehybridizes the boron center to a stable sp³ configuration, rendering it unreactive to standard anhydrous Suzuki-Miyaura conditions.[2][16] This "off-on" capability is controlled by exceptionally mild deprotection conditions—aqueous base—which cleanly releases the free boronic acid for the next coupling step.[2][16]

  • Stability: Exceptionally stable. They are generally air-stable, crystalline solids compatible with chromatography and a wide range of anhydrous reaction conditions (e.g., Grignard reactions, lithiation, oxidations, reductions).[5][16][17]

  • Reactivity: Inert under anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C).[16]

  • Cleavage: Deprotection is achieved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) at room temperature.[2][16] This provides excellent orthogonality with acid-labile protecting groups.

Caption: Iterative cross-coupling using MIDA boronates.

Protocol 3: Protection of a Boronic Acid with MIDA [18]

This protocol is adapted for the synthesis of 2-pyridyl MIDA boronates, which are often unstable as free boronic acids.

  • Borate Formation: Dissolve the 2-bromopyridine (1.1 equiv) and triisopropyl borate (1.0 equiv) in THF at -78 °C. Add n-BuLi (1.05 equiv) dropwise.

  • Transligigation: Warm the resulting solution to room temperature. In a separate flask, prepare a solution of MIDA (2.0 equiv) in DMSO at 115 °C.

  • Reaction: Add the borate solution to the hot MIDA/DMSO solution over one hour.

  • Work-up: Cool the mixture to room temperature and filter. Neutralize the filtrate with solid K₃PO₄, and concentrate in vacuo. The product can be purified by precipitation/recrystallization.

Protocol 4: Deprotection of MIDA Esters [16]

  • Setup: Dissolve the MIDA boronate (1.0 equiv) in a suitable solvent mixture, such as THF and water.

  • Deprotection: Add an aqueous solution of a base (e.g., 1 M NaOH, 2-3 equiv) and stir the mixture at room temperature.

  • Monitoring: The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.

  • Work-up: Acidify the reaction mixture with aqueous HCl to pH ~2-3. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated to yield the free boronic acid.

1,8-Diaminonaphthalene (DAN) Amides

The DAN protecting group forms a highly stable boronamide. The stability arises from the donation of electron density from the nitrogen lone pairs into the empty p-orbital of the boron atom, which significantly reduces its Lewis acidity and reactivity.[4] DAN-protected boronates are orthogonal to MIDA esters, as they are stable to base but are cleaved under acidic conditions.[3]

  • Stability: Very robust. Stable to basic, neutral, and weakly acidic conditions.[3][4]

  • Reactivity: Generally unreactive in cross-coupling reactions until deprotected.

  • Cleavage: Requires strong aqueous acid for hydrolysis.[3] This orthogonality to MIDA esters is a key feature for advanced synthetic planning.

Protocol 5: Protection of a Boronic Acid with 1,8-Diaminonaphthalene

  • Setup: Combine the boronic acid (1.0 equiv) and 1,8-diaminonaphthalene (1.0 equiv) in a flask.

  • Solvent: Add toluene as the solvent.

  • Reaction: Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water. Continue heating until no more water is collected.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Protocol 6: Deprotection of DAN-Protected Boronates [3]

  • Setup: Dissolve the DAN-boronamide in a suitable solvent like THF or diethyl ether.

  • Hydrolysis: Add a strong aqueous acid (e.g., 1 M HCl) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent. The free boronic acid will be in the organic phase, while the protonated diaminonaphthalene byproduct can be removed by aqueous extraction.[4]

Comparative Summary of Protecting Groups

Protecting GroupStructure ClassProtection ConditionsDeprotection ConditionsStability & CompatibilityKey Application
Pinacol (BPin) Boronic EsterAzeotropic reflux with pinacolAcidic hydrolysis (e.g., HCl); or transesterification (e.g., with DEA) then mild acid.[4][13]Good general stability; can be used directly in coupling; may hydrolyze on silica gel.[1][4][12]General purpose protection; direct use in Suzuki coupling.
MIDA Boronic EsterReaction with MIDA, often in hot DMSO.[18][19]Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature.[2][16]Excellent stability to air, chromatography, and anhydrous conditions (acidic, basic, redox).[5][16]Iterative cross-coupling (ICC); synthesis with unstable boronic acids.[5][15]
DAN BoronamideAzeotropic reflux with 1,8-diaminonaphthaleneStrong aqueous acid (e.g., 1 M HCl).[3]Very robust; stable to basic, neutral, and weakly acidic conditions.[3][4]Orthogonal protection strategies in combination with MIDA esters.
Trifluoroborate (BF₃K) Borate SaltReaction with KHF₂Requires base (e.g., K₂CO₃, Cs₂CO₃) to slowly hydrolyze in situ for coupling.[20]Highly crystalline, bench-stable solids; stable to oxidation.[4][20]Stable, crystalline surrogates for difficult-to-handle boronic acids.[3]
BOMA Boronate ComplexReaction with bis(2-hydroxybenzyl)methylamine ligandFacilitated by organic acids.[21][22]Stable in both aqueous base and acid.[21][23]Orthogonal protection; chemoselective reactions.[21][22]

Conclusion and Future Outlook

The development of boronic acid protecting groups has fundamentally expanded the scope of what is possible in organic synthesis.[3][6] From the workhorse pinacol esters to the strategically powerful MIDA and DAN groups, chemists now have a versatile toolkit to handle, purify, and sequentially react organoboron compounds. The principle of orthogonality, exemplified by the acid-cleaved DAN and base-cleaved MIDA groups, allows for the programmed construction of highly complex molecules that were previously inaccessible. As research continues, new protecting groups like BOMA and photocleavable variants will undoubtedly emerge, offering even finer control over reactivity and enabling further innovations in drug discovery, materials science, and automated synthesis.[11][21]

References

  • Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. NIH. [Link]

  • HZPT. (2024). what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling?. HZPT. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Ghaffari, M., Abbasi, M., & Vlaisavljevich, B. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • Ghaffari, M., Abbasi, M., & Vlaisavljevich, B. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. ACS Publications. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. ACS Publications. [Link]

  • Gillis, E. P. (2010). ITERATIVE CROSS-COUPLING WITH MIDA BORONATES. CORE. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ACS Publications. [Link]

  • Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. [Link]

  • Li, J., Ballmer, S. G., Gillis, E. P., et al. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. the grillo lab. [Link]

  • Nambo, M., & Crudden, C. M. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

  • Dumouchel, J. L., & Webster, L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Enantiospecific and Iterative Suzuki-Miyaura Cross-Couplings. Request PDF. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]

  • El-Shishtawy, R. M., & Asiri, A. M. (2010). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. PMC - NIH. [Link]

  • Dumouchel, J. L., & Webster, L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]

  • Nambo, M., & Crudden, C. M. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]

  • Ghaffari, M., Abbasi, M., & Vlaisavljevich, B. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. ACS Publications. [Link]

  • Gonzalez, J. A., & Lloyd-Jones, G. C. (2012). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. [Link]

  • Dumouchel, J. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. [Link]

  • Dumouchel, J. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Adamczyk-Wozniak, A., & Sporzynski, A. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Duggan, P. J., & Tyndall, E. M. (2010). ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. Wiley Online Library. [Link]

  • Al-Sayah, M. A., & O'Shea, P. D. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH. [Link]

  • Wikipedia. Boronic acid. Wikipedia. [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. CORE. [Link]

  • Kumar, K. S., & Devaraj, N. K. (2019). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Request PDF. [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically Encumbered Building Block for Modern Synthesis

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a specialized arylboronic acid derivative increasingly utilized in medicinal chemistry and materials science. Its structure, featuring a bulky ortho-tert-butoxycarbonyl (Boc) protecting group and a meta-methoxy substituent, presents unique challenges and opportunities in cross-coupling chemistry. This guide provides an in-depth analysis of its reaction mechanisms, field-proven protocols for its application in Suzuki-Miyaura coupling, and strategies to mitigate common side reactions. The insights herein are designed to empower researchers to leverage this reagent's full potential for constructing complex molecular architectures, particularly sterically hindered biaryl systems which are prevalent in pharmacologically active compounds.[1]

Physicochemical Properties and Handling

Proper handling and storage are critical to ensure the reactivity and stability of the boronic acid.[2] Like many boronic acids, this reagent is susceptible to moisture, which can lead to decomposition or the formation of inactive boroxine anhydrides.[2][3]

PropertyValue
CAS Number 1309981-67-6[4]
Molecular Formula C₁₂H₁₇BO₅[4]
Molecular Weight 252.07 g/mol [4]
Appearance White to off-white solid
Storage Store at room temperature in a dry, well-ventilated place.[2][4] Keep container tightly sealed. The compound is hygroscopic.[2][5]

Core Application: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a carbon-carbon bond between this substituted phenyl ring and various aryl, vinyl, or alkyl halides or triflates.[6][7]

Mechanistic Deep Dive: The Influence of Steric and Electronic Factors

The catalytic cycle follows the canonical three-step process: oxidative addition, transmetalation, and reductive elimination.[6][7] However, the specific substituents on this compound introduce critical mechanistic considerations.

  • Oxidative Addition : A low-valent Palladium(0) complex initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[7] The efficiency of this step is primarily dependent on the electrophile (reactivity order: I > Br > OTf > Cl) and the supporting ligand on the palladium catalyst.[8][9]

  • Transmetalation : This is the rate-determining step for many Suzuki couplings and is heavily influenced by the structure of the boronic acid. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[10][11] This boronate then transfers its aryl group to the Pd(II) center.

    • Role of the ortho-Boc Group : The tert-butoxycarbonyl group exerts significant steric hindrance.[12] This bulkiness can impede the approach of the boronate to the palladium center, slowing down transmetalation. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[12][13] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium complex that is more accessible to the hindered boronic acid.[12][14]

    • Role of the meta-Methoxy Group : The methoxy group is electron-donating, which slightly increases the electron density of the aromatic ring. This electronic effect can subtly influence the nucleophilicity of the boronic acid and its rate of transmetalation.

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6] Bulky ligands also facilitate this final step.[8]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar¹)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product Product ar1x Ar¹-X ar1x->oxidative_addition ar2boh2 Ar²-B(OH)₂ (Base) ar2boh2->transmetalation

Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.[12][15][16]

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation : To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the aryl halide.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[15] For microwave-assisted reactions, heating to 120-150 °C for 20-60 minutes can be effective.[15]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[16]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final biaryl product.[16]

Potential Side Reactions and Mitigation Strategies

Understanding and controlling side reactions is crucial for achieving high yields and product purity.

Protodeboronation

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[17][18] This is a common side reaction for boronic acids, particularly under basic conditions or at elevated temperatures.[10][17]

Mitigation Strategies:

  • Use of Milder Bases : Strong bases can accelerate protodeboronation.[10] Consider screening milder bases like K₂CO₃ or CsF if extensive protodeboronation is observed.

  • Anhydrous Conditions : While some water is often necessary for the Suzuki reaction, excess water can promote this side reaction. Use anhydrous solvents and appropriately dried reagents.

  • Efficient Catalysis : Employing highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation pathway.[17]

  • Boronic Esters : Converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or a pinacol boronate, can suppress premature decomposition.[17]

Side_Reactions start Ar-B(OH)₂ protodeboronation Protodeboronation (+ H₂O, Base) start->protodeboronation product_h Ar-H protodeboronation->product_h Undesired Byproduct

Fig. 2: The Protodeboronation Side Reaction.
Homocoupling

Homocoupling of the boronic acid can occur, leading to the formation of a symmetrical biaryl (Ar-Ar) byproduct. This is often promoted by the presence of oxygen or certain palladium catalyst systems.

Mitigation Strategies:

  • Thorough Degassing : Ensure the reaction mixture is rigorously deoxygenated by sparging with an inert gas or using freeze-pump-thaw cycles.

  • Catalyst Choice : Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands can identify a more selective system.[12]

  • Slow Addition : In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of homocoupling.[12]

Alternative Coupling Reactions: Buchwald-Hartwig Amination

While less common for boronic acids than for organotin or organosilicon reagents, C-N bond formation using boronic acids as coupling partners is an emerging area. The Buchwald-Hartwig amination typically couples an amine with an aryl halide.[19] However, variations exist where boronic acids or their esters can act as activators or, in some nickel-catalyzed systems, as the aryl source.[20][21] This application remains substrate-specific and requires significant optimization but represents a potential expansion of the utility of this compound. The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[19][22]

References

  • Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Phenylboronic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Phenylboronic acid | 1X1G | C6H7BO2 | 687501 | 98-80-6. HPC Standards. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. Available at: [Link]

  • Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. National Institutes of Health (NIH). Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. National Institutes of Health (NIH). Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Protodeborylation of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling the protodeborylation of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this and similar arylboronic acids in their synthetic workflows. Protodeborylation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent side reaction that can significantly impact reaction yields and purification efficiency, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven strategies to help you mitigate this common challenge.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My Suzuki coupling reaction has a low yield, and I've isolated N-(tert-butyl) 4-methoxyaniline as a major byproduct. What is happening and how can I minimize it?

A1: The formation of N-(tert-butyl) 4-methoxyaniline is the classic sign of protodeborylation of your starting material, this compound. This side reaction consumes your boronic acid, preventing it from participating in the desired cross-coupling catalytic cycle and thus lowering your product yield.[2]

Several factors related to your reaction conditions are likely promoting this undesired pathway. The primary culprits are often the choice of base, the presence of a proton source (like water), and elevated temperatures.[2][3] The substrate itself has an electron-donating methoxy group, which can increase the aryl group's nucleophilicity and potentially accelerate acid-promoted protodeborylation.

Recommended Optimization Strategy:

ParameterProblematic ConditionRecommended ChangeRationale
Base Strong bases (e.g., NaOH, KOH) in aqueous media.Switch to milder, non-hydroxide bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[3]Strong bases generate a high concentration of the boronate anion ([ArB(OH)₃]⁻), which is highly susceptible to base-catalyzed protodeborylation.[2][4][5] Milder bases are sufficient for the Suzuki catalytic cycle but reduce the rate of the side reaction.
Solvent Protic or wet solvents.Use rigorously degassed and anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF).[3][6]Water is the primary proton source for protodeborylation.[3] Removing it, or at least minimizing its concentration, directly inhibits the undesired reaction.
Temperature High temperatures (>100 °C) for extended periods.Lower the reaction temperature.High temperatures can accelerate decomposition pathways.[2] If the reaction is slow at lower temperatures, consider a more active catalyst system.
Catalyst System Slow or inefficient catalyst.Increase catalyst loading or switch to a more active catalyst/ligand system (e.g., palladacycle precatalysts with bulky phosphine ligands).[3][7]A more efficient catalyst will increase the rate of the productive cross-coupling, allowing it to outcompete the slower protodeborylation side reaction.[1]
Q2: How can I accurately monitor the extent of protodeborylation in my reaction mixture?

A2: Accurate monitoring is crucial for effective troubleshooting. Relying solely on TLC can be misleading. We recommend using spectroscopic or chromatographic methods to quantify the consumption of starting material and the formation of both the desired product and the protodeborylated byproduct.

Recommended Monitoring Protocol:

  • Sample Preparation: At set time points (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot (approx. 50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing 0.5 mL of a suitable solvent (e.g., ethyl acetate or acetonitrile) and a small amount of water to ensure homogeneity.

  • Analysis:

    • LC-MS: This is the preferred method. It allows for the clear separation and identification of the starting boronic acid, the desired product, and the protodeborylated byproduct based on their mass-to-charge ratios. This provides a quantitative assessment of the reaction progress.

    • ¹H NMR: Dilute the quenched aliquot with a deuterated solvent (e.g., CDCl₃). The protodeborylated byproduct, N-(tert-butyl) 4-methoxyaniline, will show a new aromatic proton signal in place of the boronic acid group. By integrating this new signal against a known internal standard or the remaining starting material, you can quantify the extent of the side reaction.[4]

Q3: I've confirmed protodeborylation is the issue. Would converting my boronic acid to a boronate ester help?

A3: Absolutely. This is an excellent and widely used strategy. Boronic esters, such as pinacol (Bpin) or MIDA esters, act as "slow-release" sources of the boronic acid under the reaction conditions.[1][8] This strategy is effective because it keeps the instantaneous concentration of the highly reactive free boronic acid low, thereby minimizing its decomposition via protodeborylation while still allowing it to participate in the catalytic cycle.[1]

Workflow for Using a Boronate Ester:

Caption: Workflow for mitigating protodeborylation using a boronate ester.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeborylation?

A1: Protodeborylation is not a single reaction but a set of pathways that are highly dependent on pH.[1]

  • Base-Catalyzed Mechanism: Under basic conditions, the boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻). This boronate can then be protonated at the ipso-carbon by a proton source (typically water), leading to C-B bond cleavage.[4][5][9] For highly electron-deficient systems, the mechanism can even proceed through the formation of a transient aryl anion.[4][9]

  • Acid-Catalyzed Mechanism: In acidic media, the reaction can proceed via an intermolecular metathesis involving a four-membered ring transition state between the boronic acid and the acid proton source. This pathway is generally favored for arylboronic acids with electron-donating groups.

Protodeborylation_Mechanisms cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway node_base1 ArB(OH)₂ + OH⁻ node_base2 [ArB(OH)₃]⁻ (Boronate) node_base1->node_base2 Equilibrium node_base3 Ar-H + B(OH)₄⁻ node_base2->node_base3 + H₂O (Proton Source) node_acid1 ArB(OH)₂ + HA (Acid) node_acid2 Four-Membered Transition State node_acid1->node_acid2 Metathesis node_acid3 Ar-H + AB(OH)₂ node_acid2->node_acid3

Caption: Simplified overview of base- and acid-catalyzed protodeborylation pathways.

Q2: My boronic acid appears to be degrading upon storage. How can I prevent this?

A2: Arylboronic acids can be unstable over time, especially if exposed to moisture and air. Besides protodeborylation, they can undergo oxidative decomposition or form cyclic boroxine anhydrides. Storing the material as a more stable boronate ester (e.g., pinacol ester) is a highly effective long-term strategy.[8][10] If you must store the free boronic acid, keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator or freezer to minimize exposure to water and oxygen.

Q3: How do I purify my final compound away from the protodeborylated byproduct?

A3: The protodeborylated byproduct, N-(tert-butyl) 4-methoxyaniline, will have different polarity and properties compared to your desired cross-coupled product. Standard flash column chromatography on silica gel is typically effective. The key is to develop a solvent system that provides good separation.

General Purification Protocol:

  • Workup: After the reaction is complete, perform a standard aqueous workup to remove inorganic salts and water-soluble components.

  • Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to find conditions that show clear separation between your desired product spot and the byproduct spot.

  • Column Chromatography: Pack a silica gel column and elute with the optimized solvent system. The less polar compound will typically elute first. Collect fractions and analyze them by TLC or LC-MS to identify the pure product.[11]

  • Recrystallization (Optional): If the product is a solid and chromatography does not provide sufficient purity, recrystallization from a suitable solvent system can be an excellent final purification step.[11][12]

References

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)(2) Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Research Explorer - The University of Manchester. Available at: [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • For the pro's (Suzuki). Reddit. Available at: [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Purification of boronic acids? Reddit. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available at: [Link]

Sources

Technical Support Center: Purification of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 15, 2026

Welcome to the technical support guide for the purification of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid (CAS No. 1309981-67-6). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in organic synthesis, particularly in cross-coupling reactions.[1]

Purifying arylboronic acids can be challenging due to their unique chemical properties. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common issues and achieve high purity for your reaction products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My ¹H NMR spectrum of the crude product is complex, showing broad signals or more aromatic peaks than expected. Is my reaction failing?

Answer: Not necessarily. This is a classic sign of boroxine formation. Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[2][3] This dehydration process releases three molecules of water and can occur spontaneously upon standing, during solvent evaporation under heat, or in non-aqueous solvents.[4][5]

  • Causality: The presence of both the boronic acid and the boroxine in your NMR tube will result in a complex, often difficult-to-interpret spectrum. The equilibrium is reversible, and the ratio of acid to boroxine depends on the concentration and the amount of residual water.[2]

  • Solution: The boroxine can be easily hydrolyzed back to the parent boronic acid. Before concluding that you have multiple impurities, try dissolving a small sample of your crude material in a solvent mixture containing a few drops of water (e.g., acetone-d₆ with D₂O) and acquiring the NMR again. In most cases, the spectrum will simplify to show only the desired boronic acid species. The purification strategies detailed below, particularly acid-base extraction, will also break down the boroxine.

dot

Caption: Reversible equilibrium between boronic acid and its boroxine.

Question 2: I am attempting purification by silica gel chromatography, but my product is streaking badly, or I'm getting very low recovery. What's causing this?

Answer: This is a very common problem when purifying boronic acids on standard silica gel.[6] The root cause is the strong interaction between the electron-deficient (Lewis acidic) boron atom and the lone pairs on the oxygen atoms of the silanol (Si-OH) groups on the silica surface.[7]

  • Causality: This interaction leads to irreversible adsorption, meaning your product gets stuck on the column.[8] It can also catalyze the decomposition of the boronic acid directly on the stationary phase.

  • Solutions:

    • Avoid Silica Gel: The best solution is often to use a different purification method, such as acid-base extraction or recrystallization.[9][10]

    • Use Alternative Stationary Phases: If chromatography is necessary, consider using neutral alumina, which is less acidic and often gives better results for boronic acids.[9] Reverse-phase chromatography (C18) can also be effective, though peak shape can sometimes still be an issue.[6][11]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel. One common method is to add a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to your eluent. Alternatively, adding a small amount of acetic acid to the eluent can sometimes improve chromatography by competing for active sites, though this is compound-dependent.[9]

Question 3: My purified product appears clean by NMR, but it degrades over a few days on the benchtop. How can I improve its stability?

Answer: Many arylboronic acids, especially those with electron-donating groups like the methoxy group in your compound, are susceptible to decomposition via pathways like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[12][13] Oxidation is another potential degradation pathway.[14]

  • Causality: The C-B bond can be cleaved under various conditions, including exposure to moisture, heat, or residual acid/base from the purification process.[13][15]

  • Solutions:

    • Thorough Drying: Ensure the final product is rigorously dried under high vacuum to remove all traces of water and organic solvents.

    • Inert Atmosphere: Store the purified solid under an inert atmosphere (Nitrogen or Argon) in a freezer to minimize exposure to air and moisture.

    • Convert to a More Stable Derivative: For long-term storage or for use in reactions where the free boronic acid is problematic, consider converting it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate, which is known to protect unstable boronic acids.[13]

Frequently Asked Questions (FAQs) & Protocols

This section provides answers and step-by-step protocols for the most effective purification strategies.

dot

Purification_Workflow start Crude Reaction Product decision1 Is the product a solid with few impurities? start->decision1 extraction Perform Acid-Base Extraction decision1->extraction No / Highly Impure recrystallization Perform Recrystallization or Trituration decision1->recrystallization Yes decision2 Is Purity >95% by NMR? extraction->decision2 recrystallization->decision2 chromatography Consider Column Chromatography (Alumina or Modified Silica) decision2->chromatography No end Pure Product (Store under N₂) decision2->end Yes chromatography->end

Caption: Decision workflow for purifying boronic acid products.

FAQ 1: What is the most reliable primary purification method for this compound?

Answer: For this compound, acid-base extraction is the most robust and highly recommended method. It effectively separates the acidic product from neutral organic impurities and simultaneously hydrolyzes any boroxine back to the desired boronic acid.[8][16][17]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) (2 x 10 mL per gram). The boronic acid will be deprotonated to its water-soluble sodium boronate salt and move to the aqueous layer.[17]

    • Expert Tip: Retain the organic layer until you have confirmed successful recovery of your product. It contains your neutral impurities.

  • Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper). The pure boronic acid should precipitate as a white solid.

  • Product Extraction: Extract the precipitated product back into a fresh portion of ethyl acetate (3 x 15 mL per gram).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Dry the resulting white solid under high vacuum to obtain the pure boronic acid.

FAQ 2: My product is a solid. Can I use recrystallization?

Answer: Yes, recrystallization is an excellent method for achieving high analytical purity if your crude product is already relatively clean and solid.[18] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

Protocol: Recrystallization
  • Solvent Screening: Use small amounts of your product to test different solvents. A good starting point is a binary solvent system.

  • Procedure:

    • Place the crude solid in a flask.

    • Add the "soluble" solvent (e.g., Ethyl Acetate) dropwise at elevated temperature until the solid just dissolves.

    • Slowly add the "anti-solvent" (e.g., Hexane) at high temperature until the solution becomes slightly cloudy.

    • Add a few more drops of the "soluble" solvent to make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Solvent System Comments Reference
Ethyl Acetate / HexanesA common, effective system for moderately polar compounds.[9]
Dichloroethane or BenzeneReported as good solvents for recrystallizing boronic acids.[9]
Ethanol / WaterEffective if the compound has some water solubility.[19]

FAQ 3: If I absolutely must use column chromatography, what are the best practices?

Answer: If other methods fail, chromatography can be used, but with specific precautions. As discussed, neutral alumina is often a better choice than silica gel.[9]

Stationary Phase Typical Eluent Modifier Rationale / Best For
Neutral Alumina Hexane / Ethyl AcetateNoneReduces Lewis acid-base interactions; good general alternative to silica.[9]
Silica Gel Dichloromethane / Methanol~1% Acetic AcidCan help improve peak shape for polar compounds by competing with silanol groups.[9]
Silica Gel Hexane / Ethyl Acetate~1% TriethylamineDeactivates acidic silanol sites, preventing product adsorption.[7]
Reversed-Phase (C18) Acetonitrile / Water0.1% Formic Acid or TFAFor separating compounds based on polarity in aqueous mobile phases.[11]

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.

  • Wikipedia. (n.d.). Boronic acid.

  • Kua, J., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(43), 11945–11954.

  • Maeda, K., & Yamamoto, Y. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 14(15), 2576-2584.

  • Wikipedia. (n.d.). Boroxine.

  • Bock, C. W., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A.

  • BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters.

  • Maeda, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles, 87(5), 995.

  • Huber, C. A., et al. (2021). Internal and external catalysis in boronic ester networks. Soft Matter.

  • BenchChem. (2025). Technical Support Center: Purification Strategies for Boron-Containing Compounds.

  • Hitosugi, S., et al. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(11), 1599–1601.

  • Khan, R. A. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate.

  • Ciana, A., et al. (2003). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 1(2), 163-166.

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives.

  • Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry.

  • BenchChem. (2025). Technical Support Center: Post-Reaction Purification of Boronic Acids.

  • Chemistry Stack Exchange User Discussion. (2023). Challenging purification of organoboronic acids.

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids.

  • Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/chemistry.

  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate.

  • Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry.

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

  • Hall, D. G. (Ed.). (2011).
  • Wang, W., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 111(4), 1395–1400.

  • Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

  • J&K Scientific. (n.d.). 2-Boc-5-methoxyphenylboronic acid pinacol ester.

  • Sigma-Aldrich. (n.d.). 2-BOC-5-METHOXYPHENYLBORONIC ACID.

  • American Chemical Society. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

  • University of Rochester. (n.d.). Recrystallization and Crystallization.

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3430–3431.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • CP Lab Safety. (n.d.). This compound, 95% Purity.

  • 3W Pharm. (n.d.). (2-(tert-Butoxycarbonyl)-5-methoxyphenyl)boronic acid.

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

Sources

Technical Support Center: Troubleshooting Side Reactions of Boc-Protected Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

[1] Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the undesirable homocoupling of your boronic acid. It is[1][2][3] imperative that your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere like nitrogen or argon. [1] Reagent Purity and Stability: Verify the purity of both your aryl halide and the Boc-protected arylboronic acid. Boronic acids can degrade over time, with a common side reaction being protodeboronation. [1] Base and Solvent Choice: The selection of base and solvent is critical and often interconnected. The base needs to be strong enough to promote transmetalation but not so strong as to cause the degradation of your starting materials or the desired product. For r[1]eactions in a biphasic system, vigorous stirring is essential to maximize the contact between the two phases. [1]

[1] Implement Anhydrous Conditions: Water is the proton source for this side reaction. By switching to anhydrous (water-free) conditions, you can significantly reduce the extent of protodeboronation. [1] "Slow Release" Strategies: For notoriously unstable boronic acids, using derivatives like MIDA boronates or organotrifluoroborates can be beneficial. These compounds slowly release the boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the opportunity for side reactions. [4][5]

[1] Optimize Catalyst System: Ensure your Pd(II) precatalyst is effectively reduced to Pd(0). If homocoupling persists, consider switching to a Pd(0) source directly or using a more efficient precatalyst/ligand system. Control Reaction Temperature: In some cases, elevated temperatures can favor homocoupling. Running the reaction at the lowest effective temperature can sometimes minimize this byproduct.

[4][6] Action: Replace strong bases like NaOH or K₃PO₄ with milder alternatives such as K₂CO₃, Cs₂CO₃, or KF. [1]

Exclude Water:

Rationale: Water is the most common proton source for protodeboronation. [1] Action: Use anhydrous solvents and ensure all glassware is thoroughly dried. If a co-solvent is needed, consider non-protic options.

Protect the Boronic Acid:

Rationale: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate, can suppress premature decomposition. These[2][4][5] derivatives often provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions. [4] Action: Synthesize the corresponding boronate ester or trifluoroborate salt of your Boc-protected arylboronic acid before proceeding with the Suzuki coupling.

[2][3] Action: Ensure all solvents are rigorously degassed using methods such as freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.

Re-evaluate the Catalyst System:

Rationale: If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, the remaining Pd(II) species can promote homocoupling. [2] Action: Consider adding a reducing agent if compatible with your substrate, or switch to a more easily activated precatalyst or a direct Pd(0) source like Pd(PPh₃)₄.

Check for Unintended Contaminants:

Rationale: Trace amounts of other metals, particularly copper, can catalyze homocoupling. [7][8] Action: Ensure all reagents and solvents are of high purity and that there is no cross-contamination from previous reactions.

[9] Step-by-Step Protocol:

Dissolve the crude Boc-protected arylboronic acid in a minimal amount of a suitable solvent like methylene chloride. Add diethanolamine (1.0 equivalent) dropwise while stirring. A precipitate of the diethanolamine adduct will form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum. [1]

Chromatography Considerations:

Rationale: The slightly acidic nature of standard silica gel can promote the degradation of sensitive boronic acids. Action: If chromatography is necessary, consider using deactivated silica gel (e.g., by treating with a base like triethylamine) or switching to a different stationary phase like alumina.

[6] Generally indirect effect Use milder bases (e.g., K₂CO₃, KF) [1]

Presence of Water Significantly increases (proton source) [1] Can influence catalyst activity Use anhydrous conditions [1]

Presence of Oxygen Indirect effect Significantly increases [1][2] Ensure rigorous inert atmosphere [1]

Catalyst State Indirect effect Increased by inefficiently reduced Pd(II) [2] Use efficient precatalysts or a Pd(0) source

Boronic Acid Form Higher for free boronic acid Higher for free boronic acid Use stable derivatives (MIDA esters, trifluoroborates) [4]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific substrate. Here, we will dissect common challenges and provide actionable, evidence-based solutions to streamline your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low to no yield in my Suzuki reaction with this compound. What's the likely culprit?

A1: Low conversion with this substrate often points to a combination of steric hindrance and electronic effects. The bulky tert-butoxycarbonyl (Boc) group at the ortho position significantly impedes the approach of the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle.[1][2]

Troubleshooting Workflow:

  • Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine are often ineffective.[1] You require a ligand system designed to overcome steric challenges.

    • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can better accommodate sterically demanding substrates.[3]

  • Optimize Your Base Selection: The choice of base is critical. A base that is too weak may not efficiently form the reactive boronate species, while an overly strong base could lead to undesired side reactions.[4]

    • Recommendation: For sterically hindered boronic acids, stronger, non-nucleophilic bases are often necessary to drive the transmetalation forward.[2] Consider screening potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[2]

    • Recommendation: If using a solvent like dioxane, consider increasing the temperature to 100-110 °C. For even higher temperatures, solvents like toluene or xylene may be beneficial.[2][5]

Q2: What is the fundamental role of the base in the Suzuki-Miyaura coupling, and how does it specifically impact my sterically hindered boronic acid?

A2: The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid.[4][6] It does this by reacting with the boronic acid to form a more nucleophilic tetrahedral boronate anion ([R-B(OH)₃]⁻).[7][8][9] This "ate" complex is significantly more reactive towards the palladium(II) center, facilitating the key transmetalation step.[7][8][9]

For a sterically hindered substrate like this compound, the formation of this boronate complex is even more critical to overcome the steric repulsion and drive the reaction forward.

Visualizing the Catalytic Cycle and the Role of the Base

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OR)₂ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar' Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Active Species) Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle and the activation of boronic acid by a base.

Q3: I'm observing significant protodeboronation (replacement of the boronic acid group with hydrogen). How can I mitigate this side reaction?

A3: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids, and it can be exacerbated by the presence of a strong base and water.[4][10]

Troubleshooting Strategies:

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous solvent systems, switching to anhydrous conditions can minimize the source of protons.[1]

    • Protocol: Use anhydrous solvents (e.g., dry dioxane or toluene) and a finely powdered, anhydrous base like potassium phosphate (K₃PO₄).[2] Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (argon or nitrogen).[11]

  • Moderate the Base Strength: If anhydrous conditions are not feasible or effective, a weaker base might be necessary.

    • Recommendation: Consider potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[6][12] While weaker, they may provide a better balance between activating the boronic acid and minimizing protodeboronation.

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters.[10] These are generally less susceptible to protodeboronation. Alternatively, complexing the boronic acid with diethanolamine can form a stable crystalline solid that can be used directly in the coupling reaction.[13][14]

Experimental Protocol: Base Screening for this compound

This protocol outlines a parallel screening experiment to identify the optimal base for your specific coupling partners.

Materials:

  • This compound (1.2 equiv.)

  • Your aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Bases for screening: K₃PO₄, Cs₂CO₃, K₂CO₃, KF (3.0 equiv. each)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To four separate oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium precatalyst (2 mol%).

  • Base Addition: To each vial, add one of the screening bases (3.0 equiv.). Ensure bases like K₃PO₄ are finely powdered.

  • Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent via syringe to each vial to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Place the vials in a preheated heating block or oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Compare the conversion to the desired product and the formation of byproducts (e.g., from protodeboronation) for each base to determine the optimal conditions.

Data Summary: Hypothetical Base Screening Results

BaseSolventTemp (°C)Time (h)Conversion (%)Protodeboronation (%)Notes
K₃PO₄ Dioxane 100 12 95 <5 Excellent conversion, minimal side reactions.
Cs₂CO₃Dioxane1001288<5Good conversion, but more expensive.
K₂CO₃Dioxane/H₂O (4:1)100244515Slower reaction, significant protodeboronation.
KFDioxane1002420>25Ineffective for this sterically hindered substrate.

This is hypothetical data for illustrative purposes.

Logical Flow for Base Selection

Base_Selection Start Starting Suzuki Reaction with [2-(Boc)-5-(OMe)phenyl]boronic acid Initial_Conditions Initial Conditions: - Ligand: XPhos or SPhos - Base: K₃PO₄ - Solvent: Anhydrous Dioxane/Toluene - Temp: 100°C Start->Initial_Conditions Check_Yield Reaction Outcome? Initial_Conditions->Check_Yield Good_Yield High Yield Proceed with Scale-up Check_Yield->Good_Yield Good Troubleshoot Low Yield or Side Reactions Check_Yield->Troubleshoot Poor Check_Protodeboronation Significant Protodeboronation? Troubleshoot->Check_Protodeboronation Anhydrous Ensure Strictly Anhydrous Conditions. Use Finely Powdered K₃PO₄. Check_Protodeboronation->Anhydrous Yes Check_Starting_Material Unreacted Starting Material? Check_Protodeboronation->Check_Starting_Material No Anhydrous->Check_Yield Re-run Weaker_Base Try a Weaker Base (e.g., K₂CO₃) in an aqueous system. Weaker_Base->Check_Yield Re-run Check_Starting_Material->Weaker_Base No (Decomposition) Increase_Temp Increase Temperature (e.g., to 110-120°C) Check_Starting_Material->Increase_Temp Yes Stronger_Base Try a Stronger Base (e.g., Cs₂CO₃) Increase_Temp->Stronger_Base Stronger_Base->Check_Yield Re-run

Sources

Catalyst poisoning in reactions with [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Introduction: Navigating Challenges with a Sterically Hindered Boronic Acid

Welcome to the technical support guide for reactions involving this compound. This reagent is a valuable building block in medicinal chemistry and materials science, but its unique structure presents specific challenges in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The bulky tert-butoxycarbonyl (Boc) group at the ortho-position introduces significant steric hindrance, which can impede key steps in the catalytic cycle and lead to low yields or failed reactions.[1] Furthermore, like many boronic acids, its stability and purity are critical for success.

This guide provides in-depth troubleshooting advice, diagnostic protocols, and optimization strategies in a practical question-and-answer format. Our goal is to explain the causality behind common issues and empower you to overcome them, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses the most common initial problems encountered by researchers.

Q1: My Suzuki-Miyaura coupling reaction with this compound has failed or is giving very low yield. What are the first things I should check?

A1: A failed reaction with this substrate is most often linked to one of three areas: (1) suboptimal catalyst system for a hindered substrate, (2) compromised reagent quality, or (3) inadequate reaction conditions.

Start with these fundamental checks:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings. The steric bulk from the ortho-Boc group requires a catalyst system specifically designed to handle such challenges. You should be using a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand.[1] These ligands promote the difficult reductive elimination step and stabilize the active catalyst.

  • Reagent Purity & Integrity: Boronic acids can degrade over time, primarily through the formation of anhydride trimers (boroxins) upon dehydration or via protodeboronation.[2][3] The presence of boroxins means the stoichiometry of your reaction is incorrect. We strongly recommend using freshly purchased reagent or purifying older batches (see Protocol 1).

  • Oxygen Contamination: All cross-coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like boronic acid homocoupling.[4] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

Q2: My reaction mixture turns black and seems to have crashed out. What does this signify?

A2: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition.[2] The active, soluble Pd(0) complex has agglomerated into inactive, insoluble palladium metal. For this specific substrate, this is often a consequence of a catalytic cycle that has stalled. The bulky ortho-Boc group can significantly slow down the transmetalation or reductive elimination steps.[1] If the catalyst spends too much time waiting for a slow step to occur, it is more likely to decompose.

Common Causes for Palladium Black Formation:

  • Inappropriate Ligand: The ligand may not be bulky or electron-rich enough to stabilize the Pd(0) center or facilitate the difficult steps of the catalytic cycle.

  • High Temperatures: While heat is often required for hindered couplings, excessive temperatures can accelerate catalyst decomposition.

  • Poor Solvent Choice: The chosen solvent may not adequately solubilize all components of the catalytic system, leading to precipitation.

Q3: I'm observing significant formation of a byproduct corresponding to the homocoupling of my boronic acid (a biphenyl species). What causes this?

A3: Boronic acid homocoupling is a common side reaction, typically promoted by the presence of oxygen and/or an inefficient catalyst system.[4] Oxygen can mediate the homocoupling process, which is another critical reason for maintaining strictly anaerobic conditions. Alternatively, if the catalytic cycle is slow, the boronate complex may be susceptible to other pathways that lead to homocoupling. In some cases with electron-deficient boronic acids, this can even occur via a rare protonolysis/transmetalation pathway, although this is less common.[5]

To mitigate homocoupling:

  • Improve Degassing: Use a robust degassing method like three freeze-pump-thaw cycles or sparging with argon for at least 30-60 minutes.

  • Optimize Catalyst System: A more active and efficient catalyst can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.

  • Use Boronic Esters: Converting the boronic acid to a more stable form, like a pinacol ester, can sometimes suppress homocoupling.[3][6]

Part 2: Substrate-Specific Issues & Advanced Diagnostics

This section delves into problems arising from the unique chemical properties of this compound.

Q4: Could the Boc group itself be poisoning the catalyst or causing side reactions?

A4: While not a classic catalyst poison in the way sulfur or halides are, the Boc group's reactivity can indirectly lead to catalyst inhibition.[7] The primary issue is its lability under certain conditions.

  • Base-Mediated Lability: While the Boc group is famously acid-labile, Boc groups attached to electron-rich aromatic systems can show lability to strong bases, especially at elevated temperatures.[8] If your reaction conditions (e.g., using a very strong base like t-BuOK at >100 °C) cleave the Boc group, you generate a new aminophenylboronic acid species in situ. This new species has different electronic properties and may coordinate to the palladium center differently, potentially forming inactive complexes and halting the reaction.

  • Steric Inhibition: The primary "poisoning" effect of the Boc group is its steric hindrance. It physically blocks the palladium center from easily accessing the boronic acid for transmetalation and hinders the final bond-forming reductive elimination step. This is not chemical poisoning but rather a severe kinetic impediment.

Q5: How can I test if my boronic acid has degraded or if the Boc group is being cleaved during the reaction?

A5: A simple diagnostic experiment can provide immense clarity. Set up a small-scale reaction under your standard conditions but omit the aryl halide coupling partner.

  • Add the boronic acid, base, solvent, and catalyst system to a reaction vial.

  • Heat the mixture to your target reaction temperature for a few hours.

  • Cool the reaction, quench carefully, and extract the organic components.

  • Analyze the crude material by LC-MS and ¹H NMR.

Interpreting the Results:

  • Boc Cleavage: Look for a new major peak in the LC-MS corresponding to the mass of the de-protected [2-amino-5-methoxyphenyl]boronic acid or its derivatives.

  • Protodeboronation: Look for the formation of tert-butyl 4-methoxy-N-phenylcarbamate (the product where the -B(OH)₂ group is replaced by a hydrogen atom).

  • No Change: If the boronic acid is recovered unchanged, it suggests the reagent is stable under the reaction conditions, and the problem likely lies with the catalyst's inability to overcome the steric hindrance of the coupling.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and solving issues with this substrate.

G start Low / No Yield check_reagents 1. Assess Reagent & Condition Quality start->check_reagents check_catalyst 2. Evaluate Catalyst System check_reagents->check_catalyst Reagents OK? protocol1 Protocol 1: Reagent Purification check_reagents->protocol1 run_diagnostic 3. Run Diagnostic Experiment (No Aryl Halide) check_catalyst->run_diagnostic System Appropriate? table1 Table 1: Recommended Catalysts check_catalyst->table1 optimize 4. Optimize Reaction Conditions run_diagnostic->optimize Substrate Stable? optimize_base Use Milder Base (e.g., K₃PO₄) Lower Temperature run_diagnostic->optimize_base success Successful Coupling optimize->success G cluster_reagent Boronic Acid Fate cluster_catalyst Catalyst Fate boronic_acid [R-B(OH)₂] Starting Material protodeboronation Protodeboronation [R-H] boronic_acid->protodeboronation H⁺/H₂O homocoupling Homocoupling [R-R] boronic_acid->homocoupling O₂/Pd boc_cleavage Boc Cleavage [R'-B(OH)₂] boronic_acid->boc_cleavage Strong Base/Heat pd_black Inactive Pd Black boc_cleavage->pd_black Forms Inactive Complexes pd0 Active Pd(0)Lₙ pd0->pd_black O₂ or Stalled Cycle

Sources

Technical Support Center: Strategies for the Removal of Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with purifying reaction mixtures containing boronic acids and their derivatives. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, their unique chemical properties, such as their weakly acidic nature and propensity for decomposition, can complicate downstream purification.[4][5][6]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to resolve specific purification challenges.

Section 1: Liquid-Liquid Extraction (LLE) Strategies

Liquid-liquid extraction is often the first line of defense for removing boronic acid impurities, leveraging their acidic nature.

Frequently Asked Questions (FAQs) - LLE

Q1: Can I remove boronic acid impurities with a simple aqueous wash?

A1: Yes, in many cases. Boronic acids are weakly acidic (pKa ~9) and can be deprotonated by a basic aqueous solution (e.g., 1-2 M NaOH, K₂CO₃, or KOH) to form the corresponding boronate salt.[2][7] This salt is typically water-soluble and will partition into the aqueous phase during an extraction, while a neutral, non-acidic organic product remains in the organic layer.[8]

Q2: My product is sensitive to strong bases. Are there milder options for the aqueous wash?

A2: Absolutely. If your target molecule is base-sensitive, you can use a milder base like sodium bicarbonate (NaHCO₃). The effectiveness will depend on the specific pKa of the boronic acid impurity. It's a trade-off between the efficiency of removal and the stability of your product. Multiple washes with a weaker base may be necessary.

Q3: The basic wash isn't working well. What factors could be hindering the extraction?

A3: Several factors can affect the efficiency of a basic wash:

  • pH of the Aqueous Layer: The pH must be sufficiently high to deprotonate the boronic acid. For most boronic acids, a pH above 10 is effective.[1] You can check the pH of your aqueous layer after the extraction to ensure it remains basic.

  • Solvent Choice: The choice of organic solvent is critical. Ensure your desired product has high solubility in the organic phase and low solubility in the aqueous phase.

  • Insufficient Mixing: Inadequate mixing during the extraction leads to poor partitioning. Ensure vigorous shaking in a separatory funnel to maximize the surface area between the two phases.

  • Emulsion Formation: Emulsions can trap impurities and make phase separation difficult. If an emulsion forms, adding brine (saturated NaCl solution) can often help to break it.

Q4: My desired product is also acidic. How can I use LLE to remove the boronic acid impurity?

A4: This is a more challenging scenario. If there is a significant difference in the pKa values of your product and the boronic acid, you might be able to perform a carefully controlled pH extraction. By using a buffer solution with a pH between the pKa of your product and the boronic acid, you can selectively deprotonate and extract the more acidic species. However, this often requires precise pH control and may not be practical for all systems.[9]

Troubleshooting Guide: Liquid-Liquid Extraction
Issue Potential Cause Recommended Solution
Boronic acid remains in the organic layer. Insufficiently basic aqueous phase.Increase the concentration of the base (e.g., from 1M to 2M NaOH) or use a stronger base. Confirm the final pH of the aqueous layer is >10.
Poor partitioning.Try a different organic solvent. Ensure vigorous mixing during extraction.
Product is lost to the aqueous layer. Product has some water solubility or is also acidic.If your product is acidic, avoid basic washes. Consider alternative methods like chromatography or scavenger resins. If it has some water solubility, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent.
Persistent emulsion during workup. High concentration of surfactants or finely divided solids.Add brine to the separatory funnel. Alternatively, filter the entire mixture through a pad of celite before attempting phase separation.
Workflow for Basic Liquid-Liquid Extraction

LLE_Workflow start Crude Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., 1-2M NaOH) start->add_base shake Shake Vigorously in Separatory Funnel add_base->shake separate Allow Layers to Separate shake->separate aq_layer Aqueous Layer (Contains Boronate Salt) separate->aq_layer Drain org_layer Organic Layer (Contains Product) separate->org_layer dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) org_layer->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Purified Product evaporate->product Purification_Decision_Tree start Crude Reaction Mixture Containing Boronic Acid is_product_acidic Is the product acidic or base-sensitive? start->is_product_acidic lle Use Basic Liquid-Liquid Extraction (LLE) is_product_acidic->lle No scavenger Use Scavenger Resin (e.g., DEAM, Diol) is_product_acidic->scavenger Yes is_product_solid Is the product a solid? crystallization Attempt Recrystallization is_product_solid->crystallization Yes chromatography Use Chromatography (Alumina, RP-C18, or modified silica) is_product_solid->chromatography No lle->is_product_solid LLE Fails or is Not Sufficiently Pure scavenger->is_product_solid Scavenger Fails or is Not Sufficiently Pure

Sources

Improving solubility of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Poor solubility of boronic acids is a frequent cause of low yields and reaction failures in cross-coupling chemistry.[1][2] This guide provides in-depth, field-tested troubleshooting strategies and foundational knowledge to help you overcome solubility challenges and achieve robust, reproducible results.

Introduction: Understanding the Solubility Challenge

This compound is a sterically hindered and moderately polar molecule. Its crystalline nature, combined with the bulky, hydrophobic tert-butoxycarbonyl (Boc) group and the polar boronic acid moiety, can lead to limited solubility in a single, ideal solvent suitable for all reaction components in common cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3] Inhomogeneous reaction mixtures can lead to stalled reactions, low yields, and inconsistent results.[2][4] This guide will walk you through a logical progression of techniques to mitigate these issues effectively.

Troubleshooting Guide: Common Solubility-Related Scenarios

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol to resolve the issue.

Q1: My boronic acid is not dissolving in the initial reaction solvent. What are my best options?

This is the most common initial hurdle. The key is to select a solvent or solvent system that can accommodate both the boronic acid and the other reaction components (e.g., aryl halide, base, catalyst).

Underlying Principle: Suzuki-Miyaura reactions are remarkably flexible in terms of solvent choice, ranging from aromatic hydrocarbons to ethers and amides, often in combination with water.[1][3][5] The addition of a polar co-solvent, particularly water, is often crucial for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.[1]

Troubleshooting Protocol:

  • Evaluate Solvent Systems: Instead of a single solvent, begin with a biphasic or mixed-solvent system. These systems are highly effective for Suzuki couplings.[3]

  • Implement a Co-Solvent Strategy: If your primary solvent is non-polar (e.g., Toluene) or a polar aprotic ether (e.g., Dioxane, THF), introduce a polar co-solvent.

    • Aqueous Systems: Add water to your organic solvent in a ratio between 10:1 to 2:1 (organic:water).[1] This is often the most effective first step, as it aids in dissolving the base (e.g., K₂CO₃, K₃PO₄).

    • Alcohol Co-solvents: In some cases, adding an alcohol like ethanol or n-butanol can dramatically improve solubility and reaction rates.[6]

  • Apply Gentle Heating: After adding the solvents, gently heat the mixture (e.g., to 40-50 °C) while stirring. Often, the boronic acid will dissolve as the temperature increases.

  • Consider Alternative Solvents: If the initial choice fails, consult the following table for other proven options.

Solvent SystemTypical Ratio (v/v)Boiling Point (°C, Primary)Characteristics & Rationale
Dioxane / Water4:1 to 10:1101Workhorse System: Excellent for a wide range of substrates. Dioxane solubilizes organic components, while water dissolves the inorganic base.[1][4]
Toluene / Water10:1 to 4:1111Higher Temperature: Good for less reactive coupling partners. Toluene is less polar than dioxane.
THF / Water4:1 to 10:166Lower Temperature: Suitable for heat-sensitive substrates, but ensure the reaction can proceed efficiently at a lower reflux temperature.[1]
DMF or DMSO(often with water)153 / 189Highly Polar: Use when other systems fail to dissolve starting materials. Be aware that DMF can be problematic for some reactions and is harder to remove.[1][7]
2-MeTHF / Water10:180Greener Alternative: A more environmentally friendly ether alternative to THF and dioxane.
Q2: The reaction is sluggish and incomplete. How can I confirm if solubility is the cause and what can I do about it?

If your starting materials appear to be only partially dissolved or form a persistent slurry, poor solubility is a likely culprit, limiting the concentration of active species in the solution phase.

Underlying Principle: The rate of a Suzuki-Miyaura reaction depends on the effective concentration of the catalyst, electrophile, and the activated boronate species. If the boronic acid has poor solubility, its conversion to the active boronate species (R-B(OH)₃⁻) is slow, making the transmetalation step rate-limiting.[8]

Troubleshooting Workflow:

The following decision tree illustrates a logical approach to diagnosing and solving solubility-driven reaction issues.

G cluster_0 cluster_1 start Sluggish/Incomplete Reaction check_sol Are all solids dissolved upon heating to reaction temp? start->check_sol other_issues Solubility is likely not the primary issue. Investigate: - Catalyst activity - Base strength - Degassing efficiency - Substrate reactivity check_sol->other_issues improve_sol Solubility is a key issue. Implement advanced strategies. check_sol->improve_sol yes_node Yes no_node No temp Strategy 1: Increase Temperature (Monitor Boc-group stability) improve_sol->temp ester Strategy 2: In Situ Boronate Ester Formation (e.g., with Pinacol) improve_sol->ester ptc Strategy 3: Use Phase-Transfer Catalyst (e.g., TBAB for biphasic systems) improve_sol->ptc

Caption: Troubleshooting workflow for solubility issues.

Strategy 1: Increase Temperature (with caution)

Increasing the reaction temperature is often the simplest way to improve solubility and reaction rate.[4] However, the Boc protecting group is thermally labile, especially under acidic or strong basic conditions. While generally stable under typical Suzuki conditions (e.g., refluxing dioxane at ~101 °C with K₂CO₃), prolonged heating at very high temperatures (>120-150 °C) can risk deprotection.[9][10]

Strategy 2: In Situ Conversion to a Boronate Ester

This is a powerful technique for difficult cases. Converting the boronic acid to a more soluble and stable boronate ester in situ can rescue a failing reaction. Pinacol esters are the most common and effective choice.[1]

  • Principle: Boronic acids exist in equilibrium with their corresponding esters in the presence of diols.[11] Pinacol esters are significantly more hydrophobic than the parent boronic acid, which greatly enhances their solubility in common organic solvents like dioxane and toluene. They are also more stable towards protodeboronation.[4]

  • Protocol:

    • To your reaction flask containing the aryl halide, base, and solvent, add the this compound (1.1 - 1.5 equiv.).

    • Add pinacol (1.1 - 1.5 equiv.) to the mixture.

    • Assemble the reaction under an inert atmosphere, add the palladium catalyst, and proceed with heating as planned. The esterification will occur in the reaction pot prior to or concurrently with the cross-coupling.

Strategy 3: Use a Phase-Transfer Catalyst (PTC)

For biphasic systems (e.g., Toluene/Water) where the base or boronate salt resides in the aqueous phase, a PTC can dramatically accelerate the reaction.

  • Principle: A PTC, such as tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the anionic boronate species, shuttling it from the aqueous phase into the organic phase where the catalyst and aryl halide reside.[8]

  • Protocol: Add a catalytic amount of TBAB (1-10 mol%) to your standard reaction setup.

Q3: I'm observing decomposition (protodeboronation). Is this related to my efforts to improve solubility?

Yes, conditions used to enhance solubility, such as high temperatures and the presence of water, can sometimes promote decomposition pathways like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[4][12]

Underlying Principle: Protodeboronation is a significant side reaction for many boronic acids, especially electron-rich or sterically hindered ones. It can be accelerated by heat and the presence of both a base and a proton source (like water).[12]

Mitigation Strategies:

  • Protect as a Boronate Ester: As mentioned in Q2, converting the boronic acid to a more robust derivative like a pinacol ester is the most effective way to prevent protodeboronation.[4] Many suppliers offer the pinacol ester version of this reagent directly.[13]

  • Use a Milder or Anhydrous Base: If the reaction allows, switching to a milder base like potassium fluoride (KF) can reduce the rate of decomposition.[4] In highly sensitive cases, using a strictly anhydrous base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent may be necessary.[4]

  • Minimize Reaction Time: Use a more active catalyst/ligand system (e.g., a Buchwald ligand like SPhos or XPhos) to accelerate the desired cross-coupling, allowing you to run the reaction for a shorter duration or at a lower temperature, thereby minimizing the time for decomposition to occur.[4]

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for this boronic acid?

    • It should be stored at room temperature or refrigerated, tightly sealed, and protected from moisture and light to prevent gradual decomposition and boroxine formation (the cyclic trimer anhydride).[14]

  • Can I use protic solvents like methanol or ethanol as the primary solvent?

    • It is generally not recommended. While alcohols can be effective co-solvents,[6] using them as the primary solvent can lead to extensive formation of the corresponding boronic esters, which may have different reactivity and solubility profiles.[11]

  • How does the choice of base affect the solubility of the boronic acid?

    • The base reacts with the boronic acid to form a boronate salt (R-B(OH)₃⁻ M⁺). The solubility of this salt varies significantly with the counter-ion (M⁺) and the solvent system. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used to promote the formation of the active boronate species required for transmetalation.[4] Their solubility in the reaction medium is critical, which is why aqueous co-solvents are so often required.[1][15]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • Shin, S. B., Almeida, R. D., Gerona-Navarro, G., Bracken, C., & Jaffrey, S. R. (2010). Assembling ligands in situ using bioorthogonal boronate ester synthesis. Chemistry & biology, 17(11), 1212–1220. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

  • ACS Publications. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Raines, R. T., & Gellman, S. H. (2012). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 109(25), 9710–9715. [Link]

  • National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. Activation of Boc-protected amino boronic esters. [Link]

  • ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • J&K Scientific. 2-Boc-5-methoxyphenylboronic acid pinacol ester. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • RSC Publishing. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]

  • RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

  • Data Sheet. This compound. [Link]

Sources

Technisches Support-Center: Stabilität und Handhabung von [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]borsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user is interacting in German. Absolut! Hier ist ein technischer Leitfaden zur Stabilität und Handhabung von [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]borsäure, der speziell für Forscher und Fachleute in der Wirkstoffentwicklung entwickelt wurde.

Verfasst von Ihrem Senior Application Scientist Team

Einführung: [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]borsäure ist ein wertvolles Reagenz in der organischen Synthese, insbesondere für die Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung. Seine einzigartige Struktur, die eine sterisch anspruchsvolle ortho-Boc-Schutzgruppe und eine reaktive Boronsäureeinheit aufweist, stellt jedoch spezifische Herausforderungen an seine Stabilität und Reaktivität. Dieser Leitfaden bietet detaillierte Einblicke, Fehlerbehebungsstrategien und validierte Protokolle, um eine erfolgreiche und reproduzierbare Anwendung in Ihren Experimenten zu gewährleisten.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

F1: Was sind die primären Stabilitätsbedenken bei [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]borsäure?

A1: Die beiden Hauptstabilitätsbedenken sind Protodeboronierung und die Labilität der Boc-Schutzgruppe unter sauren Bedingungen.

  • Protodeboronierung: Dies ist eine häufige Nebenreaktion bei Arylboronsäuren, bei der die C-B-Bindung gespalten und durch eine C-H-Bindung ersetzt wird, was zu einem unerwünschten Aren-Nebenprodukt führt.[1][2] Dieser Prozess kann durch saure oder basische wässrige Bedingungen katalysiert werden.[2][3]

  • Labilität der Boc-Gruppe: Die tert-Butoxycarbonyl (Boc)-Gruppe ist eine Amin-Schutzgruppe, die unter sauren Bedingungen sehr labil ist, aber im Allgemeinen unter den basischen Bedingungen, die für Suzuki-Kupplungen typisch sind, stabil ist.[4][5][6]

F2: Wie sollte ich diese Boronsäure richtig lagern?

A2: Richtige Lagerung ist entscheidend, um die Zersetzung zu minimieren. Basierend auf den Empfehlungen der Lieferanten und den chemischen Eigenschaften der Verbindung sind die folgenden Bedingungen optimal.

Tabelle 1: Lagerungs- und Handhabungsempfehlungen

Parameter Empfehlung Begründung
Temperatur Raumtemperatur Die Verbindung ist bei Raumtemperatur ein Feststoff und erfordert keine Kühlung.[7][8]
Atmosphäre In trockenem Zustand versiegelt, vorzugsweise unter Inertgas (Argon/Stickstoff) Boronsäuren sind feuchtigkeitsempfindlich und können sich in Gegenwart von Wasser zersetzen oder hydratisieren.[9]

| Licht | In einem undurchsichtigen Behälter lagern | Obwohl nicht extrem lichtempfindlich, schützt die Lagerung im Dunkeln vor möglicher photolytischer Zersetzung. |

F3: Meine Suzuki-Miyaura-Kupplungsreaktion liefert eine geringe bis keine Ausbeute. Was ist die wahrscheinlichste Ursache?

A3: Eine geringe Ausbeute bei diesem speziellen Substrat ist oft auf eine Kombination aus sterischer Hinderung und Reagenzabbau zurückzuführen.

  • Sterische Hinderung: Die große ortho-Boc-Gruppe behindert den Transmetallierungsschritt im katalytischen Zyklus der Suzuki-Kupplung erheblich, was die Reaktion verlangsamt.[10]

  • Protodeboronierung: Wenn die Reaktionsbedingungen nicht optimiert sind (z. B. überschüssiges Wasser, ungeeignete Base), kann Ihre Boronsäure schneller zersetzt werden, als sie gekoppelt wird.[11]

F4: Ist die Boc-Gruppe unter typischen Suzuki-Kupplungsbedingungen stabil?

A4: Ja, im Allgemeinen ist die Boc-Gruppe unter den basischen Bedingungen, die für die Suzuki-Miyaura-Kupplung erforderlich sind, stabil.[6][12] Die Reaktion wird typischerweise mit Basen wie Carbonaten (K₂CO₃, Cs₂CO₃) oder Phosphaten (K₃PO₄) durchgeführt, die nicht sauer genug sind, um die Boc-Gruppe zu spalten.[13] Vermeiden Sie jedoch unbedingt saure Bedingungen, da die Boc-Gruppe schnell gespalten wird, typischerweise mit Trifluoressigsäure (TFA) in Dichlormethan (DCM).[4][14]

Abschnitt 2: Fehlerbehebungsleitfaden für die Suzuki-Miyaura-Kupplung

Dieser Abschnitt befasst sich mit den häufigsten Problemen, die bei der Verwendung von [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]borsäure bei Suzuki-Kupplungen auftreten.

Problem 1: Verdacht auf Protodeboronierung (geringe Ausbeute mit Nebenproduktbildung)
  • Symptome: Sie beobachten die Bildung des Nebenprodukts 1-Boc-4-methoxybenzen in Ihrer Reaktionsmischung (bestätigt durch LC-MS oder ¹H-NMR) und eine geringe Ausbeute des gewünschten Produkts.

  • Ursache: Die Protodeboronierung konkurriert direkt mit dem gewünschten Kreuzkupplungsweg. Sie wird durch das Vorhandensein von Protonenquellen (wie Wasser) in Kombination mit der Base, die zur Aktivierung der Boronsäure verwendet wird, erleichtert.[2][3][15]

G cluster_suzuki Gewünschter Suzuki-Weg cluster_proto Unerwünschte Protodeboronierung reagent [2-(Boc)-5-MeO-Ph]B(OH)₂ + Ar-X suzuki_path Pd(0)/Ligand, Base reagent->suzuki_path Transmetallierung proto_path Base, H₂O (Protonenquelle) reagent->proto_path C-B-Spaltung product Gekoppeltes Produkt suzuki_path->product side_product Protodeboroniertes Nebenprodukt (1-Boc-4-methoxybenzen) proto_path->side_product

Bildunterschrift: Konkurrenz zwischen der Suzuki-Kupplung und der Protodeboronierung.

  • Reagenzstabilität erhöhen: Wandeln Sie die Boronsäure vor der Verwendung in ein stabileres Derivat um. Boronsäure-Addukte mit Diethanolamin sind oft kristalline, luft- und wasserstabile Feststoffe, die direkt in Kupplungsreaktionen verwendet werden können, insbesondere in protischen Lösungsmitteln.[16]

  • Reaktionsbedingungen optimieren: Die Wahl von Base, Lösungsmittel und Temperatur ist entscheidend.

Tabelle 2: Empfohlene Bedingungen zur Reduzierung der Protodeboronierung

Parameter Standardbedingung (problematisch) Empfohlene Bedingung (verbessert) Begründung
Base Starke wässrige Basen (z. B. 2M Na₂CO₃) Wasserfreies K₃PO₄ oder KF Starke wässrige Basen können die Protodeboronierung beschleunigen.[3] KF aktiviert die Boronsäure, ist aber milder gegenüber basenempfindlichen Gruppen.[13]
Lösungsmittel Wässrige Mischungen (z. B. Dioxan/H₂O) Streng wasserfreie aprotische Lösungsmittel (z. B. trockenes Toluol, THF, 2-MeTHF) Das Entfernen von Wasser, der primären Protonenquelle, unterdrückt die Protodeboronierung erheblich.[17]

| Temperatur | Hohe Temperaturen (>100 °C) | Niedrigstmögliche Temperatur zur Erzielung der Reaktion (oft 60-80 °C) | Höhere Temperaturen können die Zersetzungsraten erhöhen. |

  • Auflösung: Lösen Sie [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]borsäure (1,0 Äq.) in einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat).

  • Zugabe: Geben Sie unter Rühren tropfenweise Diethanolamin (1,0 Äq.) hinzu.

  • Ausfällung: Beobachten Sie die Bildung eines weißen Niederschlags. Das anfängliche Auflösen des Feststoffs vor der Ausfällung ist üblich.[16]

  • Isolierung: Rühren Sie die resultierende Suspension 15-20 Minuten lang. Isolieren Sie den weißen Feststoff durch Vakuumfiltration.

  • Trocknung: Waschen Sie den Feststoff mit einer kleinen Menge kaltem Lösungsmittel und trocknen Sie ihn unter Vakuum. Dieses Addukt kann nun direkt in Suzuki-Kupplungsreaktionen verwendet werden.

Problem 2: Schlechte Reaktivität aufgrund sterischer Hinderung
  • Symptome: Die Reaktion verläuft sehr langsam oder gar nicht, und Sie gewinnen hauptsächlich Ausgangsmaterialien zurück, auch nach längeren Reaktionszeiten oder bei erhöhten Temperaturen.

  • Ursache: Die ortho-Boc-Gruppe blockiert physikalisch den Zugang zum Palladiumzentrum, was sowohl die oxidative Addition als auch die Transmetallierung verlangsamt – entscheidende Schritte für den Katalysezyklus.[10]

Die Lösung besteht darin, ein Katalysatorsystem zu verwenden, das speziell für anspruchsvolle Substrate entwickelt wurde. Dies erfordert die Verwendung von sperrigen, elektronenreichen Phosphinliganden.

Tabelle 3: Auswahl von Katalysator und Ligand für sterisch gehinderte Substrate

Ligand-Typ Beispiele Eigenschaften & Vorteile
Standard (ineffektiv) PPh₃ (Triphenylphosphin) Oft ineffektiv bei sterisch gehinderten Substraten; führt zu langsamen Reaktionsraten.[18]
Buchwald-Biarylphosphine (dringend empfohlen) XPhos, SPhos, RuPhos Sperrige, elektronenreiche Liganden, die die reduktive Eliminierung beschleunigen und sterische Hinderung überwinden.[10]

| N-heterocyclische Carbene (NHCs) | IPr, SImes | Starke σ-Donoren, die hochaktive und thermisch stabile Katalysatoren bilden, die für schwierige Kupplungen geeignet sind.[10] |

G start Geringe oder keine Ausbeute in der Suzuki-Reaktion check_sm Ausgangsmaterialien zurückgewonnen? start->check_sm check_side_product Protodeboroniertes Nebenprodukt vorhanden? check_sm->check_side_product Ja node_dead_cat Problem: Katalysator-Inaktivierung Lösung: 1. Lösungsmittel gründlich entgasen 2. Qualität/Aktivität des Pd-Präkatalysators überprüfen 3. Auf Sauerstofflecks prüfen check_sm->node_dead_cat Nein (Zersetzung) sol_hindrance Problem: Sterische Hinderung Lösung: 1. Buchwald-Liganden verwenden (XPhos, SPhos) 2. NHC-Liganden in Betracht ziehen 3. Geeigneten Pd-Präkatalysator wählen (z.B. G2/G3) check_side_product->sol_hindrance Nein sol_proto Problem: Protodeboronierung Lösung: 1. Wasserfreie Bedingungen verwenden 2. Base wechseln (K₃PO₄, KF) 3. Boronsäure als Diethanolamin-Addukt stabilisieren check_side_product->sol_proto Ja

Bildunterschrift: Logischer Workflow zur Diagnose von Problemen bei Suzuki-Kupplungen.

  • Reaktoraufbau: Geben Sie in einen ofengetrockneten Kolben mit Rührstab das Arylhalogenid (1,0 Äq.), [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]borsäure (1,2-1,5 Äq.), wasserfreies K₃PO₄ (2,0-3,0 Äq.), den Palladium-Präkatalysator (z. B. XPhos Pd G3, 1-2 mol%) und den Liganden (z. B. XPhos, 2-4 mol%).

  • Entgasen: Verschließen Sie den Kolben mit einem Septum, evakuieren Sie ihn und füllen Sie ihn dreimal mit Argon oder Stickstoff.

  • Lösungsmittelzugabe: Geben Sie über eine Spritze gründlich entgastes, wasserfreies Lösungsmittel (z. B. Toluol oder 2-MeTHF) hinzu.

  • Reaktion: Erhitzen Sie die Reaktion unter einer inerten Atmosphäre bei 80-100 °C und überwachen Sie den Fortschritt mittels TLC oder LC-MS.

  • Aufarbeitung: Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab, verdünnen Sie sie mit einem organischen Lösungsmittel (z. B. Ethylacetat), filtrieren Sie sie durch Celite, um die Palladium-Feststoffe zu entfernen, und waschen Sie das Filtrat mit Wasser und Sole.

  • Reinigung: Trocknen Sie die organische Schicht über Na₂SO₄ oder MgSO₄, konzentrieren Sie sie im Vakuum und reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel.

Abschnitt 3: Stabilität der Boc-Gruppe

Obwohl die Boc-Gruppe unter Kupplungsbedingungen robust ist, ist es wichtig, ihre Empfindlichkeit gegenüber Säuren zu verstehen, um unbeabsichtigte Entschützung während der Aufarbeitung oder nachfolgender synthetischer Schritte zu vermeiden.

F5: Unter welchen Bedingungen wird die Boc-Gruppe gespalten?

A5: Die Boc-Gruppe wird durch Säure über einen Mechanismus gespalten, der die Bildung eines stabilen tert-Butyl-Kations beinhaltet.[4][12]

Tabelle 4: Gängige Bedingungen zur Spaltung der Boc-Gruppe

Reagenz Lösungsmittel Typische Bedingungen Anmerkungen
Trifluoressigsäure (TFA) Dichlormethan (DCM) 20-50% TFA in DCM, Raumtemperatur, 30 Min - 2 Std. Sehr häufig, effizient und flüchtig, was die Entfernung erleichtert.[14]
Salzsäure (HCl) Dioxan, Methanol oder H₂O 4M HCl in Dioxan, Raumtemperatur, 1-4 Std. Nützlich, wenn das Produkt als Hydrochloridsalz isoliert werden soll.[14]

| Lewis-Säuren | ZnBr₂, TMSI | Dichlormethan (DCM) | Mildere Bedingungen, die manchmal zur selektiven Entschützung verwendet werden.[4] |

Referenzen

  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Abgerufen von [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Abgerufen von [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Abgerufen von [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Abgerufen von [Link]

  • ResearchGate. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Abgerufen von [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Abgerufen von [Link]

  • ResearchGate. (2023). Activation of Boc-protected amino boronic esters. ResearchGate. Abgerufen von [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific. Abgerufen von [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Abgerufen von [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Abgerufen von [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Abgerufen von [Link]

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Abgerufen von [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical. Abgerufen von [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Abgerufen von [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Abgerufen von [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Abgerufen von [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Abgerufen von [Link]

  • ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Abgerufen von [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Abgerufen von [Link]

  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Abgerufen von [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Reddit. Abgerufen von [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common structural motif in pharmaceuticals and functional materials.[1] The efficiency of this Nobel Prize-winning reaction is highly dependent on the nature of the reactants, particularly the boronic acid. This guide provides an in-depth comparison of the reactivity of various substituted phenylboronic acids, offering insights into the electronic and steric factors that govern their performance. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing Suzuki-Miyaura coupling reactions.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the reactivity of substituted phenylboronic acids begins with a firm grasp of the Suzuki-Miyaura reaction mechanism. The catalytic cycle, typically driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) intermediate.[2][3]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2][3]

The electronic and steric properties of the substituents on the phenylboronic acid can significantly influence the rate and efficiency of these steps, particularly the transmetalation.

The Influence of Substituents: A Tale of Electronics and Sterics

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by a combination of electronic and steric effects imparted by the substituent.

Electronic Effects: The Push and Pull of Electrons

The electronic nature of the substituent on the phenyl ring plays a pivotal role in modulating the reactivity of the boronic acid. This is largely due to its influence on the Lewis acidity of the boron atom and the nucleophilicity of the aryl group.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) are strongly electron-withdrawing.[6] This has a dual impact. On one hand, it increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex necessary for transmetalation.[7] However, a more dominant effect is the increased susceptibility of the carbon-boron bond to cleavage by a proton source, a side reaction known as protodeboronation.[7] This undesired pathway leads to the formation of the corresponding arene (e.g., nitrobenzene) and reduces the overall yield of the coupled product. The Hammett relationship can often be used to correlate the inductive effects of these substituents with the reactivity of the phenylboronic acid.[8]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) are electron-donating. These groups increase the electron density on the phenyl ring, enhancing its nucleophilicity and generally facilitating the transmetalation step. However, very strong electron-donating groups can sometimes slow down the reaction, though this is less common.

Steric Effects: The Impact of Bulk

Steric hindrance, the spatial arrangement of atoms, can significantly impede the progress of a chemical reaction.[9] In the context of substituted phenylboronic acids, the size and position of the substituent are critical.

  • Ortho-Substituents: A bulky substituent at the ortho position (adjacent to the boronic acid group) can sterically hinder the approach of the boronic acid to the palladium catalyst's coordination sphere.[7] This steric clash slows down the crucial transmetalation step, leading to lower reaction rates and yields.[7][10] For example, 2-nitrophenylboronic acid is generally less reactive than its para-substituted counterpart, 4-nitrophenylboronic acid, due to the steric bulk of the nitro group in the ortho position.[7]

  • Meta- and Para-Substituents: Substituents at the meta and para positions are remote from the boronic acid moiety and therefore exert minimal steric hindrance.[7] Their influence on reactivity is almost exclusively electronic.

Comparative Reactivity: A Data-Driven Overview

To illustrate the practical implications of these effects, the following table summarizes the typical reactivity trends of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. The yields are representative and can vary depending on the specific reaction conditions.

Phenylboronic Acid SubstituentPositionElectronic EffectSteric HindranceTypical Reactivity/Yield
-H (unsubstituted)-NeutralLowHigh
4-Methoxy (-OCH₃)ParaElectron-DonatingLowVery High
4-Methyl (-CH₃)ParaWeakly Electron-DonatingLowHigh
4-Fluoro (-F)ParaWeakly Electron-WithdrawingLowHigh
4-Cyano (-CN)ParaStrongly Electron-WithdrawingLowModerate to High
4-Nitro (-NO₂)ParaStrongly Electron-WithdrawingLowModerate to High[7]
3-Nitro (-NO₂)MetaStrongly Electron-WithdrawingLowModerate
2-Nitro (-NO₂)OrthoStrongly Electron-WithdrawingHighLow to Moderate[7]
2-Methyl (-CH₃)OrthoWeakly Electron-DonatingModerateModerate
2,6-DimethylOrtho, OrthoWeakly Electron-DonatingVery HighVery Low

Key Takeaways from the Data:

  • Para-substituted phenylboronic acids with electron-donating groups generally provide the highest yields due to favorable electronic effects and minimal steric hindrance.

  • Para-substituted phenylboronic acids with electron-withdrawing groups are also effective, although the risk of protodeboronation can lower yields in some cases.

  • Ortho-substituted phenylboronic acids consistently show lower reactivity due to steric hindrance, regardless of the electronic nature of the substituent.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide. It is a good starting point and can be optimized for specific substrates.[1][11]

Materials:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:
  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add degassed toluene and degassed water to the flask via syringe.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.[1]

    • Stir the reaction mixture vigorously for 2-24 hours.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Add water and extract the aqueous layer with ethyl acetate.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]

Visualizing the Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up cluster_purification Purification setup1 Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand setup2 Inert Atmosphere: Evacuate & Backfill with N₂ or Ar (3x) setup1->setup2 setup3 Add Degassed Solvents: Toluene & Water setup2->setup3 exec1 Heat to 100 °C with Vigorous Stirring setup3->exec1 exec2 Monitor Progress: TLC or GC-MS exec1->exec2 workup1 Cool to RT & Quench with Water exec2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine, Dry, & Concentrate workup2->workup3 purify1 Flash Column Chromatography workup3->purify1 purify2 Isolate Pure Biaryl Product purify1->purify2 Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar¹-X) ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation ([Ar²B(OH)₃]⁻) ArPdAr->Pd0 Reductive Elimination Product Ar¹-Ar² ArPdAr->Product Base_Activation Ar²B(OH)₂ + Base → [Ar²B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of substituted phenylboronic acid is a critical parameter in the design and execution of Suzuki-Miyaura cross-coupling reactions. By understanding the interplay of electronic and steric effects, researchers can make informed decisions to optimize reaction conditions, maximize yields, and efficiently synthesize target biaryl compounds. This guide provides a foundational understanding and a practical starting point for scientists and professionals in the field of drug development and organic synthesis.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • Journal of Chemical Education. (2019, October 21). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. [Link]

  • OSTI.GOV. (1976, May 1). Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions. [Link]

  • ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • Wiley Online Library. (2022, January 22). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

  • ACS Publications. Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2025, August 10). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Wikipedia. Steric effects. [Link]

Sources

A Comparative Guide to the Spectroscopic Profile of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key building blocks is paramount. [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid (CAS 1309981-67-6) is a versatile reagent, particularly valuable in palladium-catalyzed cross-coupling reactions for the synthesis of complex biaryl compounds. Its utility stems from the specific arrangement of its functional groups: a boronic acid for coupling, a methoxy group that modulates electronic properties, and a bulky tert-butoxycarbonyl (Boc) group that exerts significant steric and electronic influence.

Part 1: Spectroscopic Data Analysis of this compound

The structure combines three distinct functionalities on an aromatic ring, each imparting a characteristic signature in NMR spectroscopy. The following analysis predicts the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the tert-butyl, methoxy, and aromatic protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing, sterically demanding Boc group.

  • Tert-butyl Protons (Boc group): A sharp singlet integrating to nine protons is expected in the upfield region, typically around δ 1.5-1.6 ppm . This signal is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

  • Methoxy Protons: A singlet integrating to three protons, corresponding to the -OCH₃ group, is predicted to appear around δ 3.8-3.9 ppm .

  • Aromatic Protons: The three protons on the phenyl ring will appear as distinct, coupled signals in the downfield region (typically δ 6.8-8.0 ppm). Their precise shifts and coupling patterns are dictated by their position relative to the three different substituents.

    • H-6: This proton is ortho to the boronic acid and meta to the methoxy group. It is expected to be the most downfield of the aromatic protons, likely appearing as a doublet around δ 7.8-8.0 ppm .

    • H-4: Situated between the methoxy and Boc groups, this proton's chemical shift will be a balance of their opposing electronic effects. It will likely appear as a doublet of doublets around δ 7.1-7.3 ppm .

    • H-3: This proton is ortho to the Boc group and meta to the boronic acid. It is expected to be a doublet around δ 7.5-7.7 ppm .

  • Boronic Acid Protons: The -B(OH)₂ protons typically appear as a broad singlet which can be exchangeable with D₂O. Its chemical shift is highly variable depending on concentration and solvent, but could be expected in the range of δ 5.0-8.0 ppm .

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.

Carbon Atom Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Boc)165-167Typical range for a carbonyl carbon in a carbamate.
C-O (Methoxy)160-164Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
C-B (Boronic Acid)135-140The carbon atom directly attached to boron is typically difficult to observe but falls in this range.
C-C(O) (Boc)130-135Aromatic carbon bearing the Boc group.
Aromatic CH 115-130Signals for the three protonated aromatic carbons.
C(CH₃)₃ (Boc)81-83Quaternary carbon of the tert-butyl group.
OCH₃ 55-56Characteristic chemical shift for a methoxy group carbon attached to an aromatic ring.
C(CH₃)₃ (Boc)28-29Methyl carbons of the tert-butyl group.

The following diagram illustrates the predicted assignments for the key nuclei.

Caption: Predicted NMR assignments for key atoms.

Part 2: Comparison with Alternative Boronic Acids

The unique spectroscopic features of the title compound are best understood by comparison with simpler, commercially available analogues.

Compound Key ¹H NMR Features (δ, ppm) Key ¹³C NMR Features (δ, ppm) Structural & Spectroscopic Differences
This compound (Predicted)~1.55 (s, 9H, t-Bu), ~3.85 (s, 3H, OMe), ~7.1-8.0 (m, 3H, Ar-H)~28.5 (t-Bu CH₃), ~55.5 (OMe), ~82.0 (t-Bu C), ~166 (C=O)The bulky, electron-withdrawing Boc group at the C2 position introduces significant steric hindrance around the boronic acid and deshields adjacent protons and carbons.
2-Methoxyphenylboronic acid [1]3.89 (s, 3H, OMe), 6.9-7.8 (m, 4H, Ar-H)55.8 (OMe), 111.4, 121.5, 132.0, 137.3, 161.4 (Ar-C)Lacks the Boc group. The aromatic region is simpler. The absence of the bulky t-Bu group and the strongly deshielding carbonyl carbon results in a different pattern of aromatic signals.
4-Methoxyphenylboronic acid 3.85 (s, 3H, OMe), 6.95 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H)55.3 (OMe), 114.1, 136.8, 162.5 (Ar-C)The para-disposition of the functional groups leads to a highly symmetrical and simple A₂B₂ splitting pattern in the aromatic region of the ¹H NMR spectrum, a stark contrast to the complexity of the 1,2,4-trisubstituted title compound.
(2-((tert-Butoxycarbonyl)amino)-5-methoxyphenyl)boronic acid [2]Contains signals for Boc (t-Bu) and OMe protons, plus an N-H proton signal.Contains signals for Boc and OMe carbons.Here, the Boc group protects an amine. The intervening nitrogen atom alters the electronic effect on the ring compared to the direct C-C(O) bond in the title compound, leading to different chemical shifts for the aromatic nuclei.

This comparison highlights how the position and nature of substituents dramatically alter the spectroscopic fingerprint of a molecule, providing crucial information for structural verification.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[3][4] It involves the palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organohalide. The boronic acid's substituents play a critical role in reaction efficiency and yield. The ortho-Boc group, while sterically hindering, can also influence the reaction pathway and selectivity.

General Experimental Protocol

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a biaryl product by coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as the palladium(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl bromide).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Causality and Validation:

  • The Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3]

  • The Ligand (e.g., PPh₃): Triphenylphosphine stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Inert Atmosphere: Prevents the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would halt the reaction.

  • Self-Validation: The reaction progress can be monitored by TLC, showing the consumption of starting materials and the appearance of a new, typically more nonpolar, product spot. The final product's structure is confirmed by NMR and mass spectrometry, validating the success of the protocol.

Suzuki-Miyaura Reaction Workflow

The following diagram illustrates the key stages of the process.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Evacuate & Backfill with Inert Gas (3x) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Add Palladium Catalyst under Inert Atmosphere prep3->react1 react2 Heat and Stir (e.g., 90°C, 12h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT & Dilute react3->workup1 workup2 Aqueous Wash (Water, Brine) workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemist, T. R. S. of. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical analysis of the purity of commercially available [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid, a critical reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The reliability of synthetic outcomes and the integrity of downstream applications hinge on a thorough understanding of the purity and potential impurity profiles of such key building blocks.

This guide is structured to provide not just analytical methods, but also the scientific rationale behind their selection and application. We will explore the common impurities associated with this class of compounds and present a multi-pronged analytical approach for their detection and quantification.

The Critical Nature of Purity for this compound

This compound is a valuable reagent due to the presence of a versatile boronic acid moiety for cross-coupling, a methoxy group that influences electronic properties, and a Boc-protecting group that can be strategically removed. However, the inherent chemical nature of boronic acids makes them susceptible to specific transformations that can lead to significant impurities.

The primary concerns regarding the purity of this reagent include:

  • Formation of Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1] While often in equilibrium with the monomeric form in solution, the presence of significant amounts of boroxine can affect reaction stoichiometry and kinetics.

  • Protodeboronation: This is a common degradation pathway for boronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This leads to the formation of tert-butyl (4-methoxyphenyl)carbamate.

  • Oxidative Degradation: Boronic acids can be susceptible to oxidation, which can lead to the formation of the corresponding phenol, tert-butyl (2-hydroxy-4-methoxyphenyl)carbamate.[2]

  • Residual Starting Materials and Reagents: Impurities from the synthetic route, such as unreacted starting materials or leftover reagents, can also be present.

  • Inorganic Salts: Byproducts from the synthesis and purification process may include inorganic salts.

A high-purity reagent is essential for reproducible and high-yielding synthetic transformations. Impurities can lead to side reactions, catalyst deactivation, and difficulties in product purification.

A Multi-Modal Approach to Purity Verification

A comprehensive purity analysis of this compound necessitates the use of orthogonal analytical techniques. Here, we detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Comprehensive Purity Analysis

G cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Impurity ID cluster_3 Data Analysis & Reporting prep Dissolve Commercial Sample in Acetonitrile/Water hplc Reverse-Phase HPLC-UV (Quantitative Analysis) prep->hplc Primary Quantification nmr NMR Spectroscopy (1H, 13C, 11B) prep->nmr Structural Information ms Mass Spectrometry (ESI-MS) prep->ms Molecular Weight Verification report Comprehensive Purity Report hplc->report Purity (%) & Impurity Profile nmr->report ms->report

Caption: A streamlined workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Reverse-phase HPLC with UV detection is the workhorse for determining the purity of organic compounds and quantifying impurities. The choice of a C18 column is standard for this type of analysis.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a higher aqueous phase concentration to retain the polar boronic acid and any early-eluting impurities.

    • A linear gradient to a higher organic phase concentration will then elute the main compound and any less polar impurities. A typical gradient might be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B), 20-25 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, where the phenyl ring exhibits strong absorbance.

  • Sample Preparation: Prepare a stock solution of the boronic acid in acetonitrile at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices:

  • The use of a formic acid modifier in the mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.

  • A gradient elution is necessary to separate compounds with a range of polarities, from potentially highly polar degradation products to less polar impurities.

  • Monitoring at 254 nm provides good sensitivity for the aromatic system present in the target molecule and its likely organic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and the identification of structurally related impurities. A combination of 1H, 13C, and 11B NMR provides a comprehensive picture.

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent such as DMSO-d6 or CDCl3. DMSO-d6 is often preferred for boronic acids due to its ability to solubilize both the boronic acid and its potential impurities.

  • 1H NMR: Acquire a standard proton spectrum. The signals for the aromatic protons, the methoxy group, and the tert-butyl group should be present at their characteristic chemical shifts. Impurities such as the protodeboronated species would show a different aromatic proton splitting pattern.

  • 13C NMR: A proton-decoupled 13C NMR spectrum will confirm the carbon skeleton of the molecule.

  • 11B NMR: This is a crucial experiment for boronic acid analysis. The 11B NMR spectrum will show a characteristic signal for the sp2-hybridized boron atom of the boronic acid. The presence of boroxines may lead to a broader signal or a distinct chemical shift.

Trustworthiness of the Protocol: The combination of these three NMR experiments provides a self-validating system. The 1H and 13C spectra confirm the organic structure, while the 11B spectrum specifically probes the boronic acid functionality.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight of the compound and can help in identifying impurities based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS Analysis
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source, often coupled to an HPLC system (LC-MS).

  • Sample Preparation: A dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol with a small amount of formic acid or ammonium acetate.

  • Ionization Mode: Both positive and negative ion modes should be evaluated. In positive ion mode, the protonated molecule [M+H]+ is often observed. In negative ion mode, the deprotonated molecule [M-H]- can be detected.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound (C12H17BO5, MW: 252.07). The presence of other peaks may indicate impurities. For example, the boroxine trimer would appear at a much higher m/z.

Authoritative Grounding: The fragmentation patterns observed in mass spectrometry can be complex for boronic acids due to their tendency to dehydrate.[3] Comparing the observed fragmentation with theoretical fragmentation patterns or literature data for similar compounds can aid in structural confirmation.

Comparative Purity Analysis of Hypothetical Commercial Samples

While specific batch data from various suppliers for this compound is not publicly available, we can construct a hypothetical comparison based on typical purity specifications and common impurity profiles observed for similar boronic acids. Commercial suppliers often provide purities in the range of 95-97%.[4][5]

Parameter Supplier A (Hypothetical) Supplier B (Hypothetical) Analytical Method
Purity (by HPLC) 97.5%95.2%HPLC-UV
Boroxine Content < 1.0%2.5%11B NMR / HPLC
Protodeboronated Impurity 0.8%1.5%HPLC-UV / 1H NMR
Oxidative Impurity 0.2%0.5%HPLC-UV / LC-MS
Inorganic Residue < 0.1%0.3%Gravimetric Analysis
Water Content 0.5%1.0%Karl Fischer Titration

Interpretation of Hypothetical Data:

  • Supplier A provides a higher purity product with lower levels of common boronic acid-related impurities. This would be the preferred choice for sensitive applications where stoichiometric precision and minimal side reactions are critical.

  • Supplier B 's product, while still within a typical commercial purity range, shows a higher content of boroxine and the protodeboronated impurity. This might be acceptable for less demanding applications or where cost is a primary consideration, but researchers should be aware of the potential impact of these impurities on their reactions.

Visualizing Impurity Structures

G cluster_main Target Compound cluster_impurities Potential Impurities main This compound boroxine Boroxine (Trimer) main->boroxine Dehydration protodeboronated tert-butyl (4-methoxyphenyl)carbamate (Protodeboronated) main->protodeboronated Protodeboronation oxidized tert-butyl (2-hydroxy-4-methoxyphenyl)carbamate (Oxidized) main->oxidized Oxidation

Caption: Common degradation pathways and resulting impurities of the target boronic acid.

Conclusion and Recommendations

The purity of this compound is a critical factor for its successful application in research and development. While commercial suppliers typically offer this reagent at purities of 95% or higher, the nature and quantity of the remaining impurities can significantly impact experimental outcomes.

As a Senior Application Scientist, my recommendation is to always perform in-house quality control on critical reagents, especially those known for their potential instability, such as boronic acids. A combination of HPLC for quantitative purity assessment, NMR for structural verification and impurity identification, and Mass Spectrometry for molecular weight confirmation provides a robust and reliable approach to ensuring the quality of this important synthetic building block. For highly sensitive applications, sourcing from a supplier that provides a detailed Certificate of Analysis with impurity profiling is highly advisable.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3258-3264. [Link]

  • Ferreira, D. A., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4057. [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4099-4105. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H17BO5, 250 mg. Retrieved from [Link]

  • Ghaffari, B., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1427, 82-88. [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • NIH. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • CONICET. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • ACS Publications. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge critical biaryl linkages.[1][2][3] However, the inherent limitations of boronic acids—including potential instability, susceptibility to protodeboronation, and purification challenges—necessitate a comprehensive understanding of superior alternatives. This guide provides an in-depth comparison of robust organoboron surrogates and alternative synthetic strategies. We will explore the practical advantages of potassium organotrifluoroborates and MIDA boronates, and contrast these with modern, atom-economical methods like Directed ortho-Metalation (DoM) and direct C-H activation. Each alternative is supported by mechanistic insights, comparative data, and detailed, field-tested experimental protocols to empower researchers in selecting the optimal synthetic route.

Introduction: The Utility and Challenges of a Key Building Block

The target molecule, this compound, features a sterically hindered ortho-Boc-protected amine and an electron-donating meta-methoxy group. This substitution pattern is crucial for synthesizing a variety of complex molecules, including pharmaceutical intermediates.[1] Its primary application is the Palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction renowned for its reliability in forming C(sp²)-C(sp²) bonds.[4][5]

The classical Suzuki-Miyaura catalytic cycle provides the fundamental context for our discussion.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition) pd0->oa_complex Ar¹-X (Aryl Halide) transmetal_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation) oa_complex->transmetal_complex Ar²-B(OR)₂ + Base product_complex Ar¹-Ar² transmetal_complex->product_complex Reductive Elimination product_complex->pd0 Regeneration

Diagram 1: The canonical Suzuki-Miyaura catalytic cycle.

Despite its utility, the boronic acid functional group can be problematic. Electron-rich or sterically hindered boronic acids can be prone to decomposition or protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), leading to reduced yields and purification difficulties.[6][7] This guide focuses on strategically superior alternatives that enhance stability, expand synthetic possibilities, and improve overall efficiency.

Bench-Stable Boron Surrogates: Enhancing Reliability

The most direct alternatives involve modifying the boron moiety to create more robust reagents. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates are premier choices that address the stability issues of boronic acids head-on.

Boron_Reagents cluster_alternatives Superior Alternatives boronic_acid [2-(Boc)-5-(MeO)Ph]B(OH)₂ Prone to protodeboronation Purification challenges trifluoroborate Potassium Trifluoroborate (BF₃K) Air & moisture stable solid Easy to handle Slow release of boronic acid boronic_acid->trifluoroborate KHF₂ mida_boronate MIDA Boronate Exceptionally stable Chromatography compatible Ideal for iterative coupling boronic_acid->mida_boronate MIDA, condensation

Diagram 2: Conversion of a boronic acid to stable surrogates.

Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborates are crystalline solids that exhibit remarkable stability to air and moisture, making them convenient to handle and store indefinitely.[8][9] They are readily prepared from the corresponding boronic acid and serve as a slow-release source of the boronic acid under basic aqueous conditions, which can suppress unwanted side reactions like protodeboronation.[10][11]

Performance Advantages:

  • Enhanced Stability: Indefinitely stable to air and moisture, unlike many boronic acids.[9]

  • Ease of Handling: Crystalline, free-flowing solids that are easy to weigh and dispense.

  • High Reactivity: Often provide excellent yields in Suzuki-Miyaura couplings, even with challenging substrates.[12]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are a revolutionary class of protected boronic acids.[13] The MIDA ligand forms a stable bicyclic structure with the boron atom, rendering it inert to anhydrous cross-coupling conditions, chromatography, and a wide range of synthetic reagents.[14][15] The boronic acid can be unmasked as needed using mild aqueous base, making MIDA boronates perfect for complex, multi-step syntheses and iterative cross-coupling (ICC).[16]

Performance Advantages:

  • Universal Stability: Uniquely stable to silica gel chromatography, simplifying purification.[15]

  • Controlled Reactivity: The boronic acid is "protected" and can be released on demand, enabling sequential reactions.[14]

  • Broad Compatibility: Tolerant of many common reagents, allowing for the synthesis of complex boronate building blocks before the final coupling step.[15]

Alternative Strategies: Bypassing the Boronic Acid

For ultimate atom and step economy, synthetic chemists can bypass the need to pre-form and isolate an organoboron reagent altogether. Directed ortho-metalation and C-H activation represent powerful, modern approaches to biaryl synthesis.

Alternative_Strategies cluster_dom Directed ortho-Metalation (DoM) cluster_cha C-H Activation start Precursor: N-Boc-4-methoxyaniline dom1 1. Deprotonation (n-BuLi) (ortho to DMG) start->dom1 Strong Base cha1 Direct Arylation with Ar-X (Pd Catalyst) start->cha1 Coupling Partner dom2 2. Arylation (e.g., with Aryl Halide + Catalyst) dom1->dom2 Electrophile product Biaryl Product dom2->product cha1->product

Diagram 3: Workflow comparison of DoM and C-H Activation.

Directed ortho-Metalation (DoM)

DoM is a powerful technique for regioselective functionalization of aromatic rings.[17] It relies on a "Directing Metalation Group" (DMG) that coordinates to a strong organolithium base (like n-BuLi), directing deprotonation exclusively at the adjacent ortho position.[18] The precursor molecule contains two potential DMGs: the Boc-amino group and the methoxy group. The resulting aryllithium intermediate can then be reacted with an electrophile. This strategy allows for the precise construction of 1,2-disubstituted arenes without ever needing a boron reagent.[19]

Performance Advantages:

  • Excellent Regiocontrol: Functionalization occurs exclusively ortho to the directing group.[17]

  • Boron-Free: Completely avoids the synthesis and handling of organoboron compounds.

  • Versatility: The generated aryllithium can react with a wide array of electrophiles, not just in cross-coupling.

Transition Metal-Catalyzed C-H Activation

C-H activation is at the forefront of modern synthetic chemistry, offering a highly atom-economical route to biaryls.[20][21] This approach involves the direct coupling of an aromatic C-H bond with an aryl halide, catalyzed by a transition metal (typically palladium).[22] It eliminates the need for pre-functionalization (e.g., borylation or lithiation), thereby shortening synthetic sequences and reducing waste.[23]

Performance Advantages:

  • Maximum Atom Economy: Forms C-C bonds directly from C-H bonds, minimizing waste.[21]

  • Step Reduction: Avoids separate steps for creating organometallic reagents.

  • Late-Stage Functionalization: Ideal for modifying complex molecules at a late stage in a synthesis.

Comparative Performance and Selection Guide

Choosing the right method depends on the specific goals of the synthesis, such as scale, complexity, and the need for iterative steps.

FeatureBoronic AcidPotassium Trifluoroborate MIDA Boronate Directed ortho-Metalation C-H Activation
Stability Variable to PoorExcellentExceptionalN/A (In situ generation)N/A (Direct functionalization)
Handling Often requires inert atm.Easy (Crystalline solid)Easy (Crystalline solid)Requires strict anhydrous/anaerobicGenerally standard conditions
Purification Can be difficultStraightforwardChromatography-compatible Standard workupStandard workup
Key Use Case Standard SuzukiRobust, scalable couplingsIterative/Sequential Synthesis Regioselective functionalizationAtom-economical/Late-stage
Reaction Conditions Mildly basicMildly basicMildly basic (for coupling)Strongly basic, cryogenic Often requires high temp.
Atom Economy ModerateModerateLow (due to MIDA group)GoodExcellent

digraph "Decision_Flowchart" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
start [label="What is your primary goal?", shape=ellipse, fillcolor="#FFFFFF"];
q1 [label="Need for multi-step synthesis\nwith purification of the\nboron-containing intermediate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
q2 [label="Is maximizing atom/step\neconomy the top priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
q3 [label="Need a robust, scalable, and\neasy-to-handle reagent for a\nstandard Suzuki coupling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ans1_mida [label="Use MIDA Boronate", fillcolor="#34A853", fontcolor="#FFFFFF"];
ans2_cha [label="Use C-H Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ans3_bf3k [label="Use Potassium Trifluoroborate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ans_dom [label="Consider Directed ortho-Metalation\n(if regioselectivity is key and strong base is tolerated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1;
q1 -> ans1_mida [label="Yes"];
q1 -> q2 [label="No"];
q2 -> ans2_cha [label="Yes"];
q2 -> q3 [label="No"];
q3 -> ans3_bf3k [label="Yes"];
q3 -> ans_dom [label="No"];

}

Diagram 4: Decision guide for selecting the optimal synthetic method.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for implementation.

Protocol 1: Synthesis and Use of Potassium [2-(tert-butoxycarbonyl)-5-methoxyphenyl]trifluoroborate

Part A: Synthesis of the Trifluoroborate Salt

  • Dissolution: In a polyethylene vial, dissolve this compound (1.0 eq) in methanol (4 M).

  • Addition: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).

  • Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold methanol, and dry under high vacuum. The product is typically used without further purification.

Part B: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried flask, add the potassium trifluoroborate salt (1.2 eq), the desired aryl bromide (1.0 eq), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).

  • Solvent and Base: Add toluene and water (10:1 v/v) followed by K₂CO₃ (3.0 eq).

  • Heating: Degas the mixture with argon for 15 minutes, then heat to 85 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Senior Application Scientist's Note: The use of KHF₂ is key to forming the stable trifluoroborate salt.[10] The biphasic toluene/water system with a carbonate base is a robust condition set for the subsequent coupling, facilitating the slow hydrolysis back to the active boronic acid.[12]

Protocol 2: Synthesis and Use of the MIDA Boronate

Part A: Synthesis of the MIDA Boronate

  • Setup: Combine this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in a round-bottom flask.

  • Solvent: Add dimethyl sulfoxide (DMSO) and heat the mixture to 80-100 °C under vacuum for 1-2 hours to remove water via azeotropic distillation with toluene or by direct evaporation.

  • Isolation: Cool the mixture, dilute with water or an anti-solvent like acetone to induce precipitation. Collect the crystalline solid by filtration and wash with cold solvent. The MIDA boronate can now be purified by standard silica gel chromatography if needed.

Part B: Suzuki-Miyaura Coupling (Slow Release)

  • Reaction Setup: In a flask, combine the MIDA boronate (1.5 eq), aryl chloride (1.0 eq), a palladium catalyst like Pd₂(dba)₃ (2 mol%), and a ligand such as SPhos (8 mol%).

  • Base and Solvent: Add a mild base like K₃PO₄ (3.0 eq) and a solvent system of THF/H₂O (5:1).

  • Heating: Degas the mixture and heat to 80 °C for 24 hours. The mild aqueous base slowly hydrolyzes the MIDA boronate, releasing the boronic acid for coupling.

  • Workup: Perform a standard aqueous workup and purify by column chromatography.

Senior Application Scientist's Note: The key advantage here is the ability to purify the MIDA boronate intermediate by chromatography, which is impossible for most boronic acids.[15] This allows for the preparation of ultra-pure building blocks for complex syntheses. The slow-release nature of the coupling is particularly useful for preventing catalyst deactivation and side reactions.[14]

Protocol 3: Biaryl Synthesis via Directed ortho-Metalation
  • Precursor: Start with N-Boc-4-methoxyaniline (1.0 eq) in an oven-dried, three-neck flask under an argon atmosphere.

  • Solvent and Additive: Dissolve the precursor in anhydrous THF. Add TMEDA (1.5 eq) to enhance the reactivity of the organolithium base.[18]

  • Lithiation: Cool the solution to -78 °C. Slowly add sec-BuLi (1.3 eq) dropwise. The solution will typically develop a deep color. Stir at -78 °C for 1-2 hours.

  • Transmetalation & Coupling (Negishi-type): In a separate flask, prepare a solution of ZnCl₂ (1.5 eq) in THF. Transfer the aryllithium solution via cannula into the ZnCl₂ solution at -78 °C and allow it to warm to 0 °C. Add the aryl iodide (1.2 eq) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%). Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

Senior Application Scientist's Note: Strict anhydrous and anaerobic conditions are critical for success due to the high reactivity of organolithium reagents.[18] The Boc-amino group is a powerful DMG. The transmetalation to an organozinc species before Pd-catalyzed coupling is a common and reliable variation of this method.

Conclusion

While this compound remains a useful reagent, its limitations in stability and handling have driven the development of superior alternatives. For enhanced reliability and scalability in standard Suzuki couplings, potassium trifluoroborates are an excellent choice. For complex, multi-step syntheses requiring intermediate purification and controlled reactivity, MIDA boronates are unparalleled. For researchers prioritizing atom economy and seeking to streamline synthetic routes, boron-free strategies like Directed ortho-Metalation and C-H activation offer powerful, modern solutions. By understanding the distinct advantages and experimental nuances of each alternative, scientists can make more strategic and efficient choices in the synthesis of valuable biaryl compounds.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]

  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Giri, R., et al. (2009). Palladium-Catalyzed Arylation of C(sp3)−H Bonds. Chemical Society Reviews. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated-metalation chemistry. Chemical Reviews. [Link]

  • Darses, S., et al. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronate building blocks. Journal of the American Chemical Society. [Link]

  • Kaur, H., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of protodeboronation in the Suzuki–Miyaura reaction. Angewandte Chemie International Edition. [Link]

  • Gribble, G. W. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry. [Link]

  • Kakiuchi, F., & Murai, S. (2002). Catalytic C-H/Olefin Coupling. Accounts of Chemical Research. [Link]

  • Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Liu, C., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]

  • Das, P. P., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. [Link]

  • Pitre, S. P., & McTiernan, C. D. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of Organic Chemistry. [Link]

  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Aldrichimica Acta. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Zhang, Z., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. [Link]

  • Hartung, C. G., & Snieckus, V. (2002). Directed ortho metalation (DoM). A historical perspective and its significance in modern organic synthesis. Modern Arene Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Collum, D. B., et al. (2005). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society. [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University Research Group. [Link]

  • Hu, X., et al. (2015). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. Tetrahedron Letters. [Link]

  • Shen, X., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Mako, T. L., & Byers, J. A. (2020). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organometallics. [Link]

  • J&K Scientific. (n.d.). 2-Boc-5-methoxyphenylboronic acid pinacol ester. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences. [Link]

  • Suwal, S., et al. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]

  • Hradilova, L., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]

  • Hosoya, T., et al. (2020). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry Letters. [Link]

  • Djebbar, S., et al. (2020). N‐Boc‐Amides in Cross‐Coupling Reactions. European Journal of Organic Chemistry. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. [Link]

  • MySkinRecipes. (n.d.). (2-Methoxy-5-nitrophenyl)boronic acid. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid. As a crucial reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its proper handling from benchtop to final disposition is paramount for ensuring personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Profile and Essential Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may vary by supplier, a composite hazard profile can be constructed from analogous substituted phenylboronic acids.[1] This class of compounds consistently presents a well-defined set of risks.

Table 1: Composite GHS Hazard Profile for Substituted Phenylboronic Acids

Hazard Classification GHS Hazard Statement Precautionary Statement Codes (Examples)
Skin Irritation, Category 2 H315: Causes skin irritation.[2][3] P264, P280, P302+P352, P332+P313
Serious Eye Irritation, Category 2A H319: Causes serious eye irritation.[2][3][4] P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System) H335: May cause respiratory irritation.[2][3][4] P261, P271, P304+P340, P312

| Acute Oral Toxicity, Category 4 (Compound Dependent) | H302: Harmful if swallowed.[1][5] | P264, P270, P301+P312[1] |

The primary risks associated with this compound are direct contact hazards. The boronic acid functionality can irritate skin, cause serious and potentially damaging eye irritation, and irritate the respiratory tract if the dust is inhaled.[2][3][4] Therefore, all handling and disposal operations must be engineered to prevent direct contact and aerosol generation.

The Core Principle: Segregation and Classification

The foundational principle of laboratory waste management is strict segregation.[6][7] this compound waste must never be disposed of in regular trash or down the sanitary sewer system without explicit, written permission from your institution's Environmental Health and Safety (EHS) office.[8][9] It must be treated as hazardous chemical waste .

The Rationale:

  • Preventing Incompatible Reactions: Boronic acids are incompatible with strong oxidizing agents. Mixing these in a single waste container can lead to uncontrolled and dangerous reactions. Segregation by hazard class is a critical safety measure.[7]

  • Ensuring Proper Final Disposition: Hazardous waste is ultimately disposed of by specialized methods, such as high-temperature incineration, which are designed to destroy the chemical structure and prevent environmental release.[6][10] Mixing with non-hazardous waste complicates and compromises this process.

  • Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA), strictly governs the generation, storage, and disposal of hazardous waste.[8][11] Proper segregation and labeling are legal requirements.

The initial step in disposal is to correctly classify the waste stream. The following decision tree illustrates this critical first step.

Caption: Initial decision tree for classifying boronic acid waste.

Step-by-Step Disposal Protocols

Always perform waste handling procedures within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles with side shields.[1][12]

Protocol A: Solid Waste and Concentrated Residues

This protocol applies to expired reagents, excess material from weighing, or solid residues remaining after a reaction.

  • Containment: Carefully transfer the solid waste into a designated hazardous waste container using a spatula or brush. Avoid any actions that could generate dust.[4]

  • Container Selection: The container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, leak-proof screw cap.[6][11]

  • Labeling: Immediately label the container with a hazardous waste tag provided by your EHS department. The label must include:

    • The words "Hazardous Waste".[8][10]

    • The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages.[8]

    • The date the first waste was added (accumulation start date).[8]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[8]

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).[8]

  • Storage: Keep the container sealed when not in use and store it in your lab's designated Satellite Accumulation Area (SAA).[7][10]

Protocol B: Contaminated Organic Solvents

This applies to reaction mixtures or solvents used to rinse glassware containing the boronic acid.

  • Segregation: Collect this waste in a designated "Non-halogenated" or "Halogenated" organic waste container, depending on the solvent used. Do not mix these two streams.

  • Containment: Pour the liquid waste carefully into the appropriate container using a funnel. Do not fill containers beyond 90% capacity to allow for vapor expansion.[11]

  • Labeling: Ensure the waste container is accurately labeled with all solvent components and the solute (this compound) with estimated concentrations.

  • Storage: Store the sealed container in the SAA, ensuring secondary containment is used to prevent spills.[11]

Protocol C: Contaminated Labware and Debris

This includes items like glassware, filter paper, contaminated paper towels, and gloves.

  • Gross Decontamination: Scrape any visible solid residue into the solid hazardous waste container (Protocol A).

  • Solvent Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone). This first rinsate is considered hazardous and must be disposed of into the appropriate organic solvent waste stream (Protocol B).

  • Solid Debris: Non-sharp solid debris like contaminated filter paper or gloves should be double-bagged in clear plastic bags, sealed, and placed in a container labeled "Hazardous Waste Debris."

  • Sharps: Any contaminated sharps (e.g., broken glass, needles) must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste.[6][13]

Protocol D: Small-Scale Aqueous Waste & Potential Neutralization

CAUTION: This procedure is only for small volumes (<100 mL) of uncontaminated, dilute aqueous solutions and may only be performed if explicitly permitted by your institution's EHS policies.[14][15] The default and most prudent method is to collect all aqueous waste containing this compound as hazardous waste.

  • Verification: Confirm with your EHS office that on-site neutralization of this specific waste stream is permitted.

  • Location & PPE: Conduct this procedure in a fume hood, wearing full PPE.[16]

  • Dilution: In a large beaker, dilute the aqueous boronic acid solution with at least 10 volumes of cold water.[15]

  • Neutralization: While stirring, slowly add a dilute solution of a mild base, such as sodium bicarbonate (baking soda).[17][18] Monitor for any signs of reaction, such as gas evolution or heat generation.[15]

  • pH Monitoring: Periodically check the pH of the solution using pH test strips. Continue adding base until the pH is stable within the neutral range (typically 5.5 - 9.0, per local water authority regulations).[14][16]

  • Disposal: If and only if EHS approval has been granted, this neutralized solution may be poured down the sanitary sewer drain, followed by a flush with at least 100-fold excess of water.[14]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses. The following table summarizes emergency actions based on SDS recommendations for this class of compounds.

Table 2: Emergency Response Protocol

Incident Procedure
Small Solid Spill Cordon off the area. Wearing appropriate PPE, gently sweep up the material, avoiding dust creation, and place it in a labeled hazardous waste container.[2][4] Clean the area with a damp cloth; dispose of the cloth as hazardous debris.
Large Spill Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team. Prevent entry to the area.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][19] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][19] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call for medical assistance.[4][5]

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[5][19] |

The Complete Disposal Workflow

The journey of chemical waste from the laboratory bench to its final disposition is a regulated and documented process. The following diagram illustrates this lifecycle.

Sources

Mastering the Safe Handling of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

Based on data from analogous methoxyphenylboronic acids, [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid should be treated as a hazardous substance.[1] The primary risks associated with this class of compounds are:

  • Skin Irritation: Direct contact can cause redness and irritation.[2]

  • Serious Eye Irritation: Contact with eyes can lead to significant damage.[2]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the respiratory system.[2]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used and the nature of the experimental procedure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, tailored to mitigate the identified risks.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Skin Contact Nitrile Rubber Gloves: Ensure gloves are inspected before use and replaced regularly.[3] Lab Coat: A standard lab coat is required to protect against incidental contact.Prevents direct skin contact and subsequent irritation.[2]
Eye Contact Safety Goggles with Side-Shields or a Face Shield: Must be worn at all times when handling the solid or its solutions.[3][4]Protects eyes from airborne particles and splashes, preventing serious irritation.[2]
Inhalation Work within a Certified Chemical Fume Hood: All handling of the solid compound that may generate dust should be performed in a fume hood.[5] Dust Respirator (if applicable): If working outside of a fume hood is unavoidable, a NIOSH-approved dust respirator is mandatory.[3]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[2]
Visualizing the PPE Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Safety Goggles/ Face Shield d1->d2 d3 3. Gloves d2->d3 df1 1. Gloves df2 2. Lab Coat df1->df2 df3 3. Safety Goggles/ Face Shield df2->df3

Caption: PPE Donning and Doffing Workflow

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible results.

Preparation:

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Ensure all necessary equipment (spatulas, weighing paper, glassware) and waste containers are within the fume hood before starting.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.

Handling the Solid Compound:

  • Don Appropriate PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: Carefully weigh the desired amount of the compound on weighing paper. Avoid creating dust by handling the material gently.

  • Transfer: Use a clean spatula to transfer the solid to your reaction vessel.

  • Cleaning: After transfer, carefully fold the weighing paper and dispose of it in the designated solid waste container. Clean any residual dust from the spatula and work surface with a solvent-moistened wipe, which should also be disposed of as hazardous waste.

Working with Solutions:

  • Dissolution: Add the solvent to the solid within the fume hood.

  • Transfers: Use appropriate glassware (e.g., pipettes with bulbs) for transferring solutions.

  • Avoid Splashes: Handle solutions carefully to prevent splashing.

Storage Plan: Maintaining Compound Integrity and Safety

Proper storage is essential for both safety and maintaining the chemical's stability.

  • Container: Keep the compound in its original, tightly sealed container.[6]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6] A designated cabinet for corrosive or irritating solids is recommended.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and hazard warnings.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Unused compound, contaminated weighing paper, gloves, and wipes should be collected in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Procedure:

  • Collection: Collect all waste in appropriately labeled and sealed containers within a designated satellite accumulation area.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour any waste containing this compound down the drain.[5]

Visualizing the Disposal Workflow

Disposal_Workflow start Generate Waste (Solid or Liquid) solid_waste Contaminated Solids: Gloves, Wipes, Weighing Paper start->solid_waste liquid_waste Contaminated Liquids: Solutions, Rinsates start->liquid_waste solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container saa Store in Satellite Accumulation Area solid_container->saa liquid_container->saa disposal Arrange for Pickup by Licensed Waste Disposal saa->disposal

Caption: Chemical Waste Disposal Workflow

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • TCI Chemicals. (2025, November 6). SAFETY DATA SHEET: 4-Fluoro-3-methoxyphenylboronic Acid (contains varying amounts of Anhydride).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methoxyphenylboronic acid.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet: 4-Fluoro-3-methoxyphenylboronic Acid (contains varying amounts of Anhydride).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (3-Chloro-4-methoxyphenyl)boronic acid.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-Methoxyphenylboronic Acid (contains varying amounts of Anhydride).
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: (3,5-Difluoro-2-methoxyphenyl)boronic acid.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: (2-Formylphenyl)boronic acid.
  • Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET: 3-butoxypropan-2-ol.
  • West & Senior. (n.d.). SAFETY DATA SHEET.
  • Rust-Oleum. (n.d.). Safety Data Sheet - GHS 16 Section SDS.
  • Biosynth. (n.d.). This compound - Data Sheet.
  • Sigma-Aldrich. (2019, September 28). SAFETY DATA SHEET: 4-Methoxyphenylboronic acid.
  • ALLIANCE ORGANICS LLP. (n.d.). MATERIAL SAFETY DATA SHEET: PIGMENT RED 170.
  • Echemi.com. (n.d.). Pigment Red 170 SDS, 2786-76-7 Safety Data Sheets.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from Physikalisch-Technische Bundesanstalt website.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.